molecular formula C15H15N3O2 B559589 Dabcyl acid CAS No. 6268-49-1

Dabcyl acid

Cat. No.: B559589
CAS No.: 6268-49-1
M. Wt: 269.30 g/mol
InChI Key: WCKQPPQRFNHPRJ-UHFFFAOYSA-N
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Description

Dabcyl acid, also known as this compound, is a useful research compound. Its molecular formula is C15H15N3O2 and its molecular weight is 269.30 g/mol. The purity is usually 97%min.
The exact mass of the compound 4-Dimethylamino-4'-carboxylazobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36265. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15N3O2/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20/h3-10H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKQPPQRFNHPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862438
Record name 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
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Molecular Weight

269.30 g/mol
Source PubChem
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Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679509
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6268-49-1
Record name 4-(4-Dimethylaminophenylazo)benzoic acid
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Record name 6268-49-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[4-(Dimethylamino)phenyl]diazenyl}benzoic acid
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Record name 4-Dimethylaminoazobenzene-4'-carboxylic acid
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Foundational & Exploratory

Dabcyl Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, synthesis, and application of Dabcyl acid as a versatile quencher in fluorescence resonance energy transfer (FRET)-based assays for researchers, scientists, and drug development professionals.

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore widely employed as a quencher in the design of fluorogenic probes for a variety of biological applications. Its ability to efficiently absorb the energy from a donor fluorophore without emitting light, a process known as Förster Resonance Energy Transfer (FRET), makes it an invaluable tool for studying enzymatic activity, nucleic acid hybridization, and molecular interactions. This guide provides a detailed overview of this compound's chemical structure, properties, and its practical application in experimental settings.

Core Properties and Chemical Structure

This compound is an azo dye characterized by a benzoic acid functional group, which allows for its conjugation to other molecules, and a dimethylamino-azobenzene chromophore responsible for its quenching properties.

Chemical Structure:

Caption: Chemical structure of this compound.

The key physical and chemical properties of this compound are summarized in the tables below, providing essential data for its use in experimental design.

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 6268-49-1N/A
Molecular Formula C₁₅H₁₅N₃O₂N/A
Molecular Weight 269.30 g/mol N/A
Appearance Yellow to orange powderN/A
Solubility Soluble in DMSO and DMFN/A
Spectroscopic Properties of this compound
PropertyValueReference
Maximum Absorbance (λmax) ~453 nm[1]
Molar Extinction Coefficient (ε) ~32,000 M⁻¹cm⁻¹ at 453 nm[1]
Fluorescence Non-fluorescent[2]

Mechanism of Action in FRET-Based Assays

This compound functions as a "dark quencher" in FRET-based probes. The process relies on the non-radiative transfer of energy from an excited donor fluorophore to the Dabcyl quencher when they are in close proximity (typically 10-100 Å). The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.

In a typical FRET probe, a fluorophore (e.g., EDANS) and Dabcyl are conjugated to the same molecule (e.g., a peptide or oligonucleotide) on opposite sides of a cleavage or hybridization site. In the intact probe, the fluorescence of the donor is quenched by Dabcyl. Upon enzymatic cleavage or conformational change that separates the fluorophore and quencher, the FRET process is disrupted, leading to an increase in the donor's fluorescence emission.

FRET_Mechanism cluster_0 Intact Probe (Fluorescence Quenched) cluster_1 Cleaved Probe (Fluorescence Restored) Excitation Excitation Donor_Fluorophore_Quenched Donor Fluorophore (e.g., EDANS) Excitation->Donor_Fluorophore_Quenched Excitation Light Dabcyl_Quencher_Active Dabcyl Quencher Donor_Fluorophore_Quenched->Dabcyl_Quencher_Active FRET (Non-radiative energy transfer) No_Emission No Fluorescence (Energy dissipated as heat) Dabcyl_Quencher_Active->No_Emission Excitation_2 Excitation Donor_Fluorophore_Active Donor Fluorophore (e.g., EDANS) Excitation_2->Donor_Fluorophore_Active Excitation Light Dabcyl_Quencher_Inactive Dabcyl Quencher Fluorescence_Emission Fluorescence Emission Donor_Fluorophore_Active->Fluorescence_Emission Intact Probe Enzyme Protease Cleaved Probe Enzyme->Cleaved Probe Cleavage Event

Caption: FRET-based quenching mechanism of this compound.

Compatible Fluorophores

The broad absorption spectrum of this compound allows it to quench the fluorescence of a wide range of donor fluorophores. The selection of an appropriate FRET pair is critical for the sensitivity of the assay and depends on the spectral overlap between the donor's emission and the quencher's absorption.

FluorophoreExcitation Max (nm)Emission Max (nm)
EDANS ~340~490
FAM ~495~520
TET ~521~536
HEX ~535~556
Cy3 ~550~570

Experimental Protocols

Synthesis of a Dabcyl-Labeled Peptide using Dabcyl-Succinimidyl Ester

This protocol describes the labeling of a peptide with a free amine group (e.g., the N-terminus or a lysine side chain) with Dabcyl-succinimidyl ester (Dabcyl-SE).

Materials:

  • Peptide with a free primary amine

  • Dabcyl-succinimidyl ester (Dabcyl-SE)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dabcyl-SE Solution Preparation: Immediately before use, dissolve Dabcyl-SE in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5-10 fold molar excess of the Dabcyl-SE solution to the peptide solution. Add a small amount of DIPEA or TEA to maintain a basic pH (8.0-9.0).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours in the dark.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris-HCl.

  • Purification: Purify the Dabcyl-labeled peptide from unreacted Dabcyl-SE and unlabeled peptide using RP-HPLC. Monitor the elution profile at the absorbance maximum of the peptide and Dabcyl (~453 nm).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

FRET-Based Protease Assay Protocol

This protocol provides a general framework for measuring protease activity using a Dabcyl-labeled FRET peptide substrate.

Materials:

  • Dabcyl-FRET peptide substrate (e.g., EDANS-peptide-Dabcyl)

  • Purified protease

  • Assay buffer (optimized for the specific protease)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized Dabcyl-FRET peptide substrate in DMSO to create a stock solution (e.g., 1-10 mM).

    • Prepare a working solution of the peptide substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

    • Prepare serial dilutions of the protease in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the assay buffer to each well.

    • Add the protease dilutions to the respective wells.

    • Include control wells:

      • No-enzyme control: Wells with only the substrate and assay buffer.

      • Buffer control: Wells with only the assay buffer.

      • Inhibitor control (optional): Pre-incubate the enzyme with a known inhibitor before adding the substrate.

  • Reaction Initiation: Add the Dabcyl-FRET peptide substrate working solution to all wells to start the reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation and emission wavelengths appropriate for the fluorophore (e.g., ~340 nm excitation and ~490 nm emission for EDANS).

    • Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Plot the fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve. The V₀ is directly proportional to the protease activity.

FRET_Assay_Workflow Start Start Reagent_Prep Reagent Preparation - Dabcyl-FRET Substrate - Protease Dilutions - Assay Buffer Start->Reagent_Prep Assay_Setup Assay Setup in 96-well plate - Add Buffer - Add Protease - Add Controls Reagent_Prep->Assay_Setup Initiate_Reaction Initiate Reaction (Add Substrate) Assay_Setup->Initiate_Reaction Fluorescence_Measurement Fluorescence Measurement (Plate Reader) Initiate_Reaction->Fluorescence_Measurement Data_Analysis Data Analysis - Background Subtraction - Plot Fluorescence vs. Time - Calculate Initial Velocity Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a FRET-based protease assay.

Conclusion

This compound remains a cornerstone in the development of FRET-based probes for a multitude of research and drug discovery applications. Its robust quenching efficiency, well-characterized spectroscopic properties, and versatility in conjugation chemistry make it an ideal choice for the design of sensitive and reliable assays. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Photophysical Properties of Dabcyl Acid Quencher

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, or "dark quencher," widely employed in the design of fluorescent probes for biological and drug discovery research.[1][2] Its ability to efficiently quench the fluorescence of a nearby donor fluorophore through Förster Resonance Energy Transfer (FRET) makes it an invaluable tool for developing assays to monitor molecular interactions, enzymatic activity, and nucleic acid hybridization.[3][4] This technical guide provides a comprehensive overview of the core photophysical properties of Dabcyl acid, detailed experimental protocols for their characterization, and visualizations of key processes and workflows.

Core Photophysical Properties

This compound functions as an acceptor molecule in FRET pairs, absorbing the excitation energy from a donor fluorophore and dissipating it primarily as heat rather than emitting light.[5] This characteristic is essential for assays where a low background signal is critical for achieving high sensitivity. The efficiency of this quenching is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance between the two molecules.[6][7]

Quantitative Photophysical Data

The key photophysical parameters of this compound are summarized in the table below. It is important to note that as a dark quencher, its fluorescence quantum yield and lifetime are exceptionally low and often not reported as specific values.

PropertyValueReferences
Absorption Maximum (λmax) 453 - 472 nm[7][8]
Molar Extinction Coefficient (ε) ~32,000 M⁻¹cm⁻¹ at λmax[9]
Fluorescence Emission Maximum Non-fluorescent ("dark quencher")[2][3]
Fluorescence Quantum Yield (ΦF) Extremely low (effectively zero)[5]
Fluorescence Lifetime (τF) Very short (not typically measured)[1]

Quenching Mechanism and Common FRET Pairs

The primary mechanism by which this compound quenches fluorescence is Förster Resonance Energy Transfer (FRET).[3][7] FRET is a non-radiative energy transfer process that occurs when a donor fluorophore and an acceptor molecule (in this case, this compound) are in close proximity, typically within 10-100 Å.[3] The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "molecular ruler."[6]

This compound's broad absorption spectrum in the visible range allows it to be paired with a variety of donor fluorophores.[8] The most common and well-characterized FRET pair for Dabcyl is with 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS).[3][7] Other suitable donor fluorophores include:

  • Fluorescein (FAM) and its derivatives

  • Tetrachlorofluorescein (TET)

  • Cyanine dyes (e.g., Cy3)

  • 7-Methoxycoumarin-4-acetic acid (Mca)

The excellent spectral overlap between the emission of these donors and the absorption of this compound results in efficient energy transfer and, consequently, effective quenching.[7]

FRET_Mechanism cluster_donor Donor Fluorophore (e.g., EDANS) cluster_acceptor Acceptor (this compound) D_ground Ground State (S0) D_excited Excited State (S1) D_ground->D_excited D_excited->D_ground A_ground Ground State (S0) D_excited->A_ground FRET Fluorescence Fluorescence (Emitted Light) D_excited->Fluorescence A_excited Excited State (S1) A_ground->A_excited A_excited->A_ground Heat Heat (Non-radiative decay) A_excited->Heat Excitation Excitation Light Excitation->D_ground Absorption

Figure 1: Förster Resonance Energy Transfer (FRET) mechanism between a donor fluorophore and this compound.

Experimental Protocols

Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of this compound.

Materials:

  • This compound

  • Spectrophotometer grade solvent (e.g., DMSO, phosphate buffer pH 7.5)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 µM to 100 µM.

  • Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (e.g., 350 nm to 600 nm). Use the solvent as a blank to zero the instrument.

  • Data Acquisition: Measure the absorbance of each dilution at the determined absorption maximum (λmax).

  • Data Analysis:

    • Plot the absorbance at λmax versus the concentration of this compound.

    • Perform a linear regression on the data. The slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl, where A is absorbance, c is concentration, and l is the path length).

Absorption_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock serial_dilute Perform Serial Dilutions prep_stock->serial_dilute setup_spectro Setup UV-Vis Spectrophotometer serial_dilute->setup_spectro measure_abs Measure Absorbance of Dilutions setup_spectro->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calc_extinction Calculate Molar Extinction Coefficient plot_data->calc_extinction end End calc_extinction->end

Figure 2: Workflow for determining the molar extinction coefficient of this compound.
Characterization of Quenching Efficiency using Stern-Volmer Analysis

This protocol describes how to quantify the quenching efficiency of this compound with a donor fluorophore (e.g., EDANS) using Stern-Volmer analysis.[7]

Materials:

  • Donor fluorophore (e.g., EDANS) stock solution

  • This compound stock solution

  • Appropriate buffer (e.g., phosphate buffer, pH 7.5)

  • Fluorometer

  • Fluorescence cuvettes

Procedure:

  • Sample Preparation: Prepare a series of solutions containing a fixed concentration of the donor fluorophore (e.g., 5 µM EDANS) and varying concentrations of this compound (e.g., 0 to 100 µM).[7] Ensure the total volume is the same for all samples.

  • Fluorometer Setup: Set the excitation wavelength to the absorption maximum of the donor (e.g., ~340 nm for EDANS) and the emission wavelength to the emission maximum of the donor (e.g., ~490 nm for EDANS).[7]

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity of the donor in the absence of the quencher (F₀) to the fluorescence intensity in the presence of the quencher (F).

    • Plot F₀/F versus the concentration of this compound ([Q]). This is the Stern-Volmer plot.

    • The data should fit the Stern-Volmer equation: F₀/F = 1 + Ksv[Q], where Ksv is the Stern-Volmer constant.

    • Perform a linear regression on the plot. The slope of the line is the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.[7]

Stern_Volmer_Workflow start Start prep_samples Prepare Samples: Fixed [Donor], Varying [Dabcyl] start->prep_samples setup_fluorometer Setup Fluorometer: Donor Excitation & Emission λ prep_samples->setup_fluorometer measure_F0 Measure Fluorescence of Donor alone (F₀) prep_samples->measure_F0 measure_fluorescence Measure Fluorescence Intensity (F) setup_fluorometer->measure_fluorescence calculate_ratio Calculate F₀/F measure_fluorescence->calculate_ratio measure_F0->calculate_ratio plot_sv Plot F₀/F vs. [Dabcyl] calculate_ratio->plot_sv calc_ksv Determine Stern-Volmer Constant (Ksv) from slope plot_sv->calc_ksv end End calc_ksv->end

Figure 3: Experimental workflow for Stern-Volmer analysis of this compound quenching.
Determination of FRET Efficiency

The FRET efficiency (E) can be determined from the fluorescence intensity of the donor in the presence (F_DA) and absence (F_D) of the acceptor (this compound) using the following equation:

E = 1 - (F_DA / F_D)

Procedure:

  • Prepare two samples: one containing only the donor-labeled molecule and another containing the donor-acceptor (e.g., EDANS-Dabcyl) labeled molecule at the same concentration.

  • Measure the fluorescence intensity of both samples under identical conditions (excitation at the donor's λmax, measuring emission at the donor's λmax).

  • Calculate the FRET efficiency using the formula above.

Applications in Research and Drug Development

The unique properties of this compound have led to its widespread use in various applications, including:

  • Protease Assays: FRET-based substrates containing a fluorophore and Dabcyl separated by a protease-specific cleavage sequence are used to screen for protease inhibitors and study enzyme kinetics.[3]

  • Molecular Beacons: These are hairpin-shaped oligonucleotide probes with a fluorophore and Dabcyl at opposite ends. Upon hybridization to a target nucleic acid sequence, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescence signal.[1][2]

  • Immunoassays: FRET can be used to detect antigen-antibody binding events.

  • Studying Protein-Protein Interactions and Conformational Changes: By labeling interacting proteins or different domains of a single protein with a FRET pair, their proximity and dynamic changes can be monitored.

Protease_Assay cluster_intact Intact Substrate cluster_cleaved Cleaved Substrate Intact Donor -- Peptide -- Dabcyl (Fluorescence Quenched) Protease Protease Intact->Protease Cleavage Cleaved Donor--Peptide   +   Peptide--Dabcyl (Fluorescence Restored) Protease->Cleaved

Figure 4: Signaling pathway of a FRET-based protease assay using a Dabcyl quencher.

Conclusion

This compound remains a cornerstone quencher in the development of fluorescent probes for a wide array of biological applications. Its non-fluorescent nature and broad absorption spectrum make it a versatile and reliable FRET acceptor. A thorough understanding of its photophysical properties and the application of standardized experimental protocols are crucial for the design and interpretation of robust and sensitive assays in research and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of Dabcyl Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Dabcyl acid, a widely used non-fluorescent quencher in fluorescence resonance energy transfer (FRET) applications. The following sections detail the chemical principles, experimental protocols, and characterization data for the successful preparation of high-purity this compound, also known as 4-((4-(dimethylamino)phenyl)azo)benzoic acid.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 4-aminobenzoic acid followed by an azo coupling reaction with N,N-dimethylaniline. This method is reliable and can produce high yields of the desired product.[1][2]

Chemical Reaction

The overall reaction scheme is as follows:

Step 1: Diazotization of 4-Aminobenzoic Acid

4-Aminobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Step 2: Azo Coupling with N,N-Dimethylaniline

The freshly prepared diazonium salt is then reacted with N,N-dimethylaniline. The electrophilic diazonium ion attacks the electron-rich aromatic ring of N,N-dimethylaniline, typically at the para position, to form the stable azo compound, this compound.

Experimental Protocol

Materials:

  • 4-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • N,N-Dimethylaniline

  • Sodium acetate

  • Ethanol

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Diazonium Salt:

    • In a beaker, dissolve 0.03 mol of 4-aminobenzoic acid in a mixture of 30 mL of concentrated HCl and 20 mL of deionized water.[1]

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, prepare a solution of 0.03 mol of sodium nitrite in 50 mL of deionized water and cool it to 0-5 °C.[1]

    • Slowly add the cold sodium nitrite solution to the 4-aminobenzoic acid solution while maintaining the temperature between 0 and 5 °C. Stir the mixture for an additional 15-20 minutes.

  • Azo Coupling Reaction:

    • In a separate flask, prepare a solution of 0.03 mol of N,N-dimethylaniline, 20 g of sodium acetate, 15 mL of ethanol, and 50 mL of deionized water.[1]

    • Cool this solution in an ice bath.

    • Slowly add the freshly prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring, while keeping the temperature below 5 °C.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes. A dark red precipitate of this compound will form.

  • Work-up:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any unreacted salts.

    • The crude this compound can then be dried for further purification.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Work-up 4-Aminobenzoic_Acid 4-Aminobenzoic Acid NaNO2_HCl NaNO2 / HCl 0-5 °C 4-Aminobenzoic_Acid->NaNO2_HCl Diazonium_Salt 4-Carboxybenzenediazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling_Conditions Sodium Acetate Ethanol / Water < 5 °C Diazonium_Salt->Coupling_Conditions NN_Dimethylaniline N,N-Dimethylaniline NN_Dimethylaniline->Coupling_Conditions Dabcyl_Acid This compound (Crude) Coupling_Conditions->Dabcyl_Acid Filtration Vacuum Filtration Dabcyl_Acid->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying Washing->Drying

Figure 1. Synthetic workflow for this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. The two primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization. This compound, being a carboxylic acid, has limited solubility in water at room temperature but its solubility increases with temperature.[3][4] Ethanol is also a potential solvent. A mixed solvent system, such as ethanol/water, can also be effective.

Experimental Protocol for Recrystallization:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography

For higher purity, flash column chromatography using silica gel is a recommended method. The choice of the mobile phase is determined by the polarity of the compound and the impurities.

Experimental Protocol for Column Chromatography:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Elute the column with an appropriate mobile phase system. A gradient of increasing polarity, for instance, a mixture of ethyl acetate and hexane, is often effective.

  • Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude_Dabcyl_Acid Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude_Dabcyl_Acid->Dissolve Load_Column Load on Silica Gel Column Crude_Dabcyl_Acid->Load_Column Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Crystallize Cool to Crystallize Hot_Filter->Crystallize Filter_Wash Filter and Wash with Cold Solvent Crystallize->Filter_Wash Purified_Dabcyl_Acid Purified this compound Filter_Wash->Purified_Dabcyl_Acid Elute Elute with Solvent Gradient Load_Column->Elute Collect_Fractions Collect and Analyze Fractions (TLC) Elute->Collect_Fractions Evaporate Combine Pure Fractions and Evaporate Solvent Collect_Fractions->Evaporate Evaporate->Purified_Dabcyl_Acid

References

Dabcyl Acid: A Technical Guide to Solubility in DMSO and Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Dabcyl acid, a non-fluorescent chromophore widely used as a quencher in fluorescence resonance energy transfer (FRET) applications. Understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and various aqueous buffers is critical for the design and execution of robust and reproducible biochemical and cellular assays. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide researchers in preparing and utilizing this compound solutions effectively.

Core Concepts in this compound Solubility

This compound's molecular structure, characterized by a carboxylic acid group and an azobenzene moiety, dictates its solubility properties. Its largely nonpolar nature renders it sparingly soluble in aqueous solutions, a critical consideration for biological assays typically conducted in aqueous environments. Conversely, it exhibits good solubility in polar aprotic solvents like DMSO.

The pH of aqueous buffers significantly influences the solubility of this compound. The carboxylic acid group has a pKa value that determines its protonation state. At pH values below its pKa, the carboxylic acid is protonated and neutral, reducing its solubility in water. Conversely, at pH values above the pKa, the carboxylate form is negatively charged, which can lead to a modest increase in aqueous solubility.

Quantitative Solubility Data

The following tables summarize the reported solubility of this compound in DMSO and provide a qualitative assessment of its solubility in aqueous solutions.

Table 1: Solubility of this compound in DMSO

SolventReported Solubility (mg/mL)Reported Solubility (mM)Notes
DMSO≥8.1[1][2]≥30.0Sonication may be required to achieve this concentration.
DMSO17.86[3]66.32Requires sonication; hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended.[3]
DMSO25[4]92.83Sonication is recommended.[4]

Table 2: Solubility of this compound in Aqueous Solutions

SolventReported SolubilitypHNotes
WaterInsoluble[1][2]NeutralPrecipitation is evident even at low micromolar concentrations.[5]
Aqueous BufferIncreased solubility compared to water, but still insufficient.[6]8.0The deprotonated carboxylate form at alkaline pH enhances solubility, though quantitative data is limited.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility is crucial for preparing stock solutions and ensuring desired concentrations in experimental setups. The following are generalized protocols for kinetic and thermodynamic solubility assays that can be adapted for this compound.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is suitable for early-stage assessments and involves measuring the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), Tris-HCl) at the desired pH

  • 96-well microtiter plates (UV-transparent for spectrophotometric analysis)

  • Plate shaker

  • Centrifuge with a plate rotor

  • UV/Vis spectrophotometer

Methodology:

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with the chosen aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is consistent across all wells and is kept low (typically ≤1%) to minimize its co-solvent effect.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 2 hours) to allow for precipitation of the compound that is out of solution.

  • Centrifugation: Centrifuge the plate to pellet any precipitated this compound.

  • Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Measure the absorbance of each well at the wavelength of maximum absorbance for this compound (approximately 454 nm in DMSO[7]).

  • Data Analysis: Create a standard curve by measuring the absorbance of known concentrations of this compound in the same buffer and DMSO concentration. Use the standard curve to determine the concentration of this compound in the supernatants. The highest concentration that remains in solution is the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard."

Materials:

  • Solid this compound

  • Aqueous buffer of choice at the desired pH

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC or UV/Vis spectrophotometer

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Shake the vials for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV/Vis spectrophotometry. For spectrophotometric analysis, a standard curve of this compound in the same buffer is required.

  • Data Reporting: The determined concentration represents the thermodynamic solubility of this compound in the specific buffer at the tested temperature.

Visualization of Experimental and Logical Workflows

This compound Solubility Determination Workflow

Dabcyl_Solubility_Workflow start Start: Determine this compound Solubility prep_stock Prepare High-Concentration This compound Stock in DMSO start->prep_stock choose_assay Choose Solubility Assay prep_stock->choose_assay kinetic Kinetic Solubility Assay choose_assay->kinetic High-Throughput thermodynamic Thermodynamic Solubility Assay choose_assay->thermodynamic Gold Standard dilute Dilute Stock in Aqueous Buffer kinetic->dilute add_excess Add Excess Solid to Aqueous Buffer thermodynamic->add_excess incubate_kinetic Incubate (e.g., 2h) dilute->incubate_kinetic centrifuge Centrifuge to Pellet Precipitate incubate_kinetic->centrifuge quantify Quantify Concentration (UV/Vis or HPLC) centrifuge->quantify incubate_thermo Equilibrate (e.g., 24-48h) add_excess->incubate_thermo filter Filter Supernatant incubate_thermo->filter filter->quantify end End: Solubility Value quantify->end

Caption: Workflow for determining the solubility of this compound.

Logical Flow for Preparing this compound Working Solutions

Dabcyl_Solution_Prep_Logic start Start: Prepare this compound Working Solution dissolve_dmso Dissolve this compound in Anhydrous DMSO to create a concentrated stock start->dissolve_dmso is_aqueous Is the final assay medium aqueous? dissolve_dmso->is_aqueous direct_dilution Directly dilute DMSO stock into the final assay medium is_aqueous->direct_dilution Yes non_aqueous_use Use DMSO stock directly or dilute in a compatible organic solvent is_aqueous->non_aqueous_use No check_precipitation Visually inspect for precipitation direct_dilution->check_precipitation use_solution Solution is ready for use check_precipitation->use_solution No Precipitation troubleshoot Troubleshoot: - Lower final concentration - Adjust buffer pH (if possible) - Increase final DMSO % (with caution) check_precipitation->troubleshoot Precipitation end End: Working Solution Prepared use_solution->end troubleshoot->direct_dilution non_aqueous_use->end

Caption: Decision-making process for preparing this compound solutions.

Conclusion

This technical guide provides essential information on the solubility of this compound in DMSO and aqueous buffers, tailored for researchers and professionals in drug development. The provided quantitative data, detailed experimental protocols, and logical workflow diagrams serve as a valuable resource for the effective preparation and use of this compound in various scientific applications. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results that rely on this widely used quenching agent.

References

Understanding FRET with the Dabcyl and EDANS Pair: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Förster Resonance Energy Transfer (FRET) is a powerful, non-radiative energy transfer mechanism that has become an indispensable tool in biochemical and cellular research. The efficiency of this energy transfer is exquisitely sensitive to the distance between a donor fluorophore and an acceptor molecule, making it a molecular ruler for probing intermolecular distances on the order of 10-100 Å.[1] Among the various FRET pairs, the combination of 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the donor and 4-((4-(Dimethylamino)phenyl)azo)benzoic acid (Dabcyl) as the acceptor (quencher) has proven to be particularly robust and widely adopted, especially in the development of assays for enzymatic activity.[1]

This technical guide provides a comprehensive overview of the core principles of FRET utilizing the EDANS-Dabcyl pair, their photophysical properties, experimental considerations, and applications in drug development.

Core Principles of FRET with EDANS and Dabcyl

The fundamental principle of a FRET assay using the EDANS-Dabcyl pair revolves around the distance-dependent quenching of the EDANS fluorophore's emission by the Dabcyl quencher.[1]

  • Donor (Fluorophore): EDANS is a fluorescent molecule that, upon excitation by an external light source, emits light at a longer wavelength.[1]

  • Acceptor (Quencher): Dabcyl is a non-fluorescent chromophore, often referred to as a "dark quencher," because it dissipates the absorbed energy as heat rather than light.[1] Its absorption spectrum significantly overlaps with the emission spectrum of EDANS, a critical prerequisite for efficient FRET.[1][2]

In a typical assay design, EDANS and Dabcyl are covalently linked to the termini of a peptide or oligonucleotide substrate. When the substrate is intact, the donor and acceptor are in close proximity, leading to efficient FRET. The energy from the excited EDANS molecule is transferred to the Dabcyl molecule, resulting in the quenching of EDANS's fluorescence.[1] If the substrate is cleaved, for instance by a protease, the EDANS and Dabcyl moieties are separated. This separation disrupts FRET, and the fluorescence of EDANS is restored, leading to a measurable increase in the fluorescence signal.[1][3] The rate of this fluorescence increase is directly proportional to the enzymatic activity.

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) EDANS_intact EDANS Dabcyl_intact Dabcyl EDANS_intact->Dabcyl_intact FRET Peptide_intact Substrate EDANS_intact->Peptide_intact Quenching Quenching Dabcyl_intact->Quenching Quenching (Heat) Peptide_intact->Dabcyl_intact Excitation Excitation (~340 nm) Excitation->EDANS_intact EDANS_cleaved EDANS Peptide_cleaved1 Fragment 1 EDANS_cleaved->Peptide_cleaved1 Fluorescence Fluorescence EDANS_cleaved->Fluorescence Fluorescence (~490 nm) Dabcyl_cleaved Dabcyl Peptide_cleaved2 Fragment 2 Dabcyl_cleaved->Peptide_cleaved2 Excitation2 Excitation (~340 nm) Excitation2->EDANS_cleaved Protease Protease Protease->Peptide_intact Cleavage

Caption: FRET mechanism with the EDANS-Dabcyl pair in a protease assay.

Quantitative Data and Spectral Properties

The efficacy of the EDANS-Dabcyl FRET pair is rooted in their favorable spectral properties. The significant overlap between the emission spectrum of EDANS and the absorption spectrum of Dabcyl is a key requirement for efficient energy transfer.[2][4]

ParameterEDANS (Donor)Dabcyl (Acceptor/Quencher)Reference
Excitation Maximum (λex) ~336-341 nmN/A[3][5][6]
Emission Maximum (λem) ~471-490 nmNon-fluorescent[3][5][6]
Absorption Maximum (λabs) ~336 nm~453-472 nm[3][6]
Molar Extinction Coefficient (ε) Not specifiedHigh[2]
Förster Distance (R₀) \multicolumn{2}{c}{33-41 Å}

Note: The exact spectral properties can vary slightly depending on the solvent and local molecular environment.

Experimental Protocols

A generalized experimental protocol for utilizing a Dabcyl-peptide-EDANS FRET substrate to measure protease activity is provided below. Specific concentrations, incubation times, and buffer conditions should be optimized for the particular enzyme and experimental setup.

Materials:

  • Dabcyl-peptide-EDANS FRET substrate

  • Purified protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with appropriate salts and detergents)[5]

  • Protease inhibitor (for control experiments)

  • 96-well black microplate[4]

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Dissolve the lyophilized Dabcyl-peptide-EDANS substrate in an appropriate solvent like DMSO to create a stock solution (e.g., 1-10 mM).[5] Store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]

    • Substrate Working Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).[7]

    • Enzyme Preparation: Prepare serial dilutions of the purified protease in Assay Buffer.[4]

  • Assay Setup:

    • Add the diluted enzyme solutions to the wells of a 96-well black microplate.[4]

    • Controls:

      • No-Enzyme Control: Wells containing only the substrate and Assay Buffer to measure background fluorescence.[5]

      • Inhibitor Control: Pre-incubate the enzyme with a specific inhibitor before adding the substrate.[4]

  • Initiation of Reaction:

    • Add the diluted Dabcyl-peptide-EDANS substrate working solution to all wells to initiate the enzymatic reaction.[4]

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[4][5][8]

    • Monitor the increase in fluorescence intensity over time. Kinetic readings are often preferred to determine the initial reaction velocity.[4]

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.[5]

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.[5]

Experimental_Workflow cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well plate) cluster_measure Fluorescence Measurement cluster_analysis Data Analysis prep_substrate Prepare Substrate (Stock & Working Solutions) initiate Initiate Reaction (Add Substrate to all wells) prep_substrate->initiate prep_enzyme Prepare Enzyme (Serial Dilutions) add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme add_enzyme->initiate add_controls Add Controls (No-Enzyme, Inhibitor) add_controls->initiate plate_reader Place in Plate Reader (Excitation: ~340 nm, Emission: ~490 nm) initiate->plate_reader kinetic_read Monitor Fluorescence Increase (Kinetic Readings) plate_reader->kinetic_read subtract_bg Subtract Background (No-Enzyme Control) kinetic_read->subtract_bg plot_data Plot Fluorescence vs. Time subtract_bg->plot_data calc_rate Calculate Initial Reaction Rate (Proportional to Enzyme Activity) plot_data->calc_rate

Caption: General experimental workflow for a protease assay using a Dabcyl-EDANS FRET substrate.

Applications in Drug Development

The EDANS-Dabcyl FRET pair has been instrumental in various aspects of drug discovery and development, primarily due to its utility in high-throughput screening (HTS) for enzyme inhibitors.

  • Protease Inhibitor Screening: A primary application is in the rapid screening of compound libraries for inhibitors of proteases implicated in various diseases, such as HIV-1 protease.

  • Enzyme Kinetics: These assays allow for the detailed kinetic characterization of enzyme activity and the determination of inhibitor potency (e.g., IC₅₀ values).

  • Nucleic Acid Hybridization: FRET with this pair can also be used to monitor real-time nucleic acid hybridization and the activity of nucleases.

Comparison with Other FRET Pairs

While the EDANS-Dabcyl pair is highly effective, other FRET pairs are available, each with its own advantages and disadvantages.

FRET PairFörster Distance (Å)Fluorescence EnhancementPrimary ApplicationsReference
EDANS/Dabcyl 33–4140-foldProtease substrates, nucleic acid probes
Mca/Dnp 28–3225-foldMetalloprotease assays
FITC/TAMRA 49–5530-foldCell imaging
Cy3/Cy5 >5015-foldProtein interaction studies, live-cell imaging[5]

The EDANS/Dabcyl pair offers a significant fluorescence enhancement upon cleavage and is considered a gold standard for sensitive endoprotease detection. However, for applications requiring live-cell imaging or enhanced photostability, other pairs like Cy3/Cy5 may be more suitable.[5] The UV excitation wavelength of EDANS can also pose a risk of phototoxicity in live-cell studies.

References

The Core Principles of Dark Quenchers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and diagnostics, the precise detection and quantification of nucleic acids and protein interactions are paramount. Fluorescence-based techniques have emerged as a cornerstone of these endeavors, offering high sensitivity and specificity. Central to many of these assays is the concept of fluorescence quenching, a process that modulates the emission of a fluorophore. While traditional methods often employed fluorescent quenchers, the advent of dark quenchers has revolutionized the field by offering a superior alternative that minimizes background fluorescence and enhances signal-to-noise ratios. This technical guide provides a comprehensive overview of the core principles of dark quenchers, their mechanisms of action, quantitative properties, and their application in key experimental protocols.

The Fundamental Principle of Dark Quenchers

A dark quencher is a molecule that absorbs the excitation energy from a fluorophore and dissipates this energy primarily as heat, rather than re-emitting it as light. This non-radiative energy transfer mechanism is the defining characteristic of dark quenchers and is what sets them apart from fluorescent quenchers, which themselves fluoresce and can contribute to background signal. When a fluorophore and a dark quencher are in close proximity, the fluorescence of the fluorophore is suppressed. This quenching effect can be reversed by increasing the distance between the two molecules, a principle that is ingeniously exploited in various molecular assays to report on specific biological events.

The primary advantages of using dark quenchers over their fluorescent counterparts include:

  • Lower Background Fluorescence: As dark quenchers do not emit their own fluorescence, they significantly reduce background noise, leading to cleaner signals.

  • Improved Signal-to-Noise Ratio: The reduction in background fluorescence directly translates to a higher signal-to-noise ratio, enabling greater sensitivity in detection.

  • Suitability for Multiplexing: The absence of secondary fluorescence emission from dark quenchers simplifies the design of multiplex assays, where multiple targets are detected simultaneously using different fluorophores, as there is no spectral overlap from the quencher to consider.

  • Robustness and Ease of Synthesis: Dark quenchers are generally more stable than many fluorescent dyes and can withstand the chemical conditions of oligonucleotide synthesis and deprotection, simplifying the manufacturing of probes.

Mechanisms of Quenching

Dark quenchers operate through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and static (or contact) quenching.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process that occurs between a donor fluorophore in an excited state and a proximal acceptor molecule (the dark quencher). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 2-10 nanometers. For efficient FRET to occur, there must be a significant overlap between the emission spectrum of the donor fluorophore and the absorption spectrum of the acceptor (the dark quencher).

FRET_Mechanism Donor_Ground Donor (Ground State) Donor_Excited Donor (Excited State) Donor_Ground->Donor_Excited Excitation (Light Absorption) Donor_Excited->Donor_Ground Fluorescence (Blocked by FRET) Quencher_Excited Quencher (Excited State) Donor_Excited->Quencher_Excited FRET (Non-radiative) Quencher_Ground Quencher (Ground State) Quencher_Excited->Quencher_Ground Heat Dissipation Static_Quenching Fluorophore Fluorophore Complex Ground-State Complex (Non-fluorescent) Quencher Dark Quencher p1->p2 Hydrophobic & Induced-Dipole Interactions TaqMan_Workflow Start Start: Prepare Reaction Mix (Primers, Probe, Taq Polymerase, dNTPs, Template DNA) Denaturation 1. Denaturation (95°C) - DNA strands separate - Probe is quenched Start->Denaturation Annealing 2. Annealing (50-65°C) - Primers and probe bind to target DNA Denaturation->Annealing Extension 3. Extension (72°C) - Taq polymerase synthesizes new DNA strand Annealing->Extension Cleavage 4. Probe Cleavage - 5' nuclease activity of Taq cleaves the probe Extension->Cleavage Fluorescence 5. Fluorescence Emission - Reporter and quencher are separated - Fluorescence is detected Cleavage->Fluorescence Repeat Repeat Cycles (20-40x) Fluorescence->Repeat Repeat->Denaturation Next Cycle End End: Data Analysis (Quantification of target) Repeat->End Final Cycle Molecular_Beacon_Workflow Start Start: Prepare Reaction Mix (Primers, Molecular Beacon Probes, Polymerase, dNTPs, Template DNA) Denaturation 1. Denaturation (95°C) - DNA strands separate - Molecular beacon unfolds Start->Denaturation Annealing 2. Annealing (50-60°C) - Primers bind to target - Molecular beacon hybridizes to target (if present) Denaturation->Annealing Hybridization_Signal 3. Hybridization & Signal Generation - Beacon opens, separating fluorophore and quencher - Fluorescence is detected Annealing->Hybridization_Signal Target Present No_Target No Target Present - Beacon remains in hairpin form - Fluorescence is quenched Annealing->No_Target Target Absent Extension 4. Extension (72°C) - Polymerase extends primers Hybridization_Signal->Extension No_Target->Extension Repeat Repeat Cycles Extension->Repeat Repeat->Denaturation Next Cycle End End: Data Analysis (Genotype determination) Repeat->End Final Cycle

Dabcyl Acid Succinimidyl Ester for Amine Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dabcyl acid succinimidyl ester (Dabcyl-NHS) is a highly effective, non-fluorescent chromophore used extensively for the covalent labeling of primary amines in peptides, proteins, and other biomolecules. Its principal application lies in its function as a potent long-wavelength quencher in Förster Resonance Energy Transfer (FRET) studies. This guide provides a comprehensive overview of its properties, reaction mechanisms, experimental protocols, and key applications for researchers, scientists, and drug development professionals.

Core Properties and Characteristics

Dabcyl-NHS is an amine-reactive reagent that forms a stable amide bond with primary amines, such as the N-terminus of a polypeptide or the epsilon-amino group of a lysine residue.[1][2] Its defining characteristic is a broad and intense visible absorption spectrum without any native fluorescence, making it an ideal "dark quencher".[1] This property is crucial for developing FRET-based assays with a high signal-to-noise ratio.

Physicochemical and Spectral Data

The key quantitative properties of this compound succinimidyl ester are summarized below for easy reference.

PropertyValueCitations
Chemical Name 4-[[4-(Dimethylamino)phenyl]azo]benzoic acid, N-succinimidyl ester[1]
Synonyms Dabcyl-NHS, Dabcyl, SE[2][3]
CAS Number 146998-31-4[1][3]
Molecular Formula C₁₉H₁₈N₄O₄[1][3]
Molecular Weight 366.37 g/mol [1]
Appearance Powder or crystal, from light yellow to amber to dark green[2]
Max Absorption (λmax) ~453 nm (in Methanol)
Solubility Soluble in DMSO and DMF[1][2][3][4]
Storage Temperature -20°C[2]

Mechanism of Amine Labeling

The labeling reaction leverages the high reactivity of the N-hydroxysuccinimide (NHS) ester group. The NHS ester reacts selectively with non-protonated primary aliphatic amines.[5] The reaction proceeds via nucleophilic attack by the amine on the carbonyl carbon of the ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5] This reaction is highly efficient and specific under appropriate pH conditions.

The reaction is strongly pH-dependent, with an optimal range of pH 8.3-8.5.[4] Below this range, the primary amine is likely to be protonated (-NH3+), rendering it non-nucleophilic.[4] Above this range, the rate of hydrolysis of the NHS ester increases, which competes with the desired amine reaction and reduces labeling efficiency.[4]

Caption: Reaction of Dabcyl-NHS with a primary amine to form a stable conjugate.

Application in FRET-Based Assays

Dabcyl is most famously used as an acceptor (quencher) in Förster Resonance Energy Transfer (FRET) pairs.[6] FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 10-100 Å).[6] The efficiency of this energy transfer is highly sensitive to the distance between the two molecules.[6]

A common FRET partner for Dabcyl is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[6][7] The emission spectrum of the EDANS donor significantly overlaps with the absorption spectrum of the Dabcyl acceptor, which is a critical requirement for efficient FRET.[6][7][8]

In a typical protease assay, a peptide substrate is synthesized with EDANS attached to one end and Dabcyl to the other.[6][9] In this intact state, the fluorescence of EDANS is quenched by Dabcyl.[6] When a protease cleaves the peptide, the donor and quencher are separated, disrupting FRET and leading to a measurable increase in EDANS fluorescence.[9] This principle allows for the real-time monitoring of enzymatic activity.

FRET_Signaling_Pathway cluster_intact Intact State (FRET On) cluster_cleaved Cleaved State (FRET Off) intact_peptide EDANS-Peptide-DABCYL no_emission Fluorescence Quenched (No Signal) intact_peptide->no_emission Non-Radiative Energy Transfer protease Protease Cleavage intact_peptide->protease excitation Excitation Light (e.g., 340 nm) excitation->intact_peptide Energy edans_frag EDANS-Peptide emission Fluorescence Emission (e.g., 490 nm) edans_frag->emission dabcyl_frag Peptide-DABCYL excitation2 Excitation Light (e.g., 340 nm) excitation2->edans_frag Energy protease->edans_frag protease->dabcyl_frag

Caption: Principle of a FRET protease assay using an EDANS-Dabcyl labeled peptide.

Experimental Protocols for Amine Labeling

This section provides a generalized protocol for labeling proteins or peptides with this compound succinimidyl ester. The exact amounts and concentrations may need to be optimized for specific applications.

Materials Required
  • Protein or peptide with primary amine(s)

  • This compound succinimidyl ester (Dabcyl-NHS)

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)[4]

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3[4][10]

  • Purification column (e.g., Sephadex G-25) or system (e.g., HPLC)[10]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M lysine[10]

Experimental Workflow

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (Dissolve in pH 8.3 buffer) start->prep_protein prep_dabcyl 2. Prepare Dabcyl-NHS Stock (Dissolve in anhydrous DMSO/DMF) reaction 3. Labeling Reaction (Add Dabcyl to protein, incubate 1 hr at RT) prep_protein->reaction prep_dabcyl->reaction purify 4. Purify Conjugate (Remove unreacted Dabcyl via column chromatography) reaction->purify analyze 5. Analyze Product (Confirm labeling via spectroscopy/MS) purify->analyze end End analyze->end

Caption: General workflow for labeling proteins or peptides with Dabcyl-NHS.
Step-by-Step Methodology

  • Prepare Protein/Peptide Solution :

    • Dissolve the protein or peptide in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-5 mg/mL.[10]

    • Ensure the buffer is free of any primary amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[10][11]

  • Prepare Dabcyl-NHS Stock Solution :

    • Allow the vial of Dabcyl-NHS to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of Dabcyl-NHS at 10 mg/mL in anhydrous DMSO or DMF.[11] This solution should be prepared fresh just before use, as the NHS ester is susceptible to hydrolysis.[11]

  • Perform the Labeling Reaction :

    • The molar ratio of Dabcyl-NHS to protein is a critical parameter. A molar excess of the dye is required. A starting point is a 10:1 to 20:1 molar ratio of dye-to-protein.

    • While gently stirring, add the calculated volume of the Dabcyl-NHS stock solution dropwise to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the Labeled Conjugate :

    • After the incubation, the unreacted, hydrolyzed Dabcyl must be removed from the labeled protein.

    • This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).[10] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

    • Alternatively, dialysis or HPLC can be used for purification.

Sample Calculation for Reagent Quantities

This table provides an example calculation for labeling a 25 kDa protein.

ParameterExample ValueCalculation / Note
Protein Molecular Weight25,000 g/mol -
Protein Concentration2 mg/mL-
Protein Solution Volume1 mL-
Moles of Protein4 x 10⁻⁸ mol(2 mg / 25,000,000 mg/mol)
Target Dye:Protein Ratio15:1Molar ratio
Moles of Dabcyl-NHS needed6 x 10⁻⁷ mol(4 x 10⁻⁸ mol * 15)
Dabcyl-NHS MW366.37 g/mol -
Mass of Dabcyl-NHS needed0.00022 g (0.22 mg)(6 x 10⁻⁷ mol * 366.37 g/mol )
Dabcyl-NHS Stock Conc.10 mg/mLIn anhydrous DMSO
Volume of Stock to Add 22 µL (0.22 mg / 10 mg/mL)

Diverse Applications

The primary use of Dabcyl-NHS is for preparing FRET probes to study a wide range of biological processes. Key applications include:

  • Protease Activity Assays : Widely used for continuous, real-time monitoring of enzymes like HIV-1 protease, caspases, and matrix metalloproteinases.[7]

  • Nucleic Acid Probes : Incorporated into probes like Molecular Beacons for real-time PCR and nucleic acid detection.[12]

  • Biosensors : Development of probes to detect biomolecular interactions, such as protein-protein or protein-ligand binding.

  • High-Throughput Screening : Used in drug discovery to screen for inhibitors of specific enzymes.

References

The Quantum Yield of Dabcyl Acid as a Quencher: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore widely employed as a quencher in various biochemical and molecular biology applications. Its primary role is to accept energy from a fluorescent donor molecule and dissipate it as heat, a process known as quenching. This property makes Dabcyl an invaluable tool in the design of FRET (Förster Resonance Energy Transfer)-based assays for monitoring enzymatic activity, nucleic acid hybridization, and molecular binding events. This technical guide provides an in-depth analysis of the quenching properties of Dabcyl acid, with a focus on its efficiency and the experimental protocols for its characterization.

Dabcyl is classified as a "dark quencher" because it does not emit fluorescence upon accepting energy from a donor.[1] This is a significant advantage in FRET assays as it eliminates the background fluorescence that can occur with fluorescent acceptors, thereby improving the signal-to-noise ratio.[2] The quenching mechanism is primarily based on FRET, a non-radiative energy transfer process that is highly dependent on the distance between the donor and acceptor molecules.[2][3]

Core Principles of Dabcyl-Mediated Quenching

The efficiency of Dabcyl as a quencher is governed by the principles of Förster Resonance Energy Transfer. FRET is a dipole-dipole coupling interaction through which an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule without the emission of a photon.[4] The efficiency of this energy transfer (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation:

E = 1 / (1 + (r/R₀)⁶)

where R₀ is the Förster distance, the distance at which 50% of the energy is transferred.[5] The Förster distance is a critical parameter that characterizes the efficiency of a FRET pair and is dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the quantum yield of the donor, and the relative orientation of the donor and acceptor transition dipoles.[5]

Dabcyl's broad absorption spectrum in the visible range allows it to be an effective quencher for a variety of fluorophores, most notably EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid).[6] The significant overlap between the emission spectrum of EDANS and the absorption spectrum of Dabcyl results in efficient FRET and, consequently, effective quenching.[7]

Quantitative Data on Dabcyl Quenching Efficiency

The quenching efficiency of Dabcyl is best described by the Förster distance (R₀) for a given donor-acceptor pair. A larger R₀ value indicates more efficient quenching at a given distance. The quenching efficiency can also be expressed as a percentage, representing the reduction in the donor's fluorescence intensity when the quencher is in close proximity.

Donor FluorophoreAcceptorFörster Distance (R₀) in nmQuenching EfficiencyReference(s)
EDANSDabcyl3.3>95% in close proximity[4]
Fluorescein (FAM/FITC)Dabcyl4.7Efficient[6][8]
TETDabcylN/AEfficient[6]
HEXDabcylN/AEfficient[6]
Cy3DabcylN/AEfficient[6]
McaDabcylN/AEfficient
Cy5DabcylN/AReduced efficiency[6]
Alexa 647DabcylN/AReduced efficiency[6]

Note: "N/A" indicates that a specific numerical value for the Förster distance was not found in the search results, although the quenching is reported to be efficient or reduced.

Experimental Protocols

Determination of Quenching Efficiency using Stern-Volmer Analysis

The Stern-Volmer equation describes the relationship between fluorescence intensity and the concentration of a quencher in dynamic quenching processes.[9] This method can be used to determine the Stern-Volmer constant (Ksv), which is a measure of quenching efficiency.

Materials:

  • Fluorophore (e.g., EDANS) solution of known concentration.

  • This compound solution of known concentration.

  • Appropriate buffer solution (e.g., phosphate buffer, pH 7.5).[7]

  • Fluorometer.

Methodology:

  • Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of this compound.

  • Measure the fluorescence intensity (F) of each solution at the emission maximum of the fluorophore. Also, measure the fluorescence intensity of the fluorophore solution without any quencher (F₀).

  • Plot F₀/F versus the concentration of this compound ([Q]).

  • The slope of the resulting linear plot is the Stern-Volmer constant (Ksv).[7]

FRET-Based Protease Activity Assay

This protocol describes a general workflow for measuring the activity of a protease using a FRET-based peptide substrate labeled with a donor fluorophore and Dabcyl.[10]

Materials:

  • FRET peptide substrate containing a protease-specific cleavage site, labeled with a donor fluorophore (e.g., EDANS) and Dabcyl.

  • Purified protease of interest.

  • Assay buffer.

  • Fluorescence microplate reader.

Methodology:

  • Prepare serial dilutions of the protease in the assay buffer.

  • In a microplate, add the FRET peptide substrate to each well.

  • Initiate the reaction by adding the protease dilutions to the wells.

  • Immediately measure the fluorescence intensity of the donor fluorophore over time.

  • An increase in fluorescence indicates cleavage of the peptide substrate and separation of the donor and Dabcyl.

  • The initial rate of the reaction is proportional to the protease activity.

Visualizations

FRET_Protease_Assay cluster_0 Intact Substrate (Low Fluorescence) cluster_1 FRET cluster_2 Cleaved Substrate (High Fluorescence) cluster_3 Fluorescence Donor Donor (e.g., EDANS) Peptide Peptide Substrate Donor->Peptide Energy Transfer Non-radiative Energy Transfer Donor->Energy Transfer Quencher Quencher (Dabcyl) Peptide->Quencher Heat Heat Dissipation Quencher->Heat Excitation Excitation Light Excitation->Donor Energy Transfer->Quencher Protease Protease cluster_2 cluster_2 Protease->cluster_2 Donor_cleaved Donor Fragment Emission Fluorescence Emission Donor_cleaved->Emission Quencher_cleaved Quencher Fragment Excitation2 Excitation Light Excitation2->Donor_cleaved cluster_0 cluster_0 cluster_0->Protease Cleavage Molecular_Beacon_Workflow cluster_closed Closed Conformation (No Target) cluster_open Open Conformation (Target Bound) MB_closed Molecular Beacon (Hairpin Structure) Stem_closed Stem Hybridization MB_closed->Stem_closed F_Q_closed Fluorophore & Quencher in close proximity Stem_closed->F_Q_closed Quenched Fluorescence Quenched F_Q_closed->Quenched Target Target Nucleic Acid cluster_open cluster_open MB_open Molecular Beacon (Linearized) Hybridization Loop Hybridization MB_open->Hybridization F_Q_open Fluorophore & Quencher separated Hybridization->F_Q_open Fluorescence Fluorescence Emitted F_Q_open->Fluorescence cluster_closed cluster_closed cluster_closed->Target Hybridization cluster_closed->cluster_open Conformational Change

References

Methodological & Application

Application Notes and Protocols for Dabcyl-EDANS Protease Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Dabcyl-EDANS Förster Resonance Energy Transfer (FRET) pair for the sensitive and continuous measurement of protease activity. This technology is a cornerstone in biochemical assays for inhibitor screening and kinetic analysis.

Principle of the Dabcyl-EDANS FRET-Based Protease Assay

The assay technology is founded on the principle of FRET, a non-radiative energy transfer mechanism between two chromophores—a donor fluorophore and an acceptor molecule (quencher)—when they are in close proximity (typically 10-100 Å).[1] In this system, a peptide substrate containing a specific cleavage sequence for the protease of interest is flanked by the fluorophore EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and the quencher Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid).[1][2]

When the peptide substrate is intact, the close proximity of Dabcyl to EDANS results in the quenching of EDANS's fluorescence emission.[1][3] Upon enzymatic cleavage of the peptide by the target protease, the EDANS fluorophore is separated from the Dabcyl quencher.[4][5] This separation disrupts FRET, leading to a quantifiable increase in fluorescence intensity, which is directly proportional to the protease activity.[6][7][8] The Dabcyl-EDANS pair is favored for its high quenching efficiency (often exceeding 95%) and a significant potential for fluorescence enhancement upon substrate cleavage.[6]

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) IntactPeptide Dabcyl-Peptide-EDANS Quenching FRET (Energy Transfer) IntactPeptide->Quenching 2. Energy Transfer Protease Protease IntactPeptide->Protease Excitation Excitation Light (λex ~340 nm) Excitation->IntactPeptide 1. Excitation NoEmission Quenched Fluorescence Quenching->NoEmission 3. No Emission CleavedPeptide Dabcyl-Peptide + Peptide-EDANS Protease->CleavedPeptide Cleavage Emission Fluorescence Emission (λem ~490 nm) CleavedPeptide->Emission 2. Emission Excitation2 Excitation Light (λex ~340 nm) Excitation2->CleavedPeptide 1. Excitation

Caption: FRET mechanism of the Dabcyl-EDANS protease assay.

Quantitative Data Summary

The following tables summarize key quantitative data for the Dabcyl-EDANS FRET pair and typical assay parameters.

Table 1: Spectral Properties of the Dabcyl-EDANS FRET Pair

ParameterValueReference
Donor FluorophoreEDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)[1]
Acceptor QuencherDabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid)[1]
Excitation Wavelength (λex)~335-341 nm[6]
Emission Wavelength (λem)~471-496 nm[6]
Dabcyl Absorption Max (λabs)~453-472 nm[6]
Quenching Efficiency>95%
Fluorescence EnhancementUp to 40-fold[6]

Table 2: Typical Experimental Parameters

ParameterTypical RangeNotes
Substrate ConcentrationLow micromolar range (e.g., 0.5-50 µM)Should be optimized for each enzyme; often near the Kₘ value.[6][9]
Enzyme ConcentrationNanomolar to low micromolar range (e.g., 10-200 nM)Dependent on enzyme activity and desired reaction rate.[9][10]
Incubation Temperature25-37°CShould be optimized for the specific protease.[4]
Incubation Time30-120 minutesKinetic reads are often preferred over endpoint.[4]
Final DMSO Concentration< 2.5% (v/v)High concentrations of DMSO can inhibit enzyme activity.[10][11]

Experimental Protocols

This section provides a generalized protocol for a Dabcyl-EDANS protease assay in a 96-well plate format. This protocol should be optimized for the specific protease and substrate being investigated.

Materials and Reagents
  • Dabcyl-EDANS peptide substrate stock solution (e.g., 1-10 mM in DMSO)

  • Purified protease stock solution

  • Assay Buffer (e.g., 50 mM HEPES, 100-150 mM NaCl, 0.1% CHAPS or Triton X-100, pH 7.4-7.5)[3][9]

  • Test compounds (for inhibitor screening) dissolved in DMSO

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader capable of excitation at ~340 nm and emission detection at ~490 nm[2][4]

Protocol 1: Protease Activity Assay
  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare the desired working concentration of the Dabcyl-EDANS substrate by diluting the stock solution in Assay Buffer.

    • Prepare serial dilutions of the protease in chilled Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the diluted enzyme solutions to the wells of the 96-well plate.

    • Include negative control wells containing 50 µL of Assay Buffer only (no enzyme).

    • Include a positive control with a known active concentration of the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate solution to each well. The final volume should be 100 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to the desired temperature (e.g., 37°C).

    • Monitor the increase in fluorescence intensity kinetically (e.g., every 1-2 minutes) for a period of 30-60 minutes.[4]

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Plot the fluorescence intensity versus time for each enzyme concentration.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Plot V₀ against the enzyme concentration to determine the relationship between enzyme concentration and activity.

Protocol 2: Inhibitor Screening Assay
  • Prepare Reagents:

    • Prepare reagents as described in Protocol 1.

    • Prepare serial dilutions of test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the test compound dilutions (e.g., 10 µL).

    • Add the diluted protease solution (e.g., 40 µL) to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at the desired temperature.

    • Include positive control wells (enzyme, no inhibitor) and negative control wells (Assay Buffer, no enzyme).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the Dabcyl-EDANS substrate solution (e.g., 50 µL) to all wells.

    • Immediately begin kinetic fluorescence measurements as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each compound concentration.

    • Determine the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.[8]

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Substrate, Enzyme, Buffers) Start->Reagent_Prep Plate_Setup Plate Setup (Add Enzyme/Inhibitor) Reagent_Prep->Plate_Setup Reaction_Initiation Reaction Initiation (Add Substrate) Plate_Setup->Reaction_Initiation Fluorescence_Measurement Kinetic Fluorescence Measurement (λex ~340 nm, λem ~490 nm) Reaction_Initiation->Fluorescence_Measurement Data_Analysis Data Analysis (Calculate V₀, % Inhibition, IC₅₀) Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for a FRET-based protease assay.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Substrate degradation or poor quality.Check the quality and purity of the substrate. Store stock solutions protected from light at -20°C.[10]
Autofluorescence from test compounds.Screen compounds for autofluorescence in a separate assay without the enzyme or substrate.[12]
Assay buffer components interfere with FRET.Optimize the buffer composition.[3]
Low Signal or No Activity Inactive enzyme.Verify enzyme activity using a known substrate or a different assay.
Incorrect buffer conditions (pH, ionic strength).Optimize the assay buffer for the specific protease.[10]
Substrate concentration is too low.Increase the substrate concentration.
Incorrect instrument settings.Verify the excitation and emission wavelengths on the plate reader.[3]
High Well-to-Well Variability Inaccurate pipetting.Use calibrated pipettes and ensure proper mixing.
Inconsistent temperature across the plate.Ensure the plate is uniformly pre-warmed.
Bubbles in the wells.Centrifuge the plate briefly before reading or be careful during reagent addition to avoid bubbles.[3]

By following these detailed protocols and considering the provided quantitative data, researchers can effectively implement the Dabcyl-EDANS protease assay for a wide range of applications in basic research and drug development.

References

Designing Molecular Beacons with Dabcyl Quencher: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular beacons are hairpin-shaped, single-stranded oligonucleotide probes that become fluorescent upon hybridization to a specific target sequence. This conformational change separates a 5'-fluorophore from a 3'-quencher, resulting in a detectable signal. The Dabcyl (4-((4'-(dimethylamino)phenyl)azo)benzoic acid) moiety is a widely used non-fluorescent quencher in the design of molecular beacons due to its broad quenching range and efficiency. This document provides detailed application notes and protocols for the design, synthesis, and utilization of molecular beacons incorporating a Dabcyl quencher.

Principle of Molecular Beacon Operation

Molecular beacons exist in two conformational states: a closed "hairpin" form and an open "hybridized" form.

  • Closed State (No Target): In the absence of a complementary target sequence, the molecular beacon maintains a hairpin structure. The stem of the hairpin is formed by complementary arm sequences at the 5' and 3' ends of the oligonucleotide. This structure brings the 5'-fluorophore and the 3'-Dabcyl quencher into close proximity, leading to the quenching of fluorescence through Förster Resonance Energy Transfer (FRET).

  • Open State (Target Present): When the probe sequence in the loop of the molecular beacon hybridizes to its target, the rigid double helix that is formed is more stable than the stem hybrid. This forces a conformational change that separates the fluorophore and the Dabcyl quencher, disrupting FRET and leading to the emission of a fluorescent signal upon excitation.

Caption: Mechanism of a Dabcyl-quenched molecular beacon.

Design Considerations for Dabcyl Molecular Beacons

The proper design of molecular beacons is critical for their performance. Key parameters to consider include the probe sequence, stem sequences, and the choice of fluorophore.

1. Probe Sequence (Loop):

  • Length: Typically 15-30 nucleotides. Longer probes provide greater specificity but may have slower hybridization kinetics.[1]

  • Melting Temperature (Tm): The probe-target hybrid Tm should be 7-10°C higher than the assay temperature (e.g., the annealing temperature in PCR).[2][3] This ensures stable binding during the detection step.

  • Sequence: Avoid sequences with significant secondary structures or runs of identical nucleotides, especially guanine, which can self-quench.

2. Stem Sequences (Arms):

  • Length: Typically 5-7 base pairs.[1][4]

  • GC Content: High GC content (75-100%) is recommended to ensure the stem is stable and the beacon remains closed in the absence of the target.[1]

  • Melting Temperature (Tm): The stem Tm should be 7-10°C higher than the assay temperature to minimize background fluorescence from spontaneously opening beacons.[3]

3. Fluorophore Selection: Dabcyl is a versatile quencher compatible with a wide range of fluorophores. The choice of fluorophore depends on the instrumentation available and the potential for multiplexing.

Quantitative Data

Table 1: Spectral Properties of Dabcyl and Compatible Fluorophores

MoietyExcitation Max (nm)Emission Max (nm)Quenching Range of Dabcyl (nm)
Dabcyl~453N/A380 - 530
FAM495520Yes
TET521536Yes
ROX575602Less Efficient
TAMRA555580Less Efficient
EDANS336490Yes

Table 2: Performance Characteristics of Dabcyl-Quenched Molecular Beacons

FluorophoreQuenching Efficiency (%)Typical Signal-to-Background RatioNotes
Fluorescein (FAM)>95%50 - 200Dabcyl optimally quenches fluorescein.[2]
TET~93-98%30 - 150Good performance for green-emitting dyes.
ROXLower10 - 50Quenching efficiency decreases for dyes with longer emission wavelengths.[2]
TAMRALower10 - 50Similar to ROX, less efficient quenching by Dabcyl.
EDANS>95%50 - 200A classic pair for FRET-based probes.

Note: Signal-to-background ratios can vary significantly depending on the specific sequence, buffer conditions, and assay temperature. A 320-fold enhancement of fluorescent signal was achieved with multiple Dabcyl moieties compared to a 14-fold enhancement with a conventional single Dabcyl molecular beacon.[2]

Experimental Protocols

Protocol 1: Synthesis and Purification of Dabcyl-Labeled Molecular Beacons

This protocol outlines the general steps for the solid-phase synthesis of a molecular beacon with a 5'-fluorophore and a 3'-Dabcyl quencher.

cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification Start Start with Dabcyl-CPG Elongation Automated DNA Synthesis (Phosphoramidite Chemistry) Start->Elongation Fluorophore Couple 5' Fluorophore Phosphoramidite Elongation->Fluorophore Cleavage Cleavage from Support (e.g., Ammonium Hydroxide) Fluorophore->Cleavage Deprotection Base and Phosphate Deprotection Cleavage->Deprotection RP_HPLC Reverse-Phase HPLC Deprotection->RP_HPLC Analysis Mass Spectrometry (QC) RP_HPLC->Analysis

Caption: Workflow for molecular beacon synthesis and purification.

Materials:

  • Dabcyl-CPG (Controlled Pore Glass)

  • DNA phosphoramidites (A, C, G, T)

  • Fluorophore phosphoramidite (e.g., FAM phosphoramidite)

  • Standard DNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)

  • Ammonium hydroxide

  • Reverse-Phase HPLC system

  • Triethylammonium acetate (TEAA) buffer

  • Acetonitrile

Procedure:

  • Synthesis Setup: Pack a synthesis column with Dabcyl-CPG. Install the column on an automated DNA synthesizer.

  • Oligonucleotide Synthesis: Perform the automated synthesis of the oligonucleotide sequence using standard phosphoramidite chemistry.

  • Fluorophore Coupling: In the final synthesis cycle, couple the fluorophore phosphoramidite to the 5' end of the oligonucleotide.

  • Cleavage and Deprotection: Treat the CPG support with concentrated ammonium hydroxide to cleave the synthesized molecular beacon and remove protecting groups from the bases and phosphate backbone.

  • Purification by RP-HPLC:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typically effective.

    • Detection: Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the fluorophore.

  • Fraction Collection and Desalting: Collect the fractions corresponding to the full-length, dual-labeled molecular beacon. Desalt the collected fractions using a suitable method (e.g., ethanol precipitation or a desalting column).

  • Quality Control: Verify the identity and purity of the molecular beacon using mass spectrometry and analytical HPLC.

Protocol 2: Real-Time PCR Using Dabcyl Molecular Beacons

This protocol provides a framework for setting up a real-time PCR assay using a FAM-labeled molecular beacon with a Dabcyl quencher.

Reaction_Setup Prepare PCR Master Mix: - DNA Polymerase - dNTPs - PCR Buffer - MgCl2 Add_Components Add: - Primers - Molecular Beacon - Template DNA Reaction_Setup->Add_Components Thermal_Cycling Perform Real-Time PCR: - Initial Denaturation (95°C) - Cycling (Denaturation, Annealing, Extension) - Fluorescence Reading at Annealing Step Add_Components->Thermal_Cycling Data_Analysis Analyze Amplification Plot and Ct Values Thermal_Cycling->Data_Analysis Cell_Prep Cell Fixation and Permeabilization Hybridization Incubate with Molecular Beacon in Hybridization Buffer Cell_Prep->Hybridization Washing Wash to Remove Unbound Probes Hybridization->Washing Imaging Fluorescence Microscopy Washing->Imaging

References

Application Notes and Protocols for Dabcyl Acid in Nucleic Acid Hybridization Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore widely employed as a quencher in nucleic acid hybridization assays.[1][2] Its ability to efficiently quench the fluorescence of a broad range of fluorophores through Förster Resonance Energy Transfer (FRET) makes it an invaluable tool for developing "signal-on" probes that fluoresce only upon hybridization to a target sequence.[2][3] This property is central to the design of various probe-based assays, including molecular beacons and hydrolysis probes (TaqMan® probes), which are extensively used in gene expression analysis, SNP genotyping, and pathogen detection.[4][5][6]

Dabcyl acts as a "dark quencher," meaning it dissipates the absorbed energy as heat rather than emitting its own fluorescence, which minimizes background signal and improves the signal-to-noise ratio of the assay.[2][7] The efficiency of quenching is highly dependent on the proximity of the Dabcyl moiety to the fluorophore; when the two are in close contact, fluorescence is quenched, and when they are separated upon probe hybridization or cleavage, fluorescence is restored.[2] This document provides detailed application notes and experimental protocols for the use of Dabcyl acid-labeled probes in nucleic acid hybridization assays.

Signaling Pathway and Experimental Workflow

The fundamental principle behind the use of Dabcyl in nucleic acid hybridization assays is the distance-dependent phenomenon of FRET. In a typical probe, a fluorophore and Dabcyl are positioned in close proximity. Upon excitation of the fluorophore, the energy is non-radiatively transferred to the Dabcyl quencher, preventing the emission of light. Hybridization of the probe to its complementary target sequence induces a conformational change that separates the fluorophore and Dabcyl, disrupting FRET and allowing the fluorophore to emit light.

FRET_Signaling_Pathway cluster_quenched Quenched State (No Target) cluster_fluorescent Fluorescent State (Target Present) Quenched_Probe Fluorophore-Probe-Dabcyl FRET FRET Quenched_Probe->FRET Energy Transfer Target Target Nucleic Acid Quenched_Probe->Target Target Binding Hybridized_Probe Hybridized Probe Excitation Excitation Light Excitation->Quenched_Probe Excites Fluorophore No_Signal No Fluorescence FRET->No_Signal Target->Hybridized_Probe Hybridization Fluorescence Fluorescence Signal Hybridized_Probe->Fluorescence Signal Emission Excitation2 Excitation Light Excitation2->Hybridized_Probe Excites Fluorophore

Caption: FRET-based signaling of a Dabcyl-quenched probe.

The general workflow for a nucleic acid hybridization assay using a Dabcyl-labeled probe involves probe design and synthesis, the hybridization reaction itself, and subsequent signal detection and analysis.

Experimental_Workflow Probe_Design 1. Probe Design & Synthesis (Fluorophore & Dabcyl Labeling) Reaction_Setup 2. Assay Setup (Probe, Target, Buffer) Probe_Design->Reaction_Setup Hybridization 3. Hybridization (Thermocycling) Reaction_Setup->Hybridization Detection 4. Signal Detection (Real-Time Fluorescence Monitoring) Hybridization->Detection Analysis 5. Data Analysis (Quantification, Melting Curve) Detection->Analysis

Caption: General workflow for a hybridization assay.

Quantitative Data

The performance of Dabcyl-based hybridization assays can be quantified by several parameters. The following tables summarize key quantitative data for assays utilizing Dabcyl as a quencher.

Table 1: Performance Characteristics of Dabcyl-Fluorophore Pairs

FluorophoreExcitation (nm)Emission (nm)Quenching EfficiencySignal Enhancement (upon hybridization/cleavage)
EDANS~340~490>95%~40-fold
Fluorescein (FAM)~495~520HighVaries with probe design
Cy3~550~570ModerateVaries with probe design

Data compiled from multiple sources.[2]

Table 2: Typical Reaction Component Concentrations

ComponentMolecular Beacons AssayTaqMan® Assay
Dabcyl-labeled Probe0.34 µM100 - 500 nM
Primers1 µM each100 - 400 nM each
dNTPs0.25 mM eachVaries with master mix
MgCl₂3.5 mMVaries with master mix
DNA Polymerase2.5 unitsVaries with master mix
Target DNA/cDNA1-1,000,000 copies<250 ng

Concentrations are typical and may require optimization.[1][4][5]

Experimental Protocols

Protocol 1: Oligonucleotide Labeling with Dabcyl NHS Ester

This protocol describes the general procedure for labeling an amino-modified oligonucleotide with a Dabcyl NHS ester.

Materials:

  • Amino-modified oligonucleotide

  • Dabcyl NHS Ester

  • Anhydrous DMSO

  • 0.1 M Sodium Bicarbonate buffer, pH 8.5

  • Purification column (e.g., HPLC)[8][9]

Procedure:

  • Dissolve 50-250 nanomoles of the dry, amino-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).[10]

  • Dissolve the Dabcyl NHS ester in anhydrous DMSO to a concentration of approximately 10-20 mg/mL immediately before use.

  • Add a 10-50 fold molar excess of the Dabcyl NHS ester solution to the oligonucleotide solution.

  • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purify the Dabcyl-labeled oligonucleotide using reverse-phase HPLC to remove unconjugated Dabcyl and unlabeled oligonucleotides.[8][9]

  • Verify the labeling efficiency by spectrophotometry, measuring absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of Dabcyl (~453 nm).

Protocol 2: Nucleic Acid Detection using Molecular Beacons

This protocol outlines the use of Dabcyl-labeled molecular beacons for the detection of a specific nucleic acid sequence in a real-time PCR assay.

Materials:

  • Purified Dabcyl-labeled molecular beacon (e.g., FAM-labeled)

  • Forward and Reverse Primers

  • DNA/cDNA target

  • Real-time PCR Master Mix (containing DNA polymerase, dNTPs, and MgCl₂)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mix for the desired number of reactions. For a single 50 µL reaction, combine:

      • 25 µL 2x Real-time PCR Master Mix

      • 1 µL Forward Primer (10 µM stock)

      • 1 µL Reverse Primer (10 µM stock)

      • 1.7 µL Molecular Beacon (10 µM stock, final concentration 0.34 µM)[1]

      • Template DNA/cDNA (e.g., 1-10 µL, depending on concentration)

      • Nuclease-free water to a final volume of 50 µL

  • Thermocycling and Data Acquisition:

    • Program the real-time PCR instrument with the following cycling conditions:

      • Initial Denaturation: 95°C for 10 minutes (to activate the polymerase)[4]

      • 40 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 50°C for 60 seconds (acquire fluorescence data at this step)[4]

        • Extension: 72°C for 30 seconds

  • Data Analysis:

    • Analyze the real-time fluorescence data to determine the cycle threshold (Ct) value, which is inversely proportional to the initial amount of target nucleic acid.

    • Perform a melting curve analysis after the PCR to assess the specificity of the assay.

Protocol 3: 5' Nuclease Assay (TaqMan®) with a Dabcyl-labeled Probe

This protocol describes a 5' nuclease assay using a dual-labeled probe with a reporter fluorophore at the 5' end and a Dabcyl quencher at the 3' end.

Materials:

  • Purified dual-labeled probe (e.g., FAM-Dabcyl)

  • Forward and Reverse Primers

  • DNA/cDNA target

  • TaqMan® Universal PCR Master Mix (or equivalent)[6]

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • Prepare a reaction mix for the desired number of reactions. For a 20 µL reaction, combine:

      • 10 µL 2x TaqMan® Master Mix[5]

      • 0.4 - 0.8 µL Forward Primer (10 µM stock)[5]

      • 0.4 - 0.8 µL Reverse Primer (10 µM stock)[5]

      • 0.2 - 1.0 µL TaqMan® Probe (10 µM stock)[5]

      • Template DNA/cDNA (<250 ng)[5]

      • Nuclease-free water to a final volume of 20 µL

  • Thermocycling and Data Acquisition:

    • Program the real-time PCR instrument with the following cycling conditions:

      • UNG Incubation (optional): 50°C for 2 minutes[6]

      • Initial Denaturation/Polymerase Activation: 95°C for 10 minutes[6]

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at this step)[6]

  • Data Analysis:

    • Determine the Ct values from the amplification plots to quantify the target nucleic acid.

Troubleshooting and Optimization

  • Low Signal-to-Noise Ratio:

    • Cause: Inefficient quenching in the absence of the target.

    • Solution: Redesign the probe to ensure the fluorophore and Dabcyl are in close proximity in the unhybridized state. For molecular beacons, ensure the stem is stable at the annealing temperature.[11] Optimize the probe and primer concentrations.[12][13]

  • High Background Fluorescence:

    • Cause: Probe degradation by nucleases or impurities.

    • Solution: Use nuclease-free reagents and consider using probes with modified backbones (e.g., 2'-O-methyl) to increase nuclease resistance.[14] Ensure the labeled probe is highly purified.

  • No or Low Fluorescence Signal:

    • Cause: Inefficient hybridization, incorrect detection settings, or PCR inhibition.

    • Solution: Optimize the annealing temperature. Verify the probe and primer sequences. Check the excitation and emission wavelengths for the specific fluorophore. Ensure the template DNA/cDNA is of high quality and free of inhibitors.

Conclusion

This compound is a robust and versatile quencher for the development of sensitive and specific nucleic acid hybridization assays. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Dabcyl-labeled probes in a variety of molecular biology applications. Careful probe design, optimization of reaction conditions, and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Dabcyl Acid in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabcyl acid is a non-fluorescent chromophore widely employed as a quencher in the design of fluorescence-based assays for high-throughput screening (HTS). Its primary application lies in its ability to efficiently quench the fluorescence of a donor fluorophore when in close proximity, a phenomenon governed by Förster Resonance Energy Transfer (FRET). This property has been instrumental in the development of sensitive and robust assays for monitoring enzymatic activity, particularly for proteases and kinases, which are critical targets in drug discovery.

The core principle of a Dabcyl-based FRET assay involves a substrate, typically a peptide or oligonucleotide, labeled with both a fluorophore (donor) and Dabcyl (acceptor). In the intact substrate, the close proximity of the two moieties allows for efficient FRET, resulting in the quenching of the donor's fluorescence. Upon enzymatic cleavage of the substrate, the fluorophore and Dabcyl are separated, disrupting FRET and leading to a measurable increase in fluorescence intensity. This "turn-on" signal is directly proportional to the enzymatic activity, providing a means to screen large compound libraries for potential inhibitors.

The Dabcyl-EDANS FRET Pair: Spectral Properties

One of the most common and effective FRET pairs utilizes Dabcyl as the quencher and 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS) as the donor fluorophore. The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor.[1] The spectral characteristics of the Dabcyl-EDANS pair are well-suited for FRET-based assays.[2]

ParameterEDANS (Donor)Dabcyl (Acceptor/Quencher)
Excitation Maximum (λex) ~340 nm[3]N/A (non-fluorescent)
Emission Maximum (λem) ~490 nm[3]N/A (non-fluorescent)
Absorption Maximum (λabs) N/A~453-463 nm[2]
Quenching Mechanism Fluorescence Resonance Energy Transfer (FRET)Dissipates energy as heat[1][3]

Table 1: Spectral Properties of the EDANS-Dabcyl FRET Pair.

Signaling Pathway: Protease Activity Assay

Proteases are a major class of enzymes targeted for drug discovery in various therapeutic areas, including oncology, virology, and inflammatory diseases. Dabcyl-based FRET substrates provide a robust platform for HTS of protease inhibitors. The substrate is designed with a specific peptide sequence that is recognized and cleaved by the target protease.

Protease_Activity_Assay cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Enzymatic Cleavage cluster_2 Cleaved Products (High Fluorescence) S Fluorophore-Peptide-Dabcyl E Protease S->E Binding P1 Fluorophore-Peptide Fragment E->P1 Cleavage P2 Dabcyl-Peptide Fragment E->P2

Caption: Protease activity monitoring using a Dabcyl-based FRET substrate.

Experimental Protocol: Protease Inhibition HTS Assay

This protocol provides a general framework for a 384-well plate-based HTS assay to identify protease inhibitors.

Materials and Reagents:

  • Target Protease

  • Dabcyl-based FRET peptide substrate (e.g., EDANS-peptide-Dabcyl)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20)

  • Compound Library (dissolved in DMSO)

  • Positive Control (known inhibitor)

  • Negative Control (DMSO)

  • 384-well, low-volume, black assay plates

  • Fluorescence Plate Reader

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the target protease in assay buffer.

    • Prepare a 2X stock solution of the FRET peptide substrate in assay buffer.

    • The optimal concentrations of enzyme and substrate should be determined empirically by performing enzyme and substrate titration experiments to ensure the assay is in the linear range of the reaction.

  • Assay Plate Preparation:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well plate.

    • Dispense 50 nL of positive control and negative control (DMSO) into designated wells.

  • Enzyme Addition:

    • Add 10 µL of the 2X protease solution to all wells containing compounds and controls.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 10 µL of the 2X FRET substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 20 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.[3]

    • Monitor the increase in fluorescence intensity over time (kinetic readings) for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well.

    • Calculate the percentage of inhibition for each compound relative to the uninhibited control (DMSO).

    • Identify "hits" as compounds that exhibit a statistically significant reduction in protease activity.

    • Perform dose-response curves for hit compounds to determine their IC50 values.

Assay Performance Metrics:

ParameterDescriptionTypical Value
Z' Factor A statistical measure of assay quality, indicating the separation between positive and negative controls.> 0.5[4]
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited reaction to the background signal.> 10[5]

Table 2: Key HTS Assay Performance Metrics.

Signaling Pathway: Kinase Activity Assay

Kinases are another critical class of drug targets, particularly in oncology. While direct kinase activity can be measured using various methods, Dabcyl-based quenching can be employed in coupled-enzyme assays or in assays measuring the binding of a fluorescently labeled tracer to a phosphorylated substrate.

Kinase_Activity_Assay cluster_0 Kinase Reaction cluster_1 Detection Step (Low Fluorescence) cluster_2 Competition (High Fluorescence) K Kinase S Peptide Substrate PS Phospho-Peptide S->PS Phosphorylation ATP ATP ADP ADP ATP->ADP PSB Phospho-Peptide-Binding Agent PS->PSB T Fluorophore-Tracer TB Tracer-Binding Agent Complex T->TB B Dabcyl-Binding Agent B->TB B->PSB FT Free Fluorophore-Tracer PSB->FT Displacement

Caption: Competitive binding assay for kinase activity using a Dabcyl-labeled component.

Experimental Protocol: Kinase Inhibition HTS Assay (Competitive Binding Format)

This protocol outlines a generic competitive binding assay for identifying kinase inhibitors.

Materials and Reagents:

  • Target Kinase

  • Peptide Substrate

  • ATP

  • Kinase Assay Buffer

  • Dabcyl-labeled binding agent (e.g., an antibody or protein that specifically binds the phosphorylated substrate)

  • Fluorophore-labeled tracer (a molecule that also binds to the Dabcyl-labeled binding agent)

  • Compound Library (dissolved in DMSO)

  • Positive Control (known inhibitor)

  • Negative Control (DMSO)

  • 384-well, low-volume, black assay plates

  • Fluorescence Plate Reader

Protocol:

  • Kinase Reaction:

    • In a separate plate or tube, incubate the target kinase, peptide substrate, and ATP in kinase assay buffer. Allow the phosphorylation reaction to proceed for a predetermined time.

    • In parallel, run a reaction without the kinase to generate the unphosphorylated substrate control.

  • Assay Plate Preparation:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well plate.

    • Dispense 50 nL of positive control and negative control (DMSO) into designated wells.

    • Add a defined amount of the completed kinase reaction mixture (containing the phosphorylated peptide) to each well.

  • Detection Reagent Addition:

    • Prepare a mixture of the Dabcyl-labeled binding agent and the fluorophore-labeled tracer. The concentrations should be optimized so that in the absence of the phosphorylated peptide, the tracer's fluorescence is quenched by the Dabcyl-labeled binding agent.

    • Add this detection mixture to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow the binding competition to reach equilibrium.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • In wells with active kinase and no inhibitor, the phosphorylated peptide will displace the fluorescent tracer from the Dabcyl-labeled binding agent, resulting in a high fluorescence signal.

    • In wells with an effective kinase inhibitor, there will be little to no phosphorylated peptide, and the fluorescent tracer will remain bound to and quenched by the Dabcyl-labeled binding agent, resulting in a low fluorescence signal.

    • Calculate the percentage of inhibition for each compound.

    • Identify "hits" and perform dose-response analysis to determine IC50 values.

HTS Workflow

The overall process of a Dabcyl-based HTS campaign for drug discovery follows a standardized workflow from assay development to hit validation.

HTS_Workflow A Assay Development & Optimization B Pilot Screen (e.g., 2,000 compounds) A->B Z' > 0.5 C High-Throughput Screening (HTS) B->C Robust Performance D Data Analysis & Hit Identification C->D E Hit Confirmation & Dose-Response D->E Primary Hits F Hit Validation & Lead Optimization E->F Confirmed Hits

Caption: A typical workflow for a high-throughput screening campaign.

Conclusion

This compound, as a robust and efficient quencher, is a cornerstone of FRET-based assays in high-throughput screening. Its application in protease and kinase assays, among others, has significantly contributed to the acceleration of drug discovery by enabling the rapid and sensitive screening of large compound libraries. The protocols and principles outlined in these application notes provide a comprehensive guide for researchers and scientists to develop and implement Dabcyl-based HTS assays for the identification of novel therapeutic agents.

References

Application Note: FRET-Based Assay for Studying Protein-Protein Interactions Using Dabcyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful and widely used technique for investigating molecular interactions, including protein-protein interactions (PPIs). This non-radiative energy transfer process occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nm). The efficiency of FRET is exquisitely sensitive to the distance between the donor and acceptor, making it an ideal tool for monitoring binding events in real-time. This application note provides a detailed protocol for a FRET-based assay to study protein-protein interactions using a fluorescent donor and the non-fluorescent quencher, Dabcyl. Dabcyl acts as a "dark quencher," effectively quenching the donor's fluorescence upon interaction without emitting its own, which minimizes background signal and enhances the signal-to-noise ratio. A common and effective FRET pair for this application is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor and Dabcyl as the acceptor.[1][2][3]

Principle of the Assay

The FRET-based assay for protein-protein interactions involves labeling one protein of interest with a donor fluorophore (e.g., EDANS) and the other with the Dabcyl quencher. When the two proteins are not interacting, the donor and acceptor are spatially separated, and upon excitation, the donor fluoresces. When the proteins interact, the donor and Dabcyl are brought into close proximity, allowing for efficient FRET to occur. The energy from the excited donor is transferred to Dabcyl, which dissipates the energy as heat rather than light. This results in a measurable decrease (quenching) of the donor's fluorescence signal. The magnitude of this quenching is proportional to the number of protein complexes formed, allowing for the quantitative analysis of the interaction, including the determination of binding affinity (Kd).

FRET_Principle cluster_0 No Interaction cluster_1 Interaction Protein_A_Donor Protein A Donor Donor Emission1 Fluorescence Donor->Emission1 Protein_B_Acceptor Protein B Acceptor Dabcyl Excitation1 Excitation Light Excitation1->Donor Complex Protein A-B Complex Donor_in_Complex Donor Acceptor_in_Complex Dabcyl Donor_in_Complex->Acceptor_in_Complex FRET Quenching Quenching (No Fluorescence) Acceptor_in_Complex->Quenching Excitation2 Excitation Light Excitation2->Donor_in_Complex

Figure 1: Principle of the FRET-based protein-protein interaction assay.

Experimental Protocols

Part 1: Protein Labeling

This protocol describes a general method for labeling proteins with amine-reactive dyes. The specific buffer conditions and reaction times may need to be optimized for your proteins of interest.

Materials:

  • Purified Protein A and Protein B

  • Amine-reactive EDANS derivative (e.g., EDANS, succinimidyl ester)

  • Amine-reactive Dabcyl derivative (e.g., Dabcyl, succinimidyl ester)

  • Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1.5 M Tris-HCl, pH 8.5)

  • Size-exclusion chromatography column (e.g., PD-10)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Protocol:

  • Protein Preparation: Dialyze purified Protein A and Protein B against the Labeling Buffer to remove any primary amines (e.g., Tris) or ammonium salts. Adjust the protein concentration to 1-5 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive EDANS and Dabcyl derivatives in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

  • Labeling Reaction:

    • For Protein A, slowly add a 10- to 20-fold molar excess of the EDANS stock solution to the protein solution while gently stirring.

    • For Protein B, in a separate reaction, slowly add a 10- to 20-fold molar excess of the Dabcyl stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixtures for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 100-150 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled proteins from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at the appropriate wavelengths for the protein (280 nm) and the dye (EDANS: ~336 nm; Dabcyl: ~453 nm).

Experimental_Workflow cluster_labeling Protein Labeling cluster_assay Binding Assay cluster_analysis Data Analysis Protein_Prep Protein Preparation & Dialysis Labeling_Reaction Labeling with EDANS/Dabcyl Protein_Prep->Labeling_Reaction Quenching Quenching of Reaction Labeling_Reaction->Quenching Purification Purification (Size Exclusion) Quenching->Purification Characterization Characterization (DOL) Purification->Characterization Assay_Setup Assay Setup (Titration) Characterization->Assay_Setup Incubation_Binding Incubation for Binding Assay_Setup->Incubation_Binding Measurement Fluorescence Measurement Incubation_Binding->Measurement Data_Correction Data Correction (Controls) Measurement->Data_Correction Binding_Curve Generate Binding Curve Data_Correction->Binding_Curve Kd_Calculation Calculate Kd Binding_Curve->Kd_Calculation

Figure 2: Experimental workflow for the FRET-based PPI assay.

Part 2: FRET-Based Binding Assay

Materials:

  • Labeled Protein A-EDANS (Donor)

  • Labeled Protein B-Dabcyl (Acceptor/Quencher)

  • Assay Buffer (e.g., PBS with 0.01% Tween-20)

  • 96-well black microplate

  • Fluorescence plate reader with excitation and emission filters for the donor fluorophore (e.g., EDANS: Ex/Em ~340/490 nm)

Protocol:

  • Assay Setup:

    • Prepare a series of dilutions of the labeled Protein B-Dabcyl in the Assay Buffer.

    • In a 96-well black microplate, add a fixed concentration of labeled Protein A-EDANS to each well.

    • Add increasing concentrations of labeled Protein B-Dabcyl to the wells containing Protein A-EDANS.

    • Include control wells:

      • Protein A-EDANS only (no quencher)

      • Buffer only (blank)

      • Protein B-Dabcyl only (to check for background fluorescence)

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes, but may need optimization). Protect the plate from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of the donor (EDANS) in each well using the fluorescence plate reader. Excite at ~340 nm and measure the emission at ~490 nm.

Part 3: Data Analysis
  • Data Correction: Subtract the fluorescence of the blank wells from all other readings.

  • Calculate Quenching: For each concentration of Protein B-Dabcyl, calculate the fluorescence quenching (F) as:

    • F = F₀ - Fᵢ

    • Where F₀ is the fluorescence of Protein A-EDANS alone, and Fᵢ is the fluorescence at a given concentration of Protein B-Dabcyl.

  • Generate Binding Curve: Plot the fluorescence quenching (F) as a function of the concentration of Protein B-Dabcyl.

  • Determine Kd: Fit the binding curve to a one-site binding model (or other appropriate model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is:

    • F = (Fₘₐₓ * [L]) / (Kd + [L])

    • Where F is the fluorescence quenching, Fₘₐₓ is the maximum quenching at saturation, [L] is the concentration of the labeled Protein B-Dabcyl, and Kd is the dissociation constant.

Data_Analysis_Workflow Raw_Data Raw Fluorescence Data Corrected_Data Corrected Fluorescence (Blank Subtracted) Raw_Data->Corrected_Data Quenching_Calculation Calculate Fluorescence Quenching (F = F0 - Fi) Corrected_Data->Quenching_Calculation Plot_Data Plot Quenching vs. [Protein B-Dabcyl] Quenching_Calculation->Plot_Data Fit_Curve Non-linear Regression (One-site Binding Model) Plot_Data->Fit_Curve Kd_Value Determine Kd Fit_Curve->Kd_Value

Figure 3: Data analysis workflow for determining the dissociation constant (Kd).

Data Presentation

The quantitative data from the FRET binding assay should be summarized in a clear and structured table to facilitate comparison and analysis.

[Protein B-Dabcyl] (nM)Raw Fluorescence (RFU)Corrected Fluorescence (RFU)Fluorescence Quenching (RFU)
0501050000
1045154505495
2040254015985
50303030201980
100204520352965
200155515453455
500106010503950
10008128024198

Note: The values in this table are for illustrative purposes only.

Troubleshooting

  • Low FRET Signal:

    • Ensure the donor and acceptor are attached at sites that will be in close proximity upon interaction.

    • Verify the degree of labeling; low labeling efficiency will result in a weak signal.

    • Optimize buffer conditions (pH, ionic strength) to promote protein interaction.

  • High Background Fluorescence:

    • Ensure complete removal of unconjugated dye after the labeling step.

    • Use a high-quality black microplate to minimize well-to-well crosstalk.

  • Inconsistent Results:

    • Ensure accurate protein concentration determination.

    • Allow sufficient incubation time for the binding to reach equilibrium.

    • Check for protein aggregation or degradation.

Conclusion

The FRET-based assay using a fluorescent donor and the Dabcyl quencher is a robust and sensitive method for the quantitative analysis of protein-protein interactions. It provides real-time data on binding events and allows for the determination of key kinetic parameters such as the dissociation constant (Kd). This technique is highly valuable for basic research, drug discovery, and the characterization of biological signaling pathways.

References

Application Notes and Protocols for Single-Molecule FRET Experiments with Dabcyl Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dabcyl Acid in Single-Molecule FRET

Single-Molecule Fluorescence Resonance Energy Transfer (smFRET) is a powerful biophysical technique that allows for the study of conformational dynamics and intermolecular interactions of individual biomolecules in real time. By measuring the efficiency of non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor, smFRET can resolve dynamic processes that are averaged out in ensemble measurements.

This compound is a non-fluorescent chromophore, commonly referred to as a "dark quencher," that serves as an excellent FRET acceptor.[1] Its primary advantage in smFRET is the elimination of acceptor-emission background fluorescence, which significantly enhances the signal-to-noise ratio.[2] When a donor fluorophore, such as EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), is in close proximity to Dabcyl (typically 10-100 Å), its fluorescence is quenched.[1] An increase in the distance between the donor and Dabcyl, often due to a conformational change or cleavage event, results in a quantifiable increase in the donor's fluorescence signal. This "turn-on" signal is ideal for sensitive detection of biomolecular dynamics.

These application notes provide a comprehensive guide to designing and performing smFRET experiments using the this compound quencher, with a focus on the commonly used EDANS/Dabcyl FRET pair.

Quantitative Data and Photophysical Properties

The selection of an appropriate FRET pair is critical for successful smFRET experiments. The EDANS/Dabcyl pair is well-suited for many applications due to the excellent overlap between the emission spectrum of EDANS and the absorption spectrum of Dabcyl.[3][4]

PropertyEDANS (Donor)This compound (Acceptor/Quencher)Reference(s)
Excitation Maximum (λex) ~336-341 nm~453-472 nm[5]
Emission Maximum (λem) ~471-496 nmNon-fluorescent[3]
Molar Extinction Coefficient (ε) ~5,400 M⁻¹cm⁻¹ at 336 nmHigh (log ε = 4.37 at 463 nm)[1][3]
Förster Distance (R₀) \multicolumn{2}{c}{~33 Å (3.3 nm)}[6]
Quenching Efficiency \multicolumn{2}{c}{>95% in proximity}

Experimental Workflows and Logical Relationships

General smFRET Experimental Workflow

The overall process for conducting an smFRET experiment with this compound involves several key stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_immob Immobilization cluster_acq Data Acquisition cluster_anal Data Analysis p1 Protein/Nucleic Acid Expression & Purification p2 Site-Specific Labeling with EDANS & Dabcyl p1->p2 p3 Purification of Labeled Biomolecules p2->p3 i2 Immobilization (e.g., Biotin-Streptavidin) p3->i2 i1 Surface Passivation (e.g., PEG) i1->i2 d1 TIRF Microscopy i2->d1 d2 Donor Excitation d1->d2 d3 Image Acquisition (EMCCD) d2->d3 a1 Identify Single Molecules d3->a1 a2 Extract Donor Intensity Traces a1->a2 a3 Calculate FRET Efficiency (E_FRET) a2->a3 a4 Generate Histograms & Kinetic Models a3->a4

Caption: General workflow for smFRET experiments with this compound.

Principle of a Protease Cleavage Assay using EDANS/Dabcyl

A common application for the EDANS/Dabcyl pair is in protease activity assays. A peptide substrate is synthesized with the donor and quencher on opposite sides of the cleavage site.

Caption: Principle of a FRET-based protease assay with EDANS/Dabcyl.

Detailed Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with EDANS and Dabcyl

This protocol describes the site-specific labeling of a protein containing two engineered cysteine residues with a maleimide-functionalized donor (e.g., EDANS-maleimide) and quencher (e.g., Dabcyl-maleimide).

Materials:

  • Purified, cysteine-mutant protein in a suitable buffer (e.g., PBS, pH 7.0-7.5, without reducing agents).

  • EDANS-maleimide and Dabcyl-maleimide (or their succinimidyl ester derivatives for amine labeling).

  • Reducing agent (e.g., TCEP).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

  • Anhydrous DMSO.

Procedure:

  • Protein Reduction:

    • Treat the purified protein with a 10-fold molar excess of TCEP for 1 hour at room temperature to ensure all cysteine residues are reduced.

    • Remove the TCEP using a desalting column equilibrated with a nitrogen-purged, amine-free buffer (e.g., phosphate buffer, pH 7.2).

  • Dye Preparation:

    • Dissolve EDANS-maleimide and Dabcyl-maleimide in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Labeling Reaction:

    • To the reduced protein solution, add a 5 to 10-fold molar excess of the first label (e.g., EDANS-maleimide).

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

    • Remove the unreacted dye using a desalting column.

    • Add a 5 to 10-fold molar excess of the second label (Dabcyl-maleimide) to the mono-labeled protein.

    • Incubate again under the same conditions.

  • Purification of Labeled Protein:

    • Separate the doubly labeled protein from unlabeled and singly labeled protein, as well as free dye, using size-exclusion or ion-exchange chromatography.

    • Verify the labeling efficiency using UV-Vis spectroscopy by measuring the absorbance of the protein and the dyes.

Protocol 2: Surface Immobilization for smFRET using TIRF Microscopy

This protocol details the preparation of a passivated surface and the immobilization of biotinylated, dual-labeled molecules for observation via Total Internal Reflection Fluorescence (TIRF) microscopy.

Materials:

  • Quartz microscope slides.

  • Biotin-PEG and m-PEG (methoxy-PEG).

  • Streptavidin.

  • Biotinylated and fluorescently labeled protein/DNA.

  • Imaging buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, with an oxygen scavenging system like PCA/PCD and Trolox).

Procedure:

  • Slide Cleaning:

    • Thoroughly clean quartz slides by sonication in a series of solvents (e.g., acetone, ethanol, and water).

  • Surface Passivation:

    • Functionalize the clean slide surface with an amine-reactive group (e.g., using aminosilanization).

    • Incubate the functionalized slide with a mixture of Biotin-PEG and m-PEG to create a passivated surface with biotin anchors. This minimizes non-specific binding of the biomolecules to the surface.

  • Flow Cell Assembly:

    • Construct a microfluidic flow cell using the passivated slide, a coverslip, and double-sided tape.

  • Streptavidin Coating:

    • Inject a solution of streptavidin (e.g., 0.1 mg/mL) into the flow cell and incubate for 5-10 minutes.

    • Wash out the excess streptavidin with imaging buffer.

  • Molecule Immobilization:

    • Inject a dilute solution (e.g., 20-100 pM) of the biotinylated and dual-labeled biomolecules into the flow cell.

    • Incubate for 5-10 minutes to allow binding to the streptavidin-coated surface.

    • Wash thoroughly with imaging buffer to remove any unbound molecules.

Protocol 3: smFRET Data Acquisition and Analysis with a Dark Quencher

Data Acquisition (TIRF Microscopy):

  • Microscope Setup: Use a TIRF microscope equipped with a laser for donor excitation (e.g., ~340 nm for EDANS) and an EMCCD camera for detection.

  • Illumination: Excite the donor fluorophore (EDANS) and collect the emitted fluorescence. Since Dabcyl is a dark quencher, there is no need for an acceptor emission channel. The signal of interest is the fluorescence intensity of the donor.

  • Image Streaming: Record a time-series of images (a movie) of the immobilized molecules with a typical time resolution of 10-100 milliseconds per frame.

Data Analysis:

  • Molecule Identification: Identify the spatial coordinates of individual fluorescent spots (single molecules) in the recorded movie.

  • Intensity Trace Extraction: For each identified molecule, extract the fluorescence intensity of the donor as a function of time.

  • FRET Efficiency Calculation: Since there is no acceptor emission, the apparent FRET efficiency (E_FRET) can be estimated from the quenching of the donor fluorescence. A common approach is to define the unquenched donor intensity (I_D) from periods of low FRET or after quencher photobleaching, and the quenched intensity (I_D(A)) during FRET.

    • E_FRET = 1 - (I_D(A) / I_D)

  • State Analysis:

    • Generate FRET efficiency histograms from the intensity traces of many molecules to identify distinct conformational states.

    • Use algorithms like Hidden Markov Models to determine the transition rates between these states, providing kinetic information about the biomolecular dynamics.

Applications in Drug Development and Research

The use of this compound in smFRET experiments offers significant potential for various research and drug development applications:

  • Enzyme Kinetics and Inhibition: By designing substrates that change conformation or are cleaved upon enzyme activity, smFRET with Dabcyl can be used to screen for enzyme inhibitors at the single-molecule level, revealing detailed kinetic information.

  • Protein Folding and Misfolding: Monitoring the conformational dynamics of proteins during folding can provide insights into folding pathways and the mechanisms of misfolding-related diseases. The high signal-to-noise ratio afforded by Dabcyl is particularly advantageous for these studies.

  • Nucleic Acid Dynamics: smFRET can be used to study the folding and conformational changes of DNA and RNA structures, such as ribozymes and DNA hairpins, and their interactions with proteins.

  • Receptor-Ligand Interactions: Observing the conformational changes in a receptor upon ligand binding can help in the characterization of drug candidates and the elucidation of signaling mechanisms.

By providing a robust method for observing the real-time dynamics of individual biomolecules, smFRET experiments utilizing this compound are a valuable tool for advancing our understanding of complex biological systems and accelerating the drug discovery process.

References

Dabcyl Acid Applications in Real-Time PCR Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabcyl (4-((4'-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore widely utilized as a quencher in dual-labeled oligonucleotide probes for real-time quantitative polymerase chain reaction (qPCR) and other fluorescence-based biological assays. As a "dark quencher," Dabcyl absorbs the energy from an excited fluorophore and dissipates it as heat rather than emitting its own fluorescence, which significantly reduces background signal and improves the signal-to-noise ratio in sensitive assays.[1] This characteristic makes it a valuable tool in various applications, including gene expression analysis, single nucleotide polymorphism (SNP) genotyping, and pathogen detection.

This document provides detailed application notes and protocols for the use of Dabcyl acid-quenched probes in real-time PCR, intended to guide researchers, scientists, and drug development professionals in the effective design and implementation of their experiments.

Mechanism of Action: Quenching by Dabcyl

Dabcyl functions as a quencher primarily through a combination of Förster Resonance Energy Transfer (FRET) and contact quenching (also known as static quenching).[2]

  • Förster Resonance Energy Transfer (FRET): In FRET, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule (the quencher). The efficiency of FRET is highly dependent on the distance between the donor and acceptor (inversely proportional to the sixth power of the distance) and the spectral overlap between the emission spectrum of the fluorophore and the absorption spectrum of the quencher.[2] While Dabcyl has a broad absorption spectrum, its overlap with some common fluorophores is not always optimal, which has led to the development of other quenchers like the Black Hole Quencher™ (BHQ™) series that offer better spectral overlap with a wider range of dyes.[1]

  • Contact Quenching: This mechanism occurs when the fluorophore and quencher are in direct molecular contact, forming a transient ground-state complex. This interaction provides an alternative non-radiative pathway for the excited fluorophore to return to its ground state, thus quenching fluorescence.[2] In the context of oligonucleotide probes, the inherent flexibility of the single-stranded DNA allows the terminally attached fluorophore and Dabcyl to come into close proximity, facilitating efficient contact quenching.

The dual-labeled probe remains in a quenched state when not hybridized to its target. Upon hybridization to the target sequence during PCR, the probe undergoes a conformational change that separates the fluorophore and the Dabcyl quencher, leading to an increase in fluorescence. In the case of hydrolysis probes (e.g., TaqMan® probes), the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, permanently separating the fluorophore from the quencher and resulting in a cumulative increase in fluorescence with each amplification cycle.

G Mechanism of Dabcyl-Quenched Probes in Real-Time PCR cluster_0 Quenched State (Probe Intact) cluster_1 Fluorescent State (Probe Hybridized/Cleaved) Fluorophore_Q Fluorophore Dabcyl_Q Dabcyl Fluorophore_Q->Dabcyl_Q Energy Transfer (FRET/Contact Quenching) No_Fluorescence No/Low Fluorescence Oligo_Q Oligonucleotide Probe Fluorophore_F Fluorophore Fluorescence Fluorescence Detected Fluorophore_F->Fluorescence Light Emission Dabcyl_F Dabcyl Target_DNA Target DNA Excitation Excitation Light Excitation->Fluorophore_Q Excitation->Fluorophore_F

Caption: Mechanism of fluorescence quenching and signal generation with Dabcyl probes.

Data Presentation: Dabcyl Quenching Efficiency

The choice of fluorophore to pair with a Dabcyl quencher is critical for optimal assay performance. The following table summarizes the quenching efficiency of Dabcyl with several common fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Dabcyl Absorption Max (nm)Quenching Efficiency (%)
FAM495520453>95
TET521536453~98
HEX535556453~98
JOE520548453>95
ROX575602453~99
TAMRA555576453>95

Note: Quenching efficiencies can vary depending on the specific oligonucleotide sequence, probe design (e.g., linear vs. hairpin), and buffer conditions.

Experimental Protocols

Application 1: Gene Expression Analysis using Dabcyl-Quenched TaqMan® Probes

This protocol outlines a two-step RT-qPCR for the relative quantification of a target gene's expression, normalized to a reference gene.

1. RNA Extraction and cDNA Synthesis:

  • 1.1. Isolate total RNA from experimental samples using a standard method (e.g., Trizol or column-based kits). Assess RNA quality and quantity using spectrophotometry and/or gel electrophoresis.

  • 1.2. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers, following the manufacturer's instructions.

  • 1.3. Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

2. qPCR Reaction Setup:

  • 2.1. Prepare a master mix for the number of reactions plus 10% overage. For a single 20 µL reaction:

    • 10 µL 2x qPCR Master Mix

    • 1 µL 20x TaqMan® Gene Expression Assay (containing forward and reverse primers and FAM-Dabcyl probe)

    • 4 µL Nuclease-free water

    • 5 µL Diluted cDNA

  • 2.2. Aliquot 15 µL of the master mix into each well of a qPCR plate.

  • 2.3. Add 5 µL of the appropriate diluted cDNA to each well.

  • 2.4. Include no-template controls (NTCs) for each gene, using nuclease-free water instead of cDNA.

  • 2.5. Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place in the real-time PCR instrument.

3. qPCR Cycling Conditions:

  • 3.1. Program the thermal cycler with the following conditions:

    • Enzyme Activation: 95°C for 2 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection)

4. Data Analysis:

  • 4.1. Determine the cycle threshold (Ct) for the target and reference genes in each sample.

  • 4.2. Calculate the ΔCt for each sample: ΔCt = Ct(target gene) - Ct(reference gene).

  • 4.3. Calculate the ΔΔCt for each experimental sample relative to a control sample: ΔΔCt = ΔCt(experimental sample) - ΔCt(control sample).

  • 4.4. Calculate the fold change in gene expression using the 2-ΔΔCt method.

G Workflow for Gene Expression Analysis using Dabcyl-Quenched Probes RNA_Extraction 1. RNA Extraction from Samples cDNA_Synthesis 2. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR_Setup 3. qPCR Reaction Setup (with Dabcyl probe) cDNA_Synthesis->qPCR_Setup qPCR_Run 4. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis 5. Data Analysis (Relative Quantification) qPCR_Run->Data_Analysis

Caption: Gene expression analysis workflow using Dabcyl-quenched probes.

Application 2: SNP Genotyping using Dabcyl-Quenched Molecular Beacons

This protocol describes an endpoint genotyping assay using two allele-specific molecular beacons, each labeled with a different fluorophore and quenched by Dabcyl.

1. Probe and Primer Design:

  • 1.1. Design two molecular beacons, one for each allele, with the SNP site located in the center of the probe sequence. The probes should have a stem-loop structure.

  • 1.2. Label the allele-1 specific beacon with a fluorophore such as FAM at the 5' end and Dabcyl at the 3' end.

  • 1.3. Label the allele-2 specific beacon with a different fluorophore (e.g., HEX or VIC) at the 5' end and Dabcyl at the 3' end.

  • 1.4. Design forward and reverse primers to amplify a short fragment (<150 bp) containing the SNP.

2. qPCR Reaction Setup:

  • 2.1. Prepare a master mix for the number of reactions plus 10% overage. For a single 25 µL reaction:

    • 12.5 µL 2x qPCR Master Mix

    • 0.5 µL Forward Primer (10 µM)

    • 0.5 µL Reverse Primer (10 µM)

    • 0.5 µL Allele-1 Molecular Beacon (10 µM)

    • 0.5 µL Allele-2 Molecular Beacon (10 µM)

    • 5.5 µL Nuclease-free water

    • 5 µL Genomic DNA (10-50 ng)

  • 2.2. Aliquot 20 µL of the master mix into each well of a qPCR plate.

  • 2.3. Add 5 µL of genomic DNA to each well.

  • 2.4. Include NTCs and known genotype controls (homozygous allele-1, homozygous allele-2, and heterozygous).

  • 2.5. Seal the plate, centrifuge, and place in the real-time PCR instrument.

3. qPCR Cycling and Data Acquisition:

  • 3.1. Program the thermal cycler with the following conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 60 seconds (with fluorescence data collection for both fluorophores)

      • Extension: 72°C for 30 seconds

4. Genotype Calling:

  • 4.1. After the run, analyze the endpoint fluorescence in the respective channels for each sample.

  • 4.2. Samples with a high signal only in the FAM channel are homozygous for allele 1.

  • 4.3. Samples with a high signal only in the HEX/VIC channel are homozygous for allele 2.

  • 4.4. Samples with high signals in both channels are heterozygous.

  • 4.5. NTCs should show no significant increase in fluorescence in either channel.

G Logical Flow for SNP Genotyping with Dabcyl-Quenched Molecular Beacons Start Start: Genomic DNA Sample qPCR Real-Time PCR with Allele-Specific Molecular Beacons (FAM-Dabcyl & HEX-Dabcyl) Start->qPCR Endpoint_Fluorescence Measure Endpoint Fluorescence (FAM and HEX channels) qPCR->Endpoint_Fluorescence Decision Genotype Call Endpoint_Fluorescence->Decision Homozygous_A1 Homozygous Allele 1 (High FAM signal) Decision->Homozygous_A1 FAM >> HEX Homozygous_A2 Homozygous Allele 2 (High HEX signal) Decision->Homozygous_A2 HEX >> FAM Heterozygous Heterozygous (High FAM & HEX signals) Decision->Heterozygous FAM ≈ HEX

Caption: SNP genotyping decision tree using Dabcyl-quenched molecular beacons.

Quality Control

Robust quality control measures are essential for reliable and reproducible real-time PCR results using Dabcyl-quenched probes.

  • No-Template Control (NTC): Should be included for each assay to detect contamination. A positive signal in the NTC indicates the presence of contaminating nucleic acids or primer-dimer formation.

  • Positive Control: A sample known to contain the target sequence should be included to verify that the reaction components and cycling conditions are optimal.

  • Internal Control: An internal control can be multiplexed in the same reaction to monitor for PCR inhibition. This is particularly important when working with complex samples.

  • Standard Curve: For absolute quantification, a standard curve generated from a dilution series of a known quantity of the target nucleic acid is necessary to determine the amplification efficiency and for accurate quantification. The efficiency should be between 90% and 110%.

  • Melt Curve Analysis (for SYBR Green): While not directly applicable to probe-based assays, if optimizing primers with SYBR Green before using a probe, a melt curve analysis should be performed to ensure a single, specific product is amplified.

Conclusion

This compound remains a widely used and effective quencher for real-time PCR probes, particularly in applications such as gene expression analysis and SNP genotyping. Its non-fluorescent nature minimizes background signal, contributing to sensitive and specific assays. While newer quenchers with broader spectral overlap are available, Dabcyl, when paired with appropriate fluorophores, provides a reliable and cost-effective solution for many molecular diagnostic and research applications. Careful probe design, adherence to detailed protocols, and rigorous quality control are paramount to achieving accurate and reproducible results.

References

Application Notes and Protocols for Dabcyl Acid Conjugation to Antibodies in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of quencher molecules to antibodies is a fundamental technique in the development of various immunoassays, particularly those based on Förster Resonance Energy Transfer (FRET). Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, commonly referred to as a "dark quencher," that effectively quenches the fluorescence of a wide range of fluorophores. Its broad absorption spectrum and lack of native fluorescence minimize background signals, making it an ideal candidate for developing sensitive and robust immunoassays.

This document provides detailed application notes and protocols for the conjugation of Dabcyl acid to antibodies using N-hydroxysuccinimide (NHS) ester chemistry. It also outlines the principles of a competitive homogeneous FRET immunoassay utilizing Dabcyl-conjugated antibodies and provides a comprehensive guide to the characterization of the resulting conjugates.

Principle of Dabcyl-Antibody Conjugation

The most common method for conjugating this compound to antibodies involves the use of a Dabcyl-NHS ester.[][2] The NHS ester reacts efficiently with primary amine groups (-NH2) present on the lysine residues and the N-terminus of the antibody, forming a stable amide bond.[][2] This reaction is typically carried out in a slightly alkaline buffer (pH 7.5-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

Quantitative Data Summary

The efficiency of the conjugation reaction and the final Degree of Labeling (DOL), which represents the average number of Dabcyl molecules per antibody, are influenced by several factors, including the molar ratio of Dabcyl-NHS to antibody, protein concentration, pH, and reaction time. The following tables summarize illustrative quantitative data for the conjugation of Dabcyl-NHS to a typical IgG antibody.

Table 1: Effect of Molar Ratio of Dabcyl-NHS to Antibody on Degree of Labeling (DOL)

Molar Ratio (Dabcyl-NHS : Antibody)Degree of Labeling (DOL)Conjugation Efficiency (%)*
5:12.142%
10:14.343%
20:17.839%
40:112.531%

*Conjugation efficiency is calculated as (DOL / Molar Ratio) x 100%. Note: This data is illustrative and the optimal ratio should be determined empirically for each specific antibody and application.

Table 2: Characterization of Dabcyl-Antibody Conjugates

ParameterMethodTypical Result
Degree of Labeling (DOL)UV-Vis Spectrophotometry2 - 8
Conjugate PuritySize Exclusion Chromatography (SEC)>95% monomer
Antigen Binding Affinity (KD)ELISA or Surface Plasmon Resonance (SPR)<10% change from unconjugated antibody
Quenching EfficiencyFluorescence Spectroscopy>95% with appropriate donor

Experimental Protocols

Protocol 1: Conjugation of Dabcyl-NHS to an Antibody

Materials:

  • Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS) at 1-10 mg/mL

  • Dabcyl-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL in the Conjugation Buffer.

  • Dabcyl-NHS Solution Preparation:

    • Immediately before use, dissolve the Dabcyl-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the Dabcyl-NHS solution to achieve the desired molar ratio (refer to Table 1 for guidance).

    • Slowly add the Dabcyl-NHS solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated Dabcyl-NHS and other small molecules by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the purified Dabcyl-antibody conjugate.

Protocol 2: Characterization of Dabcyl-Antibody Conjugate

1. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified Dabcyl-antibody conjugate at 280 nm (A280) and at the maximum absorbance of Dabcyl (approximately 453 nm, A453).

  • Calculate the concentration of the antibody and Dabcyl using the following equations:

    • Concentration of Antibody (M) = (A280 - (A453 * CF)) / ε_antibody

    • Concentration of Dabcyl (M) = A453 / ε_Dabcyl

    • Where:

      • CF is the correction factor for the absorbance of Dabcyl at 280 nm (typically around 0.3).

      • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • ε_Dabcyl is the molar extinction coefficient of Dabcyl at its λmax (approximately 34,000 M⁻¹cm⁻¹ at 453 nm).

  • Calculate the DOL:

    • DOL = Concentration of Dabcyl / Concentration of Antibody

2. Assessment of Conjugate Purity:

  • Analyze the purified conjugate by size-exclusion chromatography (SEC-HPLC).

  • A single, sharp peak corresponding to the molecular weight of the antibody indicates a high purity and minimal aggregation.

3. Evaluation of Antigen Binding Affinity:

  • Perform a direct or competitive ELISA to compare the binding affinity of the Dabcyl-conjugated antibody to the unconjugated antibody.

  • A significant increase in the EC50 value for the conjugated antibody may indicate a loss of binding affinity.

Application: Homogeneous Competitive FRET Immunoassay

Dabcyl-conjugated antibodies are powerful tools for the development of homogeneous immunoassays, which do not require separation of bound and unbound reagents, making them rapid and amenable to high-throughput screening.

Principle of the Assay:

This assay is based on the competition between an unlabeled analyte in a sample and a known concentration of a fluorescently labeled antigen (tracer) for the binding sites of a Dabcyl-conjugated antibody.

  • In the absence of the analyte: The fluorescent tracer binds to the Dabcyl-antibody, bringing the fluorophore and the quencher into close proximity. This results in FRET, and the fluorescence of the tracer is quenched.

  • In the presence of the analyte: The unlabeled analyte competes with the fluorescent tracer for binding to the Dabcyl-antibody. As the concentration of the analyte increases, more of the fluorescent tracer is displaced from the antibody. This increases the distance between the fluorophore and the quencher, disrupting FRET and leading to an increase in fluorescence signal.

The fluorescence intensity is therefore directly proportional to the concentration of the analyte in the sample.

Protocol 3: Homogeneous Competitive FRET Immunoassay

Materials:

  • Dabcyl-conjugated antibody

  • Fluorescently labeled antigen (tracer) with a donor fluorophore compatible with Dabcyl (e.g., Edans, FAM)

  • Analyte standards and unknown samples

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a series of analyte standards of known concentrations in the Assay Buffer.

    • Dilute the Dabcyl-conjugated antibody and the fluorescent tracer to their optimal working concentrations in the Assay Buffer. The optimal concentrations should be determined empirically through titration experiments.

  • Assay Procedure:

    • To the wells of a microplate, add the analyte standards or unknown samples.

    • Add the fluorescent tracer to all wells.

    • Initiate the reaction by adding the Dabcyl-conjugated antibody to all wells.

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using the microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

    • Generate a standard curve by plotting the fluorescence intensity against the concentration of the analyte standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their fluorescence readings from the standard curve.

Visualizations

experimental_workflow cluster_prep Antibody & Dabcyl-NHS Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Characterization Ab Antibody in Amine-Free Buffer Conjugation Mix & Incubate (1-2h, RT, pH 8.3) Ab->Conjugation Dabcyl Dabcyl-NHS in Anhydrous DMSO Dabcyl->Conjugation Quenching Add Quenching Buffer (Tris) Conjugation->Quenching Purification Desalting Column Quenching->Purification Characterization DOL, Purity, Affinity Purification->Characterization

Caption: Experimental workflow for this compound conjugation to antibodies.

References

Troubleshooting & Optimization

Dabcyl Acid Quenching Efficiency in FRET: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dabcyl acid quenching efficiency in Förster Resonance Energy Transfer (FRET) applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and improving experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in FRET?

This compound is a non-fluorescent chromophore, often referred to as a "dark quencher," commonly used as an acceptor in FRET-based assays.[1][2] Its primary function is to accept energy from an excited donor fluorophore and dissipate it as heat rather than light.[1][2] This property is highly advantageous as it eliminates the background fluorescence often associated with fluorescent acceptors, leading to a better signal-to-noise ratio in assays.[3] Dabcyl is frequently paired with donor fluorophores that emit in the blue to green region of the visible spectrum.[4]

Q2: How does FRET work with a Dabcyl quencher?

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor molecule (in this case, Dabcyl).[1][2] The process is highly dependent on the distance between the donor and acceptor, typically occurring when they are within 10-100 Å of each other.

The basic principle is as follows:

  • The donor fluorophore is excited by an external light source.

  • If the Dabcyl acceptor is in close proximity, the excited donor transfers its energy to Dabcyl.

  • Dabcyl dissipates this energy as heat, effectively quenching the donor's fluorescence.

  • If the distance between the donor and Dabcyl increases (for example, due to enzymatic cleavage of a peptide substrate), FRET is disrupted, and the donor's fluorescence is restored.[1][2][5] This increase in fluorescence can be measured to monitor the activity of interest.

FRET_Mechanism cluster_0 Intact Substrate (FRET ON) cluster_1 Cleaved Substrate (FRET OFF) Donor_ON Donor (e.g., EDANS) Quencher_ON Acceptor (Dabcyl) Donor_ON->Quencher_ON FRET Peptide_ON Peptide Linker Donor_ON->Peptide_ON No_Fluorescence Quenched Signal (Heat Dissipation) Quencher_ON->No_Fluorescence Energy Release Peptide_ON->Quencher_ON Enzyme Protease Peptide_ON->Enzyme Cleavage Site Donor_OFF Donor (e.g., EDANS) Cleaved_Peptide1 Cleaved Peptide Donor_OFF->Cleaved_Peptide1 Fluorescence Fluorescence Emission (e.g., 490 nm) Donor_OFF->Fluorescence Emission Quencher_OFF Acceptor (Dabcyl) Cleaved_Peptide2 Cleaved_Peptide2->Quencher_OFF Excitation Excitation Light (e.g., 336 nm) Excitation->Donor_ON Energy Absorption Excitation->Donor_OFF Energy Absorption

Q3: Which donor fluorophores are compatible with Dabcyl?

Dabcyl has a broad absorption spectrum, typically in the range of 400-500 nm, with a maximum absorption around 453-479 nm.[3] Therefore, it is an effective quencher for fluorophores that emit in the blue to green portion of the spectrum.[4] Some commonly used donor fluorophores for Dabcyl include:

  • EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid)

  • FAM (Carboxyfluorescein)

  • FITC (Fluorescein isothiocyanate)

  • TET (Tetrachlorofluorescein)

  • HEX (Hexachlorofluorescein)

  • Cy3

Dabcyl's quenching efficiency is significantly reduced for fluorophores with longer wavelength emissions, such as Cy5 and Alexa 647, due to poor spectral overlap.[6]

Data Presentation: Spectral Properties and FRET Parameters

The selection of an appropriate FRET pair is critical for assay performance. The following tables summarize key spectral data and FRET parameters for Dabcyl and its common donor partners.

Table 1: Spectral Characteristics of Dabcyl and Common Donor Fluorophores

Fluorophore/QuencherExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
Dabcyl (Acceptor) ~453 - 479None (Dark Quencher)~32,000 at 453 nm
EDANS (Donor) ~335 - 341~471 - 496[1]~6,100 at 336 nm
FAM (Donor) ~495~520~75,000 at 495 nm
TET (Donor) ~521~536~80,000 at 521 nm

Table 2: FRET Parameters for Common Dabcyl Pairs

DonorAcceptorFörster Distance (R₀, nm)Quenching Efficiency
EDANSDabcyl3.3[7][8]>95% (in optimal conditions)
FAMDabcyl~4.2Moderate to High

Note: Quenching efficiency is highly dependent on the specific construct, including linker length and conformation.

Troubleshooting Guide

Problem: Low or no FRET quenching (high background fluorescence).

Potential CauseRecommended Solution
Poor Spectral Overlap Ensure the emission spectrum of your donor significantly overlaps with the absorption spectrum of Dabcyl. Dabcyl is not suitable for red-emitting dyes.[3][6]
Incorrect Donor-Acceptor Distance The distance between the donor and Dabcyl should be within the Förster distance (typically 10-100 Å). Optimize the length and flexibility of the linker connecting the FRET pair. Very long or rigid linkers can prevent efficient quenching.
Incorrect Dye Orientation FRET efficiency is dependent on the relative orientation of the donor and acceptor dipoles. While difficult to control, altering the linker attachment points or composition may improve orientation.
Probe Degradation Verify the integrity of your FRET probe. Purity issues or degradation of the Dabcyl moiety can lead to a loss of quenching.
Environmental Factors Check the pH of your assay buffer. While Dabcyl itself is relatively stable, the fluorescence of some donor dyes can be pH-sensitive.[9]

Problem: Low fluorescence signal after expected FRET disruption (e.g., after enzyme cleavage).

Potential CauseRecommended Solution
Inefficient Cleavage/Conformational Change Confirm that your enzyme is active and that the substrate is being cleaved. Run a control experiment to verify the activity (e.g., HPLC or mass spectrometry).
Donor Fluorophore Issues The donor may have a low quantum yield or be susceptible to photobleaching. Choose a donor with a high quantum yield and limit light exposure.
Inner Filter Effect At high concentrations, the substrate or other components in the solution may absorb the excitation or emission light, leading to artificially low fluorescence readings. Perform a concentration titration to find the optimal range.
Incomplete Separation of Donor and Quencher Even after cleavage, if the donor and quencher remain in close proximity due to intermolecular interactions, quenching can persist. Consider modifying the buffer composition (e.g., adding detergents or chaotropic agents) to disrupt these interactions.

Troubleshooting_Workflow Start Low FRET Efficiency Observed Check_Overlap Is there sufficient spectral overlap? Start->Check_Overlap Check_Distance Is the donor-acceptor distance optimal (10-100 Å)? Check_Overlap->Check_Distance Yes Redesign_Probe Redesign Probe: - Choose a better donor - Optimize linker length/composition Check_Overlap->Redesign_Probe No Check_Enzyme Is the enzyme active/ conformational change occurring? Check_Distance->Check_Enzyme Yes Check_Distance->Redesign_Probe No Check_Environment Are environmental factors (pH, buffer) optimal? Check_Enzyme->Check_Environment Yes Verify_Enzyme Verify Enzyme Activity: - Run positive controls - Check substrate integrity Check_Enzyme->Verify_Enzyme No Optimize_Buffer Optimize Buffer: - Adjust pH - Test different buffer components Check_Environment->Optimize_Buffer No End Assay Optimized Check_Environment->End Yes Redesign_Probe->Start Verify_Enzyme->Start Optimize_Buffer->Start

Experimental Protocols

General Protocol for a FRET-Based Protease Assay

This protocol provides a general framework for measuring protease activity using a Dabcyl-quenched FRET substrate. Specific concentrations and incubation times should be optimized for each enzyme and substrate.

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate assay buffer for the protease of interest (e.g., 20 mM HEPES, pH 7.0).[10] Ensure all components are compatible with the FRET pair.
  • FRET Substrate Stock Solution: Dissolve the peptide substrate (e.g., EDANS-peptide-Dabcyl) in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 1-10 mM).
  • Enzyme Stock Solution: Dilute the protease to a working concentration in the assay buffer. Keep the enzyme on ice to maintain activity.

2. Assay Setup:

  • In a 96-well microplate suitable for fluorescence measurements, add the assay buffer to each well.
  • Add the FRET peptide substrate to each well to achieve the final desired concentration (typically in the low micromolar range).
  • Include appropriate controls:
  • Negative Control: Assay buffer and substrate, but no enzyme.
  • Positive Control: Assay buffer, substrate, and active enzyme.
  • Inhibitor Control (if applicable): Assay buffer, substrate, enzyme, and test inhibitor.

3. Reaction Initiation and Measurement:

  • Allow the microplate to equilibrate to the optimal reaction temperature (e.g., 37°C).
  • Initiate the reaction by adding the enzyme to the appropriate wells.
  • Immediately place the microplate in a fluorescence plate reader.
  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em ~340 nm/~490 nm for EDANS/Dabcyl).[11]

4. Data Analysis:

  • For each sample, subtract the background fluorescence (from the negative control) from all readings.
  • Plot the relative fluorescence units (RFU) against time.
  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.
  • For inhibitor screening, calculate the percentage of inhibition for each compound compared to the positive control.

Experimental_Workflow A 1. Reagent Preparation - Assay Buffer - FRET Substrate Stock - Enzyme Stock B 2. Assay Setup (96-well plate) - Add Buffer - Add Substrate - Add Controls (Negative, Positive) A->B C 3. Equilibration & Initiation - Equilibrate plate to reaction temp - Add Enzyme to start reaction B->C D 4. Fluorescence Measurement - Read plate at appropriate Ex/Em - Kinetic read over time C->D E 5. Data Analysis - Subtract background - Plot RFU vs. Time - Calculate initial velocity (V₀) D->E

References

Technical Support Center: The Role of Dabcyl in Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dabcyl to modulate fluorophore photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is Dabcyl and what is its primary function in fluorescence experiments?

A1: Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, commonly known as a "dark quencher".[1][2] Its primary role is to suppress the fluorescence of a nearby fluorophore through a process called Förster Resonance Energy Transfer (FRET).[3] In FRET, the energy from an excited fluorophore (the donor) is transferred non-radiatively to an acceptor molecule (the quencher), in this case, Dabcyl, which then dissipates the energy as heat.[2] This quenching effect is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption spectra.[1]

Q2: Can Dabcyl be used as a general antifade reagent to prevent photobleaching in microscopy?

A2: Dabcyl is not a general antifade reagent and is not typically used to prevent photobleaching in standard fluorescence microscopy applications where the fluorophore and Dabcyl are not in close proximity. Antifade reagents are compounds that chemically scavenge reactive oxygen species or otherwise create an environment that minimizes the chemical reactions that lead to photobleaching.[3][4] Dabcyl's mechanism is based on FRET, which requires the fluorophore and Dabcyl to be within a very short distance of each other (typically 10-100 Å) for efficient energy transfer. If Dabcyl is simply added to the imaging medium, it will not be close enough to the fluorophores labeling your sample to effectively quench them and prevent photobleaching.

Q3: How does FRET quenching by Dabcyl indirectly help with photostability?

A3: While not a direct antifade agent, the FRET mechanism involving Dabcyl can contribute to the photostability of the donor fluorophore. Photobleaching often occurs when a fluorophore in an excited state undergoes chemical reactions.[3] By providing a rapid, non-radiative pathway for the excited fluorophore to return to its ground state, FRET reduces the time the fluorophore spends in the excited state, thereby decreasing the probability of it undergoing photodegradation. This effect is, however, localized to FRET-based probes where Dabcyl is intentionally placed in close proximity to the fluorophore.

Q4: What are the key considerations when designing a FRET probe with Dabcyl?

A4: The two most critical factors for designing an effective Dabcyl-based FRET probe are:

  • Spectral Overlap: The emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of Dabcyl.[1]

  • Distance: The donor fluorophore and Dabcyl must be in close proximity, typically within 10-100 Å, for efficient FRET to occur. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence in a Dabcyl-based FRET assay. Dabcyl itself is a dark quencher and should not fluoresce. High background may be due to incomplete quenching, presence of unbound fluorophore, or autofluorescence from the sample or plate.Ensure the FRET probe is designed for optimal quenching (correct distance and spectral overlap). Purify the FRET probe to remove any unconjugated fluorophore. Use low-autofluorescence plates and media.
No change in fluorescence upon expected cleavage of a Dabcyl-quenched substrate. The FRET pair may not be functioning correctly, or the enzyme/cleavage agent may be inactive.Confirm the spectral properties of your fluorophore and ensure it is a suitable donor for Dabcyl. Verify the activity of your enzyme or cleavage agent with a positive control. Ensure the assay conditions (pH, temperature) are optimal for cleavage.
Fluorescence signal is weak even after the FRET probe is cleaved. The initial fluorescence of the donor fluorophore may be low, or the concentration of the probe is insufficient.Choose a fluorophore with a high quantum yield. Optimize the concentration of the FRET probe. Ensure the excitation and emission wavelengths on your instrument are set correctly for the donor fluorophore.
Rapid photobleaching of the donor fluorophore in a FRET experiment. Even with FRET, some excitation can lead to photobleaching, especially with high-intensity light sources.Reduce the excitation light intensity to the minimum required for a good signal-to-noise ratio. Minimize the exposure time. Consider using an antifade reagent in the imaging medium, but be aware that some antifade reagents can quench fluorescence.

Data Presentation

Table 1: Spectral Properties of Dabcyl and Compatible Fluorophores

QuencherAbsorption Max (nm)Quenching Range (nm)Commonly Paired Fluorophores (Emission Max, nm)
Dabcyl~453380-530EDANS (~490), FAM (~520), TET (~536)

Note: The efficiency of quenching is dependent on the specific spectral overlap between the donor and Dabcyl.

Experimental Protocols

Protocol: Designing a Dabcyl-Quenched FRET Probe for Protease Activity

This protocol provides a general framework for designing a peptide-based FRET probe to measure the activity of a specific protease.

  • Sequence Selection: Choose a peptide sequence that is a known substrate for the protease of interest.

  • Fluorophore and Quencher Placement:

    • Synthesize the peptide with a donor fluorophore (e.g., EDANS) on one end (e.g., N-terminus) and Dabcyl on the other end (e.g., C-terminus).

    • The length of the peptide should be such that in its intact, folded state, the fluorophore and Dabcyl are within the effective FRET distance (10-100 Å).

  • Probe Purification: Purify the synthesized FRET probe using methods like HPLC to remove any unlabled peptides or free fluorophore/quencher.

  • Assay Setup:

    • Prepare a reaction buffer that is optimal for the protease's activity (pH, ionic strength).

    • Add the purified FRET probe to the reaction buffer in a microplate well.

    • Measure the baseline fluorescence using a plate reader with excitation and emission wavelengths appropriate for the donor fluorophore.

  • Enzyme Addition and Measurement:

    • Add the protease to the well to initiate the cleavage reaction.

    • Monitor the increase in fluorescence over time as the peptide is cleaved, separating the fluorophore from the Dabcyl quencher.

  • Data Analysis: The rate of fluorescence increase is proportional to the protease activity.

Visualizations

FRET_Mechanism cluster_0 1. Excitation cluster_1 2. Energy Transfer (FRET) cluster_3 Alternative Path (Fluorescence) Donor_Ground Donor (Ground State) Donor_Excited Donor (Excited State) Donor_Ground->Donor_Excited Excitation Light Dabcyl_Excited Dabcyl (Excited State) Donor_Excited->Dabcyl_Excited Non-Radiative Transfer Donor_Excited_Alt Donor (Excited State) Dabcyl_Ground Dabcyl (Ground State) Donor_Ground_Alt Donor (Ground State) Dabcyl_Excited->Dabcyl_Ground Heat Dissipation Donor_Excited_Alt->Donor_Ground_Alt Fluorescence Emission

Caption: Mechanism of FRET-based quenching by Dabcyl.

Spectral_Overlap cluster_0 Spectral Overlap for Efficient FRET Fluorophore Emission Fluorophore Emission Dabcyl Absorption Dabcyl Absorption Fluorophore Emission->Dabcyl Absorption Overlap Wavelength Wavelength Wavelength->Fluorophore Emission Emission Spectrum Wavelength->Dabcyl Absorption Absorption Spectrum

Caption: Requirement of spectral overlap for FRET.

Troubleshooting_Logic Start Issue: Inefficient Quenching Check1 Is the fluorophore's emission spectrum compatible with Dabcyl's absorption? Start->Check1 Check2 Is the distance between the fluorophore and Dabcyl within 10-100 Å? Check1->Check2 Yes Solution1 Select a different fluorophore with better spectral overlap. Check1->Solution1 No Solution2 Redesign the probe to bring the fluorophore and Dabcyl closer. Check2->Solution2 No Success Quenching is efficient. Check2->Success Yes

Caption: Troubleshooting logic for inefficient Dabcyl quenching.

References

Dabcyl acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Dabcyl acid. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines. These conditions are designed to minimize degradation from environmental factors.

For Solid this compound:

  • Temperature: Store in a freezer at temperatures below -15°C[1]. A standard laboratory freezer set to -20°C is appropriate.

  • Light: Minimize light exposure by storing the compound in a dark container or wrapping the container in aluminum foil[1].

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated area to prevent moisture absorption[1].

For this compound in Solution:

  • Solvent: DMSO is a commonly used solvent for preparing this compound stock solutions[2][3].

  • Temperature and Duration:

    • For short-term storage (up to 1 month), aliquots of the stock solution can be stored at -20°C.

    • For long-term storage (up to 6 months), it is recommended to store aliquots at -80°C.

  • Freeze-Thaw Cycles: To prevent degradation, it is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.

  • Light Protection: Always protect solutions containing this compound from light.

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled with care, following standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, to prevent skin and eye contact[1].

  • Ventilation: Handle the solid compound and prepare stock solutions in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation[1].

  • Handling Powder: When weighing the powdered form, take care to avoid creating dust.

Q3: What is the solubility of this compound?

A3: The solubility of this compound varies depending on the solvent.

  • Aqueous Solutions: this compound has low solubility in water. Its solubility in aqueous buffers is pH-dependent, with decreased solubility in acidic conditions (pH < 6).

  • Organic Solvents: this compound is soluble in dimethyl sulfoxide (DMSO). Reports indicate a solubility of ≥8.1 mg/mL in DMSO, which may require ultrasonication for complete dissolution[2]. Another source suggests a solubility of up to 25 mg/mL in DMSO with sonication[3].

Troubleshooting Guide

Problem 1: I am observing precipitation in my this compound solution.

  • Possible Cause: The pH of your aqueous buffer may be too low. This compound's solubility decreases in acidic environments, which can lead to precipitation.

  • Solution:

    • Check the pH of your buffer.

    • If the pH is below 6, consider adjusting it to a neutral or slightly alkaline pH if your experimental conditions permit.

    • If you must work at a lower pH, you may need to decrease the concentration of this compound to a level that remains soluble.

Problem 2: The quenching efficiency of my Dabcyl-labeled probe seems low.

  • Possible Cause 1: Spectral Overlap: Dabcyl is an effective quencher for fluorophores that emit in the blue to green region of the spectrum (e.g., FAM, FITC, EDANS, TET, HEX, CY3)[4]. However, its quenching efficiency is reduced for fluorophores in the near-infrared range (e.g., Cy5) due to poor spectral overlap[4].

  • Solution 1: Ensure that the emission spectrum of your fluorophore has significant overlap with the absorption spectrum of Dabcyl. If not, consider using a different quencher that is better suited for your fluorophore.

  • Possible Cause 2: Distance between Fluorophore and Quencher: The efficiency of Förster Resonance Energy Transfer (FRET), the mechanism by which Dabcyl quenches fluorescence, is highly dependent on the distance between the donor fluorophore and the acceptor quencher.

  • Solution 2: The design of your probe is critical. Ensure that the fluorophore and Dabcyl are in close proximity in the unhybridized or uncleaved state. For molecular beacons, a stable stem-loop structure is essential.

  • Possible Cause 3: Degradation of this compound: Improper storage or handling can lead to the degradation of this compound, reducing its ability to quench fluorescence.

  • Solution 3:

    • Review the storage and handling procedures for your this compound stock solutions.

    • Prepare fresh dilutions from a properly stored stock aliquot for your experiments.

    • If you suspect degradation, it may be necessary to use a fresh vial of this compound.

Stability Data

Currently, there is a lack of specific quantitative data in the public domain regarding the degradation kinetics of this compound under various conditions. The following table summarizes the qualitative stability information based on available literature.

ConditionStability SummaryRecommendations
pH This compound exhibits pH-dependent stability. In acidic conditions (pH < 6), its molar absorbance decreases, and it is prone to precipitation. Stability is generally better in neutral to slightly alkaline conditions.For applications in aqueous buffers, maintain a pH above 6 to ensure solubility and stability. If acidic conditions are required, use the lowest possible concentration of this compound and prepare solutions fresh.
Temperature As a solid, this compound is stable when stored at -20°C. In solution (e.g., in DMSO), it is stable for shorter periods at -20°C and for longer durations at -80°C.Follow the recommended storage temperatures for both solid and solution forms. Avoid repeated freeze-thaw cycles for solutions.
Light This compound is known to be light-sensitive. Exposure to light can lead to photodegradation, which may affect its quenching efficiency.Always store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil. Minimize light exposure during experimental procedures.

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

Objective: To determine the stability of this compound in a specific buffer and at a given temperature over time.

Materials:

  • This compound

  • Desired buffer (e.g., PBS, Tris-HCl)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Incubator or water bath

  • Autosampler vials

Methodology:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in the test buffer.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound solution, dilute it with the mobile phase to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as your T=0 reference.

  • Incubation: Place the remaining this compound solution in the desired storage condition (e.g., incubator at 37°C, benchtop at room temperature). Protect the solution from light.

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.

  • Sample Preparation for HPLC: Dilute each aliquot with the mobile phase to the same concentration as the T=0 sample and transfer to an autosampler vial.

  • HPLC Analysis:

    • Mobile Phase: A gradient of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B) is a common starting point for separating aromatic acids.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Monitor the absorbance at the λmax of this compound (approximately 453 nm).

    • Inject each time-point sample into the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in the chromatograms for each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time to determine the degradation profile.

Visualizations

Caption: Chemical structure of this compound.

Hypothetical this compound Degradation Pathway Dabcyl This compound (Azo Compound) Cleavage Azo Bond Cleavage (Reduction or Oxidation) Dabcyl->Cleavage Degradation (e.g., light, heat, extreme pH) Aniline N,N-dimethyl-p-phenylenediamine Cleavage->Aniline BenzoicAcid 4-aminobenzoic acid Cleavage->BenzoicAcid

Caption: Hypothetical degradation of this compound.

This compound Stability Testing Workflow cluster_prep 1. Sample Preparation cluster_t0 2. Time Zero Analysis cluster_incubate 3. Incubation cluster_sampling 4. Time-Point Sampling cluster_analysis 5. HPLC Analysis cluster_data 6. Data Interpretation Prep Prepare this compound solution in desired buffer T0 Analyze T=0 sample by HPLC Prep->T0 Incubate Store solution under specific conditions (temp, light) Prep->Incubate Data Calculate % remaining and plot degradation profile T0->Data Sample Withdraw aliquots at defined time intervals Incubate->Sample HPLC Analyze time-point samples by HPLC Sample->HPLC HPLC->Data

Caption: Workflow for assessing this compound stability.

References

choosing the right fluorophore pair for Dabcyl acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate fluorophore partner for Dabcyl acid in Förster Resonance Energy Transfer (FRET) based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in FRET assays?

A1: this compound is a non-fluorescent chromophore, often referred to as a "dark quencher." It is widely used as an acceptor molecule in FRET assays. Its primary function is to absorb the energy from a nearby excited donor fluorophore and dissipate it as heat rather than light. This quenching is highly dependent on the distance between the Dabcyl molecule and the fluorophore. In a typical assay, a protease cleavage site or a specific hybridization sequence separates the fluorophore and Dabcyl. Cleavage or hybridization separates the pair, disrupting FRET and leading to an increase in fluorescence, which can be measured to quantify molecular interactions.

Q2: What is the fundamental principle for choosing a fluorophore to pair with this compound?

A2: The core principle is spectral overlap. For efficient FRET to occur, the emission spectrum of the donor fluorophore must significantly overlap with the absorption spectrum of the this compound quencher. This compound has a broad absorption spectrum with a maximum absorbance around 453 nm. Therefore, the ideal fluorophore partner should have a strong emission in this range.

Q3: Which fluorophores are commonly paired with this compound?

A3: The most common and well-characterized fluorophore paired with Dabcyl is EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid). Other suitable fluorophores that emit in the blue-green to green region of the spectrum, such as FAM (carboxyfluorescein) and TET (tetrachlorofluorescein), are also used. The choice depends on the specific experimental requirements, including the desired spectral properties and the nature of the labeled molecule.

Q4: Can this compound be used in live-cell imaging?

A4: While Dabcyl-based probes are predominantly used for in vitro assays such as protease activity and inhibitor screening, their application in live-cell imaging is less common. This is due to challenges with probe delivery into cells and potential for non-specific interactions. For live-cell FRET, pairs of fluorescent proteins (e.g., CFP-YFP) are more frequently employed.

Q5: How critical is the distance between the fluorophore and this compound in a FRET probe?

A5: The distance is extremely critical. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor (the Förster distance). This means that even small changes in distance can lead to significant changes in quenching efficiency. For most Dabcyl-fluorophore pairs, the optimal distance for efficient FRET is between 10 and 100 Å.[1]

Fluorophore-Dabcyl Pair Selection Guide

The selection of a suitable fluorophore partner for this compound is critical for the success of a FRET-based assay. The following table summarizes the key spectral properties of commonly used fluorophores that are compatible with Dabcyl.

Fluorophore (Donor)Excitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Dabcyl (Quencher) ~453 nm N/A (Dark Quencher) ~32,000 N/A
EDANS~336-341 nm[1][2]~471-490 nm[1][2]~6,100~0.19
FAM~495 nm[3]~520 nm[3]~75,000[4]>0.9[3]
TET~521 nm[4][5]~536 nm[4]~73,000[4]Not widely reported

FRET Signaling Pathway with Dabcyl

The following diagram illustrates the mechanism of a FRET-based protease assay using a fluorophore-Dabcyl pair.

FRET_Mechanism FRET Mechanism in a Protease Assay cluster_0 Intact Substrate (FRET ON) cluster_1 Cleaved Substrate (FRET OFF) Excitation Excitation Light (e.g., 340 nm) Fluorophore_G Fluorophore (Ground State) Excitation->Fluorophore_G Absorption Fluorophore_E Fluorophore (Excited State) Fluorophore_E->Fluorophore_G No/Low Fluorescence Dabcyl Dabcyl (Quencher) Fluorophore_E->Dabcyl Energy Transfer (Quenching) Protease Protease Cleavage Dabcyl->Fluorophore_G Heat Dissipation Excitation_2 Excitation Light (e.g., 340 nm) Fluorophore_G_2 Fluorophore (Ground State) Excitation_2->Fluorophore_G_2 Absorption Fluorophore_E_2 Fluorophore (Excited State) Fluorescence Fluorescence Emission (e.g., 490 nm) Fluorophore_E_2->Fluorescence Emission Dabcyl_2 Dabcyl (Separated) Troubleshooting_Workflow Troubleshooting Workflow for Dabcyl FRET Assays Start Assay Problem Identified High_Background High Background Signal? Start->High_Background Low_Signal Low Signal/Noise Ratio? High_Background->Low_Signal No Check_Autofluorescence Check Compound/Buffer Autofluorescence High_Background->Check_Autofluorescence Yes High_Variability High Variability? Low_Signal->High_Variability No Check_Enzyme_Activity Confirm Enzyme Activity & Concentration Low_Signal->Check_Enzyme_Activity Yes Check_Pipetting Review Pipetting Technique High_Variability->Check_Pipetting Yes End Assay Optimized High_Variability->End No Check_Substrate_Purity Verify Substrate Purity & Storage Check_Autofluorescence->Check_Substrate_Purity Minimize_Light Minimize Light Exposure Check_Substrate_Purity->Minimize_Light Re_Evaluate Re-evaluate Assay Minimize_Light->Re_Evaluate Optimize_Conditions Optimize Assay Conditions (pH, Temp) Check_Enzyme_Activity->Optimize_Conditions Verify_Reader_Settings Verify Plate Reader Settings Optimize_Conditions->Verify_Reader_Settings Check_IFE Check for Inner Filter Effect Verify_Reader_Settings->Check_IFE Check_IFE->Re_Evaluate Ensure_Temp_Uniformity Ensure Uniform Plate Temperature Check_Pipetting->Ensure_Temp_Uniformity Check_Solubility Check Compound Solubility Ensure_Temp_Uniformity->Check_Solubility Check_Solubility->Re_Evaluate Re_Evaluate->Start

References

Technical Support Center: Optimizing Dabcyl FRET Efficiency Through Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on the efficiency of Förster Resonance Energy Transfer (FRET) using a Dabcyl quencher.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental relationship between linker length and Dabcyl FRET efficiency?

FRET efficiency is inversely proportional to the sixth power of the distance between the donor fluorophore and the Dabcyl quencher.[1] The linker physically separates the donor and Dabcyl, and therefore its length is a critical determinant of FRET efficiency. Generally, the relationship between linker length and FRET efficiency follows a concave optimization curve; a linker that is too short (<5 amino acids) or too long (>18 amino acids) can lead to a rapid decrease in the FRET signal.[1]

Q2: How does linker flexibility impact Dabcyl FRET efficiency?

The flexibility of the linker plays a significant role in FRET efficiency.

  • Flexible Linkers: Composed of amino acids like glycine and serine, flexible linkers allow the donor and Dabcyl to move more freely.[1][2] This can be advantageous in allowing the FRET pair to adopt an optimal orientation for energy transfer.[2] However, excessive flexibility can also lead to a wider range of possible distances, potentially reducing the average FRET efficiency.

  • Rigid Linkers: These linkers, which may incorporate alpha-helical structures, restrict the movement between the donor and acceptor.[3] This can be beneficial for maintaining a consistent and optimal distance for FRET. The choice between a flexible and rigid linker is often application-dependent and may require empirical testing.

Q3: What are some common linker compositions, and how do I choose one?

Linker composition is as important as its length. Small, neutral amino acids like glycine, serine, and alanine are frequently used to create flexible linkers.[1] It is advisable to avoid bulky aromatic residues or amino acids that could introduce significant secondary structures unless a rigid linker is intentionally being designed.[1] Additionally, linkers should be designed to avoid potential sites for post-translational modifications that could interfere with the assay.[1]

Q4: Is there a universal "optimal" linker length for all Dabcyl FRET probes?

No, there is no single optimal linker length that works for all applications. The ideal length depends on several factors, including:

  • The specific donor fluorophore being used with Dabcyl (e.g., EDANS).

  • The three-dimensional structure of the molecule to which the FRET pair is attached.

  • The nature of the biological interaction being studied (e.g., cleavage by a protease).

Optimization of the linker length is often achieved through a trial-and-error approach, where a series of constructs with varying linker lengths are tested.[1]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No FRET Signal Linker is too long: The distance between the donor and Dabcyl exceeds the Förster distance (typically 10-100 Å), leading to inefficient energy transfer.[4]- Design and synthesize new constructs with shorter linkers. - Consider using a more rigid linker to reduce the average distance between the FRET pair.
Unfavorable orientation: The linker may hold the donor and Dabcyl in an orientation that is not conducive to FRET, even if the distance is within the optimal range.- Modify the linker composition to alter its flexibility. - Change the attachment points of the donor and quencher on the target molecule.
High Background Signal (Low Quenching) Linker is too short: The donor and Dabcyl are too close, potentially leading to steric hindrance or interactions that prevent efficient quenching.- Synthesize constructs with slightly longer linkers to increase the separation distance.
Linker is too rigid: A rigid linker may prevent the donor and Dabcyl from adopting the close proximity required for efficient quenching in the "off" state.- Replace the rigid linker with a more flexible one composed of glycine and serine residues.
Inconsistent or Noisy FRET Signal Linker instability: The linker may be susceptible to degradation or conformational changes under the experimental conditions.- Ensure the linker sequence is stable in the assay buffer and conditions. - Store peptide probes properly to avoid degradation.[5]
Photobleaching: The donor fluorophore may be photobleaching during the experiment.[5]- Reduce the intensity and duration of light exposure.[5] - Use an anti-fade reagent if it is compatible with the assay.[5]

Quantitative Data on Linker Length and FRET Efficiency

The precise quantitative relationship between linker length and Dabcyl FRET efficiency is highly context-dependent. However, the following table provides a generalized overview based on commonly observed trends. The FRET efficiency is calculated using the Förster equation: E = 1 / (1 + (r^6 / R₀^6)), where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance. The Förster radius for the EDANS-Dabcyl pair is approximately 3.3 nm.[4]

Linker Length (Amino Acids) Approximate Distance (Å) Expected FRET Efficiency Primary Application
2-4< 20Low to ModerateMay be too short, leading to steric hindrance.
5-820 - 35HighOften optimal for intramolecular FRET reporters where maximum quenching is desired.[1]
9-1435 - 50Moderate to HighA common range for balancing proximity and flexibility.
15-1850 - 65Moderate to LowCan be used in cleavable FRET reporters where a significant change in signal is required upon cleavage.[1]
>18> 65Very LowGenerally too long for efficient FRET, leading to diminished signal.[1]

Experimental Protocols

Protocol: Optimization of Linker Length for a Dabcyl-Based Protease FRET Probe

This protocol outlines a general workflow for systematically optimizing the linker length in a protease substrate that utilizes an EDANS (donor) and Dabcyl (quencher) FRET pair.

1. Design of FRET Probe Library:

  • Define the protease cleavage sequence.
  • Design a series of peptide substrates with varying linker lengths flanking the cleavage site. For example, create constructs with linkers of 5, 8, 10, 12, and 15 amino acids.
  • Choose a flexible linker composition, such as (Gly-Ser)n, to minimize structural interference.

2. Synthesis and Purification of FRET Probes:

  • Synthesize the peptide probes using solid-phase peptide synthesis.
  • Incorporate EDANS and Dabcyl at the N- and C-termini, respectively.
  • Purify the probes using high-performance liquid chromatography (HPLC) to ensure high purity.
  • Confirm the identity and purity of the probes by mass spectrometry.

3. FRET Assay:

  • Prepare a reaction buffer optimized for the protease of interest.
  • Prepare serial dilutions of the purified protease.
  • In a 96-well black plate, add the FRET probe to the reaction buffer.
  • Initiate the reaction by adding the protease.
  • Monitor the increase in EDANS fluorescence over time using a fluorescence plate reader. Use an excitation wavelength of approximately 340 nm and an emission wavelength of around 490 nm.[5]

4. Data Analysis:

  • For each linker length, determine the initial reaction velocity (V₀) at each protease concentration.
  • Plot V₀ versus protease concentration to determine the catalytic efficiency (kcat/Km) for each probe.
  • The linker length that yields the highest catalytic efficiency and the largest dynamic range (signal-to-background ratio) is considered optimal.

Visualizations

FRET_Principle cluster_0 Intact Probe: FRET ON cluster_1 Cleaved Probe: FRET OFF Donor Donor (EDANS) Excitation (340nm) Dabcyl Quencher (Dabcyl) No Emission Donor:f0->Dabcyl:f0 Energy Transfer Linker Linker Donor_C Donor (EDANS) Emission (490nm) Protease Protease Dabcyl_C Quencher (Dabcyl)

Caption: Principle of a Dabcyl-based FRET protease assay.

Linker_Optimization_Workflow A Design Probe Library (Varying Linker Lengths) B Synthesize & Purify Probes A->B C Perform FRET Assay (Protease Titration) B->C D Analyze Data (Determine kcat/Km) C->D E Identify Optimal Linker D->E

Caption: Experimental workflow for linker length optimization.

Caption: Troubleshooting logic for common linker-related FRET issues.

References

solving Dabcyl acid solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Dabcyl acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility a common issue?

A1: this compound is a non-fluorescent chromophore widely used as a quencher in Fluorescence Resonance Energy Transfer (FRET) applications, such as in molecular beacon probes for nucleic acid detection and in assays for protease activity.[1][2][3] Its structure, an azobenzene derivative, is hydrophobic, rendering it virtually insoluble in water.[4][5][6] This poor aqueous solubility can lead to precipitation during experiments, causing inconsistent results and hindering the study of biological systems where water is the natural solvent.[5]

Q2: In which solvents is this compound soluble and insoluble?

A2: this compound's solubility is limited in aqueous and polar protic solvents but good in polar aprotic solvents. It is reported to be:

  • Soluble in Dimethyl Sulfoxide (DMSO).[2][7] The succinimidyl ester (SE) form, used for labeling amines, is also soluble in DMSO and DMF.[8][9][10]

  • Insoluble in water (H₂O) and ethanol (EtOH).[7]

Q3: How should I prepare a stock solution of this compound?

A3: Due to its poor aqueous solubility, stock solutions of this compound must be prepared in an organic solvent, with DMSO being the most common choice.[1][5] It is recommended to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the product.[1] For detailed steps, please refer to Protocol 1: Preparation of a this compound Stock Solution in DMSO .

Q4: My this compound precipitated after I added the DMSO stock to my aqueous buffer. What should I do?

A4: This is a common problem due to this compound's hydrophobicity.[5] When the DMSO stock is diluted into an aqueous buffer, the this compound may crash out of solution. To resolve this, you can try gentle heating and/or sonication to aid dissolution.[1] However, the most robust solution is to incorporate co-solvents or solubility enhancers in your final aqueous solution or to decrease the final concentration of this compound. For a systematic approach, see the Troubleshooting Guide .

Q5: How does pH affect the solubility of this compound in aqueous solutions?

A5: The solubility of this compound is pH-dependent. As an acid, it is less soluble at lower pH values. Below pH 6.0, the carboxyl group is more likely to be protonated, increasing the molecule's hydrophobicity and causing it to precipitate more readily.[4][11] While solubility can be slightly increased in alkaline buffers (e.g., pH 8.0) where the carboxyl group is deprotonated and charged, it often remains insufficient for many applications.[4][5]

Q6: Are there more water-soluble alternatives to this compound?

A6: Yes. A derivative called Hydrodabcyl has been developed with significantly improved water solubility.[4] By adding hydroxyl groups to the core structure, Hydrodabcyl can be dissolved in water up to a concentration of 0.57 mM at 20°C without the need for organic co-solvents.[4][5] This makes it a superior choice for many biochemical applications, as it is less likely to alter the properties of labeled biomolecules or cause precipitation issues.[4]

Quantitative Solubility Data

The following tables summarize the reported solubility data for this compound and its derivatives.

Table 1: Solubility of this compound in Various Solvents

CompoundSolventSolubilityNotes
This compoundWater (H₂O)Insoluble[7]Precipitation observed even at ~7 µM[4]
This compoundEthanol (EtOH)Insoluble[7]
This compoundDMSO≥8.1 mg/mL[7]Ultrasonication may be required.
This compoundDMSO17.86 mg/mL (66.32 mM)[1]Use of fresh, anhydrous DMSO is critical.[1]
Dabcyl-NHS EsterDMSOSoluble[8][9][10]
Dabcyl-NHS EsterDMFSoluble

Table 2: Solubility Comparison in Aqueous Buffer (pH 8.0)

CompoundSolubilityNotes
This compoundInsufficiently soluble[4][5]Solubility increases compared to lower pH, but precipitation is still a major issue.
Hydrodabcyl25 mM[5]Significantly more soluble than the parent this compound.
Lys-dabcyl7.6 x 10⁻⁶ MRepresents Dabcyl after conjugation to an amine; solubility is very low.[5]
Lys-hydrodabcyl>6.6 mMDemonstrates that Hydrodabcyl maintains high solubility after conjugation.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems.

Issue: Precipitate Observed After Adding this compound Stock to Aqueous Buffer

Follow these steps to diagnose and solve the issue. The workflow is also visualized in the diagram below.

  • Verify Stock Solution: Ensure your this compound stock was prepared in fresh, anhydrous DMSO at a concentration that is known to be stable (e.g., 10-20 mg/mL).[1]

  • Check Final Concentration: Is the final concentration in the aqueous buffer too high? Try lowering the concentration. This compound is virtually insoluble in water, and even low micromolar concentrations can precipitate.[4][5]

  • Adjust pH: Ensure your aqueous buffer has a pH > 7.0. Solubility is very poor in acidic conditions (pH < 6).[4][11]

  • Apply Physical Methods: Gently warm the solution and/or use a bath sonicator. These methods can sometimes help dissolve small amounts of precipitate.[1]

  • Use Co-solvents (for in vivo/specialized assays): If your experiment allows, you can prepare a working solution with co-solvents like PEG300 and Tween-80. See Protocol 2 for an example formulation.[1]

  • Consider an Alternative: If precipitation persists and is incompatible with your assay, the most effective solution is to switch to a water-soluble alternative like Hydrodabcyl.[4][5]

G Troubleshooting this compound Precipitation start Precipitate Observed in Aqueous Buffer check_stock 1. Verify Stock Solution (Fresh DMSO? Correct Conc.?) start->check_stock check_conc 2. Lower Final Concentration in Aqueous Buffer check_stock->check_conc Stock OK resolved Issue Resolved check_stock->resolved Stock was bad check_ph 3. Adjust Buffer pH (Is pH > 7.0?) check_conc->check_ph Still Precipitates check_conc->resolved Success physical 4. Apply Heat / Sonication check_ph->physical Still Precipitates check_ph->resolved Success cosolvent 5. Use Co-solvents (e.g., PEG300, Tween-80) physical->cosolvent Still Precipitates (Is this an option?) physical->resolved Success alternative 6. Switch to Hydrodabcyl (Water-Soluble Alternative) cosolvent->alternative No / Still Precipitates cosolvent->resolved Success alternative->resolved Success

A flowchart for troubleshooting this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

  • Materials:

    • This compound (solid powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Ultrasonic bath (optional, but recommended)

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a suitable microcentrifuge tube or vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound). A common concentration is ~17.86 mg/mL (66.32 mM).[1]

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If solids persist, place the vial in an ultrasonic water bath and sonicate until the solution is clear.[1][7] Gentle warming may also be applied if necessary.[1]

    • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1]

Protocol 2: Preparation of a this compound Working Suspension for In Vivo Studies (Co-Solvent Method)

This protocol is an example for preparing a suspended solution suitable for administration in animal studies. This method results in a suspension, not a true solution.

  • Materials:

    • This compound stock solution in DMSO (e.g., 17.9 mg/mL)[1]

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure (to prepare 1 mL of working suspension):

    • In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution (17.9 mg/mL).[1]

    • Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.[1]

    • Add 50 µL of Tween-80 and vortex again until the mixture is homogeneous.[1]

    • Add 450 µL of saline to bring the total volume to 1 mL.[1]

    • Vortex the final mixture thoroughly. The final concentration will be 1.79 mg/mL. This is a suspended solution and may require ultrasonication before use.[1]

Visualizations

FRET-Based Protease Assay Workflow

The following diagram illustrates the principle of a FRET-based assay using a peptide substrate labeled with a fluorophore (e.g., EDANS) and Dabcyl as the quencher.

G Principle of FRET-Based Protease Assay cluster_0 Initial State cluster_1 Reaction cluster_2 Final State intact_substrate Intact Peptide Substrate (Fluorophore & Dabcyl in proximity) no_signal Fluorescence is Quenched (No Signal) intact_substrate->no_signal FRET Occurs protease Add Protease Enzyme intact_substrate->protease cleaved_substrate Cleaved Peptide Fragments (Fluorophore & Dabcyl separated) protease->cleaved_substrate Enzyme Cleaves Substrate signal Fluorescence is Restored (Signal Detected) cleaved_substrate->signal FRET Disrupted

Workflow of a FRET protease assay using a Dabcyl quencher.

References

Validation & Comparative

Dabcyl Acid vs. Black Hole Quencher (BHQ): A Comprehensive Efficiency Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based assays, the choice of a quencher is as critical as the selection of the fluorophore. An efficient quencher minimizes background fluorescence, thereby maximizing the signal-to-noise ratio and the overall sensitivity of the assay. For decades, Dabcyl acid has been a widely used quencher. However, the advent of Black Hole Quencher (BHQ) dyes has revolutionized the field, offering superior performance across a broader spectral range. This guide provides an objective comparison of the quenching efficiency of this compound versus BHQ dyes, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal quencher for their applications.

Quenching Mechanism: A Tale of Two Processes

The quenching of fluorescence by both Dabcyl and BHQ dyes primarily occurs through two mechanisms: Förster Resonance Energy Transfer (FRET) and static quenching.[1]

  • Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process where an excited fluorophore (the donor) transfers its energy to a nearby quencher molecule (the acceptor) without the emission of a photon.[1] The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, as well as the distance between them.[1]

  • Static Quenching: This mechanism involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2] This close association prevents the fluorophore from being excited in the first place. Static quenching is less dependent on spectral overlap and more on the formation of this stable complex.[2]

BHQ dyes are known to be efficient in both FRET and static quenching, contributing to their superior performance.[1]

Fluorescence Quenching Mechanisms cluster_fret Förster Resonance Energy Transfer (FRET) cluster_static Static Quenching Excited Fluorophore Excited Fluorophore Quencher Quencher Excited Fluorophore->Quencher Energy Transfer (non-radiative) Heat Heat Quencher->Heat Energy Dissipation Ground State Fluorophore Ground State Fluorophore Ground State Fluorophore->Excited Fluorophore Light Light Light->Ground State Fluorophore Excitation Fluorophore Fluorophore Ground-State Complex Non-fluorescent Ground-State Complex Fluorophore->Ground-State Complex Complex Formation Quencher_Static Quencher Quencher_Static->Ground-State Complex Light_Static Light Light_Static->Ground-State Complex No Excitation

Caption: A diagram illustrating the two primary mechanisms of fluorescence quenching.

Quantitative Comparison of Quenching Efficiency

Experimental data consistently demonstrates the superior quenching efficiency of BHQ dyes, particularly for fluorophores that emit at longer wavelengths. Dabcyl's absorption spectrum is limited, making it a poor choice for dyes emitting above 480 nm. In contrast, the BHQ family of quenchers covers the visible spectrum into the near-infrared, allowing for effective quenching of a wide array of popular fluorophores.[2]

QuencherAbsorption Max (nm)Quenching Range (nm)Quenching Efficiency for FluoresceinQuenching Efficiency for Cy5
Dabcyl 453380-530~91-93%~84%
BHQ-1 534480-580~91-93%N/A
BHQ-2 579550-650N/A~96%
BHQ-3 672620-730N/A>95%

Note: Quenching efficiencies can vary depending on the specific probe design and experimental conditions. Data compiled from multiple sources.[2][3][4]

Experimental Protocols

To objectively compare the quenching efficiency of Dabcyl and BHQ dyes, researchers can employ several experimental designs. The most common methods involve the use of dual-labeled oligonucleotide probes, such as those used in TaqMan assays or as Molecular Beacons.

TaqMan (5' Nuclease) Assay

This method utilizes a dual-labeled oligonucleotide probe with a fluorophore on the 5' end and a quencher on the 3' end. During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in an increase in fluorescence.[5][6]

TaqMan Assay Workflow Intact Probe Intact Probe (Fluorescence Quenched) Hybridization Probe Hybridizes to Target DNA Intact Probe->Hybridization Cleavage Taq Polymerase Cleaves Probe Hybridization->Cleavage Fluorescence Fluorescence Signal Detected Cleavage->Fluorescence

Caption: The workflow of a TaqMan assay for DNA quantification.

Methodology:

  • Probe Design and Synthesis: Design and synthesize two sets of identical oligonucleotide probes, one labeled with a 5' fluorophore and a 3' Dabcyl quencher, and the other with the same 5' fluorophore and a 3' BHQ quencher. The probe sequence should be complementary to the target DNA.

  • Real-Time PCR Reaction Setup: Prepare real-time PCR reactions containing the target DNA, primers, DNA polymerase, dNTPs, and one of the dual-labeled probes.

  • Thermal Cycling and Data Acquisition: Perform the real-time PCR in a suitable instrument, monitoring the fluorescence signal at each cycle.

  • Data Analysis: Compare the amplification plots (fluorescence vs. cycle number) for the Dabcyl- and BHQ-labeled probes. A lower background fluorescence and a higher signal-to-noise ratio for the BHQ-labeled probe indicate superior quenching efficiency.

Molecular Beacon Assay

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore at one end and a quencher at the other.[7] In the absence of a target, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching.[7] Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and leading to an increase in fluorescence.[7]

Molecular Beacon Mechanism Closed Beacon Molecular Beacon (Closed) Fluorescence Quenched Target Binding Binds to Target Sequence Closed Beacon->Target Binding Open Beacon Molecular Beacon (Open) Fluorescence Emitted Target Binding->Open Beacon

References

Hydrodabcyl: A Superior Hydrophilic Alternative to Dabcyl Acid for Aqueous-Based FRET Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based assays, the choice of a quencher is critical to achieving reliable and reproducible results. This guide provides a detailed comparison of Hydrodabcyl and the traditional Dabcyl acid, highlighting the significant advantages of Hydrodabcyl in aqueous environments, supported by experimental data.

This compound has long been a popular non-fluorescent quencher in Förster Resonance Energy Transfer (FRET) applications, such as in molecular beacons and fluorogenic protease substrates.[1] However, its hydrophobic nature and poor water solubility present significant challenges in many biological assays, often necessitating the use of organic co-solvents that can perturb the system under study.[2][3] To address this limitation, Hydrodabcyl was developed as a hydrophilic, yet spectroscopically similar, alternative to this compound.[2]

At a Glance: Hydrodabcyl vs. This compound

FeatureHydrodabcylThis compoundAdvantage of Hydrodabcyl
Chemical Name 4-((4'-(dimethylamino)-2',6'-dihydroxyphenyl)azo)-2-hydroxybenzoic acid4-((4'-(dimethylamino)phenyl)azo)benzoic acidEnhanced water solubility due to hydroxyl groups.[2]
Water Solubility Soluble up to 5.7 x 10⁻⁴ M at 20°C; millimolar concentrations achievable at pH > 6.0.[2][4]Precipitates even at low concentrations (~7 μM).[4]Eliminates the need for organic co-solvents, enabling assays in purely aqueous buffers.[3]
Electrostatic Profile Addition of uncharged hydroxy groups for solubilization does not significantly alter the electrostatic profile of labeled molecules.[2][4]Can increase the hydrophobicity of labeled molecules, potentially affecting their biological interactions.[3]Minimizes interference with electrostatic-driven molecular interactions in biological systems.[2][4]
Quenching Range Effective for fluorophores emitting up to 500 nm in aqueous solutions.[4]Commonly paired with fluorophores like EDANS, fluorescein, coumarin, and rhodamine derivatives.[2][5]Broader applicability in aqueous media with a slight bathochromic shift in DMSO.[2]

Comparative Performance Data

The superior hydrophilicity of Hydrodabcyl translates into more reliable and robust performance in aqueous-based assays. The following tables summarize key experimental data comparing the two quenchers.

Table 1: Solubility Comparison
CompoundSolubility in WaterSolubility in Buffered Aqueous Solution (pH 8.0)
Hydrodabcyl 5.7 x 10⁻⁴ M (at 20°C)[2]A 6.6 mM solution of Lys-hydrodabcyl was prepared without reaching saturation.[2]
This compound Precipitates even at ~7 μM.[4]The concentration of Lys-dabcyl was only 7.6 x 10⁻⁶ M.[2]
Table 2: Spectroscopic Properties
CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Hydrodabcyl DMSO47037,000[2]
Aqueous Buffer (pH 8.0)44543,000[2][6]
This compound DMSO45132,000[2]
Not soluble enough for reliable measurement in aqueous buffer.

Experimental Protocols

Synthesis of Hydrodabcyl

Hydrodabcyl can be synthesized in a two-step process.[2]

  • Synthesis of 5-dimethylamino-resorcinol: Phloroglucinol is reacted with dimethylamine to yield 5-dimethylamino-resorcinol.[2]

  • Azo Coupling: The resulting 5-dimethylamino-resorcinol is then reacted with 4-diazosalicylic acid to produce Hydrodabcyl.[2]

A detailed, step-by-step synthesis protocol can be found in the supporting information of the cited reference.[7]

FRET-Based Protease Assay Protocol

This protocol outlines a general procedure for comparing the performance of Hydrodabcyl and Dabcyl in a protease assay using a fluorogenic peptide substrate. The principle relies on the cleavage of a peptide labeled with a fluorophore (e.g., EDANS) and a quencher. Cleavage separates the pair, leading to an increase in fluorescence.[8]

  • Substrate Preparation: Synthesize two versions of a protease-specific peptide substrate. One is labeled with Hydrodabcyl and EDANS, and the other with Dabcyl and EDANS. An example substrate is Hydrodabcyl-Ser-Phe-EDANS.[2]

  • Reaction Buffer: Prepare an appropriate aqueous buffer for the protease being assayed (e.g., 50 mM sodium phosphate, pH 7.0-8.0).[7]

  • Stock Solutions: Prepare a stock solution of the Hydrodabcyl-labeled substrate directly in the reaction buffer. For the Dabcyl-labeled substrate, a stock solution in an organic solvent like DMSO is necessary due to its poor water solubility.[3]

  • Reaction Setup: In a fluorometer cuvette, add the reaction buffer and the protease to a final desired concentration.

  • Initiation of Reaction: Add the fluorogenic substrate to the cuvette to a final concentration (e.g., 20 μM) to start the reaction.[7]

  • Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time at the emission wavelength of the fluorophore (e.g., 515 nm for EDANS when excited at 336 nm).[7]

  • Data Analysis: Plot the fluorescence intensity versus time to determine the initial reaction velocity. Compare the results obtained with the Hydrodabcyl- and Dabcyl-labeled substrates.

Visualizing the FRET-Based Protease Assay

The following diagrams illustrate the underlying principle of the FRET-based protease assay and the experimental workflow.

FRET_Protease_Assay cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Fluorophore Fluorophore (e.g., EDANS) Quencher Quencher (Hydrodabcyl) Fluorophore->Quencher Energy Transfer Peptide Peptide Substrate Fluorophore->Peptide Peptide->Quencher label_FRET FRET Cleaved_F Fluorophore Fluorescence Fluorescence Cleaved_F->Fluorescence Cleaved_Q Quencher Protease Protease cluster_1 cluster_1 cluster_0 cluster_0 cluster_0->Protease Cleavage

Caption: Principle of a FRET-based protease assay using a fluorophore-quencher pair.

Experimental_Workflow A Prepare Hydrodabcyl-labeled peptide substrate in aqueous buffer C Initiate reaction by adding substrate A->C B Add protease to reaction buffer in fluorometer cuvette B->C D Monitor fluorescence increase over time (λex, λem) C->D E Analyze data to determine reaction kinetics D->E

References

A Researcher's Guide to Validating Molecular Beacon Probe Specificity: Dabcyl vs. Modern Quenchers

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of nucleic acid detection, the specificity of molecular beacon probes is paramount. These hairpin-shaped oligonucleotides offer a highly selective method for identifying specific DNA or RNA sequences, making them invaluable tools in diagnostics, genetic analysis, and cellular imaging. A key component of a molecular beacon's design is the quencher molecule, which ensures that the probe only fluoresces in the presence of its target. For years, Dabcyl has been a widely used quencher. This guide provides a comprehensive comparison of Dabcyl with modern alternatives, offering experimental data and detailed protocols to aid researchers in selecting and validating the optimal molecular beacon probes for their work.

Dabcyl and Its Alternatives: A Performance Comparison

The choice of quencher significantly impacts a molecular beacon's performance, particularly its signal-to-noise ratio. While Dabcyl is a cost-effective and versatile quencher, newer "dark" quenchers, such as the Black Hole Quencher (BHQ) series, often provide superior performance. Dark quenchers dissipate absorbed energy as heat rather than fluorescence, leading to lower background signals and consequently, a better signal-to-noise ratio.[1]

Here's a comparison of key performance metrics for Dabcyl and the BHQ series of quenchers:

QuencherOptimal Wavelength RangeQuenching Efficiency (vs. FAM)Signal-to-Noise Ratio (vs. Dabcyl)Key AdvantagesKey Disadvantages
Dabcyl 400-550 nm[2]~91-93%[3]BaselineCost-effective, neutral, and hydrophobic.[4]Lower quenching efficiency for longer wavelength dyes, can have higher background.[1][3]
BHQ-1 480-580 nm[2]HighHigherExcellent spectral overlap with green to yellow-orange fluorophores (e.g., FAM, TET, JOE).[1]Higher cost than Dabcyl.
BHQ-2 550-650 nmHighHigherIdeal for orange to red fluorophores (e.g., Cy3, TAMRA, ROX).Higher cost than Dabcyl.
BHQ-3 620-730 nmHighHigherSuited for far-red fluorophores (e.g., Cy5, Cy5.5).[5]Higher cost than Dabcyl.

The Signaling Pathway of a Dabcyl-Quenched Molecular Beacon

The functionality of a molecular beacon relies on a conformational change upon target binding, which separates a fluorophore from a quencher. In the absence of the target sequence, the beacon maintains a hairpin structure, bringing the 5'-fluorophore and 3'-Dabcyl quencher into close proximity. This proximity allows for efficient quenching of the fluorophore's emission. When the probe's loop sequence hybridizes to its complementary target, the rigid double helix forces the stem to denature, physically separating the fluorophore and quencher and leading to a significant increase in fluorescence.

Caption: Dabcyl-quenched molecular beacon signaling.

Experimental Protocol: Validating Probe Specificity via Melting Curve Analysis

The hallmark of a high-quality molecular beacon is its ability to discriminate between its perfect-match target and sequences with even a single nucleotide mismatch.[6][7] Melting curve analysis is a robust method to experimentally validate this specificity. By measuring the fluorescence of the probe-target hybrid as the temperature is gradually increased, one can determine the melting temperature (Tm) – the temperature at which 50% of the hybrids have dissociated. A significant difference in Tm between the perfect-match and mismatched targets is a clear indicator of high specificity.

Materials:

  • Dabcyl-quenched molecular beacon probe

  • Perfect-match synthetic DNA or RNA target oligonucleotide

  • Mismatched synthetic DNA or RNA target oligonucleotide(s) (containing single or multiple nucleotide differences)

  • Real-time PCR instrument with melting curve analysis capability

  • Appropriate hybridization buffer (e.g., 1X PCR buffer with a final MgCl2 concentration of 2.5-4 mM)[8]

  • Nuclease-free water

Procedure:

  • Probe and Target Preparation:

    • Resuspend the molecular beacon probe and target oligonucleotides in nuclease-free water or TE buffer to a stock concentration of 100 µM.

    • Prepare working solutions of the probe (e.g., 5 µM) and targets in the hybridization buffer.[8]

  • Reaction Setup:

    • Set up three sets of reactions in appropriate optical tubes or plates for the real-time PCR instrument:

      • Probe alone (No Target Control): To measure background fluorescence.

      • Probe + Perfect-Match Target: To determine the Tm of the specific interaction.

      • Probe + Mismatched Target: To assess the degree of non-specific binding.

    • A typical 25 µL reaction would consist of:

      • 2.5 µL 10X Hybridization Buffer

      • 3 µL 25 mM MgCl2 (for a final concentration of 3 mM)[8]

      • 1 µL 5 µM Molecular Beacon Probe (final concentration 200 nM)[8]

      • 3 µL 5 µM Target Oligonucleotide (final concentration 600 nM, ensuring a 3-fold molar excess over the probe)[8]

      • 15.5 µL Nuclease-free water

  • Melting Curve Program:

    • Program the real-time PCR instrument with the following thermal profile:

      • Initial Denaturation: 95°C for 2 minutes to denature any secondary structures.

      • Annealing: Cool down to a temperature approximately 5-10°C below the calculated Tm of the probe-target hybrid (e.g., 40°C) and hold for 2 minutes to allow for hybridization.

      • Melting: Gradually increase the temperature from the annealing temperature to 95°C, with a slow ramp rate (e.g., 0.2°C/second), while continuously monitoring fluorescence.[8]

  • Data Analysis:

    • The instrument software will generate melting curves (fluorescence vs. temperature) and their first derivative plots (-dF/dT vs. temperature).

    • The peak of the first derivative plot corresponds to the Tm.

    • Compare the Tm values obtained for the perfect-match and mismatched targets. A significant shift in Tm for the mismatched target indicates high specificity. The probe-alone control should not show a significant melting peak in the relevant temperature range.

Experimental Workflow for Specificity Validation

The process of validating molecular beacon probe specificity can be summarized in a clear workflow, from probe design to the final analysis of melting curve data.

G Experimental Workflow for Molecular Beacon Specificity Validation cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Design_Probe Design Molecular Beacon (Dabcyl-quenched) Synthesize_Oligos Synthesize Probe & Targets (Perfect-match & Mismatched) Design_Probe->Synthesize_Oligos Prepare_Reagents Prepare Reagents (Buffers, Water) Synthesize_Oligos->Prepare_Reagents Setup_Reactions Set up Reactions (Probe alone, Probe+Perfect, Probe+Mismatch) Prepare_Reagents->Setup_Reactions Run_Melting_Curve Run Melting Curve Analysis in Real-Time PCR Instrument Setup_Reactions->Run_Melting_Curve Generate_Curves Generate Melting Curves & First Derivative Plots Run_Melting_Curve->Generate_Curves Determine_Tm Determine Tm for each reaction Generate_Curves->Determine_Tm Compare_Tm Compare Tm values (Perfect vs. Mismatch) Determine_Tm->Compare_Tm Validate_Specificity Validate Probe Specificity Compare_Tm->Validate_Specificity

Caption: Workflow for specificity validation.

By following these guidelines and protocols, researchers can confidently validate the specificity of their Dabcyl-quenched molecular beacon probes and make informed decisions when considering alternative quenchers for enhanced performance. This rigorous validation is a critical step in ensuring the accuracy and reliability of any experiment relying on these powerful molecular tools.

References

A Comparative Guide to Dabcyl and Other Quenchers for Optimal FRET Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the design of fluorescence resonance energy transfer (FRET) probes, the selection of an appropriate quencher is paramount for assay sensitivity and accuracy. This guide provides a detailed comparison of the spectral properties of Dabcyl and other commonly used non-fluorescent ("dark") quenchers, offering experimental data to inform your selection process.

The efficiency of a FRET-based assay, such as those used in real-time PCR (qPCR) and enzymatic assays, is critically dependent on the spectral overlap between the emission spectrum of the fluorophore (donor) and the absorption spectrum of the quencher (acceptor). This guide focuses on the spectral compatibility of Dabcyl and its alternatives—Black Hole Quenchers (BHQ-1 and BHQ-2) and QSY-7—with the widely used fluorophores FAM, TET, and HEX.

Understanding FRET-Based Quenching

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher).[1] When the donor and quencher are in close proximity (typically 10-100 Å), and there is sufficient overlap between the donor's emission spectrum and the acceptor's absorption spectrum, the energy from the excited donor is transferred to the acceptor.[2][3] In the case of dark quenchers, this energy is dissipated as heat rather than fluorescent emission, resulting in the quenching of the donor's fluorescence signal.[1] The efficiency of this quenching is inversely proportional to the sixth power of the distance between the donor and acceptor.

Spectral Overlap Comparison

The efficacy of a quencher is determined by the degree of overlap between its absorption spectrum and the emission spectrum of the chosen fluorophore. The following tables summarize the key spectral characteristics of Dabcyl and its alternatives, alongside the emission maxima of common fluorophores.

Fluorophore (Donor)Emission Maximum (nm)
FAM (6-Carboxyfluorescein)517 - 520 nm[4][5][6]
TET (Tetrachlorofluorescein)536 - 542 nm[7][8]
HEX (Hexachlorofluorescein)549 - 559 nm[9][10]
Quencher (Acceptor)Absorption Maximum (nm)Quenching Range (nm)
Dabcyl453 nm[11][12]380 - 530 nm[11][13]
BHQ-1534 nm[14][15][16]480 - 580 nm[14][15][17]
BHQ-2579 nm[18][19][20]550 - 650 nm[18][20]
QSY-7560 nm[21][22]500 - 600 nm[21][23]

From the data, it is evident that for fluorophores like FAM, with an emission maximum around 520 nm, BHQ-1 provides a more optimal spectral overlap compared to Dabcyl, whose absorption maximum is at 453 nm. For TET and HEX, which emit at longer wavelengths, BHQ-1 and QSY-7 offer superior spectral overlap. BHQ-2 is better suited for fluorophores that emit in the orange to red region of the spectrum.

Experimental Protocols

To quantitatively assess the performance of a chosen fluorophore-quencher pair, the following experimental methodologies are commonly employed.

Determination of Spectral Overlap

Objective: To experimentally measure the absorption spectrum of the quencher and the emission spectrum of the fluorophore to confirm spectral overlap.

Methodology:

  • Sample Preparation:

    • Prepare separate solutions of the donor fluorophore and the acceptor quencher at a known concentration (e.g., 1-10 µM) in an appropriate buffer (e.g., Tris-HCl, pH 7.5).

  • Fluorophore Emission Spectrum Measurement:

    • Using a spectrofluorometer, excite the fluorophore solution at its maximum excitation wavelength.

    • Record the fluorescence emission spectrum across a range of wavelengths that covers the expected emission peak.

  • Quencher Absorption Spectrum Measurement:

    • Using a spectrophotometer, measure the absorbance of the quencher solution across a range of wavelengths that encompasses the emission spectrum of the fluorophore.

  • Data Analysis:

    • Normalize and plot both the fluorescence emission spectrum of the donor and the absorption spectrum of the acceptor on the same graph to visually inspect the degree of overlap.

    • The spectral overlap integral (J(λ)) can be calculated to quantify the degree of overlap, which is a key parameter in determining the Förster distance (R₀).[24]

Measurement of Quenching Efficiency

Objective: To determine the efficiency of quenching by comparing the fluorescence of a donor in the presence and absence of a quencher.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the donor fluorophore at a fixed concentration.

    • Prepare a series of solutions containing the same concentration of the donor fluorophore and increasing concentrations of the acceptor quencher.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, excite the samples at the donor's excitation maximum and measure the fluorescence intensity at the donor's emission maximum.

  • Data Analysis:

    • The quenching efficiency (E) can be calculated using the following formula:

      • E = 1 - (F_DA / F_D)

      • Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.[2]

    • Plot the quenching efficiency as a function of the quencher concentration.

Conclusion

The selection of a quencher with optimal spectral overlap with the chosen fluorophore is a critical step in the design of sensitive and reliable FRET probes. While Dabcyl has been a widely used quencher, alternatives such as the Black Hole Quenchers and QSY series often provide superior performance due to their broader and more strategically positioned absorption spectra. For FAM, TET, and HEX, BHQ-1 and QSY-7 generally offer better spectral overlap than Dabcyl. Researchers are encouraged to consult the provided spectral data and employ the outlined experimental protocols to validate the performance of their chosen FRET pairs for their specific applications.

References

Dabcyl in Multiplex Assays: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in multiplex assays, the choice of a quencher is critical for achieving sensitive and reliable results. This guide provides an objective comparison of the performance of the traditional dark quencher, Dabcyl, with its more modern alternatives, primarily the Black Hole Quencher™ (BHQ™) dyes. The following sections present quantitative data, detailed experimental protocols, and visual representations of key workflows to inform your selection process.

Overview of Dabcyl and Its Alternatives

Dabcyl is a non-fluorescent "dark" quencher that absorbs the energy from a fluorophore and dissipates it as heat.[1][2] This property is advantageous in multiplex assays as it minimizes background fluorescence, leading to a better signal-to-noise ratio compared to fluorescent quenchers like TAMRA.[3][4] Dabcyl has a broad absorption spectrum in the blue to green region (approximately 380-530 nm), making it an effective quencher for fluorophores such as EDANS, FAM, TET, and Mca.[5]

However, Dabcyl's performance is significantly limited in multiplex assays that require the simultaneous use of a wide range of fluorophores. Its quenching efficiency drops considerably for dyes that emit at longer wavelengths, such as those in the red and far-red regions of the spectrum.[6][7] Furthermore, Dabcyl's absorption spectrum can be sensitive to environmental conditions.[6]

To address these limitations, a newer class of dark quenchers, the Black Hole Quencher (BHQ) dyes, were developed. These quenchers offer broader spectral coverage, higher quenching efficiency across the visible spectrum, and are less susceptible to environmental effects, making them highly suitable for multiplex applications.[4][7]

Quantitative Performance Comparison

The selection of a quencher is often dictated by its spectral overlap with the chosen fluorophore and its overall quenching efficiency. The tables below summarize the key performance characteristics of Dabcyl and its common alternatives.

Table 1: Spectral Properties of Common Quenchers

QuencherMaximum Absorption (λmax)Quenching Range
Dabcyl453 nm380-530 nm
BHQ-0495 nm430-520 nm
BHQ-1534 nm480-580 nm
BHQ-2579 nm550-650 nm
BHQ-3672 nm620-730 nm

Data sourced from Gene Link.[1]

Table 2: Quenching Efficiency Comparison

FluorophoreQuencherQuenching Efficiency
EDANSDabcyl>95%
FluoresceinDabcyl91% - 93%[7]
FluoresceinEclipse™ Quencher96%[7]
Cy5Dabcyl84%[7]
Cy5BHQ dyes96%[7]

Table 3: Signal-to-Noise Ratio Comparison

The signal-to-noise (S:N) ratio is a critical metric in assessing the sensitivity of an assay. A higher S:N ratio indicates a more robust and reliable assay.

FluorophoreQuencherRelative Signal-to-Noise Ratio
FAMDabcylLower
FAMBHQ-1Higher
Cy3DabcylLower
Cy3BHQ-2Higher
Cy5DabcylLower
Cy5BHQ-3Higher

Based on data suggesting BHQ probes have much larger signal-to-noise ratios compared to corresponding Dabcyl probes.[3][6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments used to evaluate quencher performance.

Experimental Protocol 1: FRET-Based Protease Assay

This protocol describes a typical experiment to measure protease activity using a FRET peptide substrate labeled with a fluorophore and a quencher.

Objective: To determine the activity of a specific protease by measuring the increase in fluorescence upon cleavage of a FRET peptide substrate.

Materials:

  • FRET peptide substrate (e.g., EDANS-peptide-Dabcyl)

  • Protease of interest

  • Assay buffer (e.g., 20 mM HEPES, pH 7.0)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the protease in the assay buffer.

  • In a 96-well microplate, add the FRET peptide substrate to each well to a final concentration of 1-10 µM.

  • Initiate the reaction by adding the protease dilutions to the wells. Include a negative control with no protease.

  • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).

  • Monitor the increase in fluorescence intensity over time at regular intervals. The rate of fluorescence increase is proportional to the protease activity.

Data Analysis: Calculate the initial velocity (V₀) of the reaction for each protease concentration from the linear portion of the fluorescence versus time plot. Plot V₀ against the protease concentration to determine the enzyme kinetics.

Experimental Protocol 2: Multiplex qPCR for Pathogen Detection

This protocol outlines the design and execution of a multiplex qPCR assay for the simultaneous detection of multiple pathogen-specific nucleic acid sequences.

Objective: To detect and quantify the presence of multiple pathogens in a single sample using TaqMan® probes labeled with different fluorophores and a common quencher.

Materials:

  • DNA/RNA sample

  • Forward and reverse primers for each target

  • TaqMan® probes, each labeled with a unique fluorophore and a quencher (e.g., FAM-probe1-BHQ-1, HEX-probe2-BHQ-1, Cy5-probe3-BHQ-2)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Primer and Probe Design: Design primers and probes specific to the target sequences of each pathogen. Ensure that the melting temperatures (Tm) of all primers are similar. Select fluorophores with minimal spectral overlap for the different probes.

  • Assay Optimization: Optimize the concentration of each primer and probe set individually in singleplex reactions to determine the optimal conditions that result in the lowest Ct values and highest fluorescence intensity.

  • Multiplex Reaction Setup: Combine the optimized concentrations of all primers and probes in a single qPCR master mix.

  • Add the template DNA/RNA to the master mix.

  • Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

  • Data Acquisition: Record the fluorescence signal for each fluorophore channel during the annealing/extension step of each cycle.

Data Analysis: Analyze the amplification plots for each target. The cycle at which the fluorescence signal crosses a predetermined threshold is the quantification cycle (Cq) or threshold cycle (Ct). The presence of a target is indicated by a characteristic sigmoidal amplification curve.

Mandatory Visualizations

Diagrams illustrating key concepts and workflows can significantly enhance understanding.

FRET_Protease_Assay cluster_0 Intact Substrate (No Fluorescence) cluster_1 Cleaved Substrate (Fluorescence) Fluorophore Fluorophore (e.g., EDANS) Peptide Peptide Substrate Fluorophore->Peptide Dabcyl Quencher (Dabcyl) Fluorophore->Dabcyl Peptide->Dabcyl Protease Protease Quenching FRET (Energy Transfer) Cleaved_Fluorophore Fluorophore Cleaved_Peptide1 Peptide Fragment Cleaved_Fluorophore->Cleaved_Peptide1 Fluorescence Fluorescence Emitted Cleaved_Fluorophore->Fluorescence Cleaved_Dabcyl Quencher Cleaved_Peptide2 Peptide Fragment Cleaved_Dabcyl->Cleaved_Peptide2 Protease->Cleaved_Peptide1 Cleavage

Caption: FRET-based protease assay workflow.

Multiplex_qPCR_Workflow cluster_0 Reaction Components cluster_1 qPCR Amplification cluster_2 Signal Detection Template DNA/RNA Template Denaturation Denaturation (95°C) Double-stranded DNA separates Template->Denaturation Primers Target-specific Primers (Forward & Reverse) Primers->Denaturation Probe1 Probe 1 (FAM - BHQ-1) Probe1->Denaturation Probe2 Probe 2 (HEX - BHQ-1) Probe2->Denaturation Probe3 Probe 3 (Cy5 - BHQ-2) Probe3->Denaturation MasterMix qPCR Master Mix MasterMix->Denaturation Annealing Annealing (60°C) Primers and probes bind to template Extension Extension (72°C) Taq polymerase synthesizes new strand NoSignal Quenched Probes (No Signal) Annealing->NoSignal Cleavage Probe Cleavage 5' nuclease activity of Taq polymerase Signal1 FAM Signal Detected Cleavage->Signal1 Signal2 HEX Signal Detected Cleavage->Signal2 Signal3 Cy5 Signal Detected Cleavage->Signal3

Caption: Multiplex qPCR experimental workflow.

Conclusion

While Dabcyl remains a viable quencher for specific applications, particularly those involving fluorophores in the blue-to-green spectrum, its limitations become apparent in the context of modern multiplex assays. The development of broad-spectrum dark quenchers like the BHQ dyes has provided researchers with more versatile and efficient tools. For multiplex assays requiring high sensitivity, a broad dynamic range, and the use of multiple fluorophores across the visible spectrum, BHQ quenchers offer superior performance over Dabcyl. The choice of quencher should be carefully considered based on the specific requirements of the assay, including the fluorophores being used and the desired level of sensitivity.

References

A Comparative Analysis of Dark Quenchers for Single-Molecule FRET

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal dark quencher for single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This guide provides a detailed comparison of commonly used dark quenchers, supported by quantitative data, experimental protocols, and visual workflows to aid in experimental design and data interpretation.

Introduction to Dark Quenchers in smFRET

Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for studying the structure, dynamics, and interactions of biomolecules. It relies on the distance-dependent transfer of energy from an excited donor fluorophore to an acceptor. While the acceptor can be another fluorophore, the use of "dark quenchers" as acceptors has gained significant traction. Dark quenchers are chromophores that absorb energy from the donor but do not emit fluorescence, instead dissipating the energy as heat.[1] This non-radiative relaxation minimizes background signal, a crucial advantage in single-molecule studies where signal-to-noise ratios are paramount.[1] The absence of acceptor emission allows for experiments at higher, more physiologically relevant concentrations of labeled molecules without overwhelming the donor signal.[1][2]

This guide provides a comparative analysis of several popular dark quenchers, including the Black Hole Quencher™ (BHQ™) series, the QSY™ series, and Iowa Black™ quenchers, to assist researchers in making informed decisions for their smFRET experiments.

Quantitative Comparison of Dark Quencher Properties

The choice of a dark quencher is critically dependent on its photophysical properties and its compatibility with the chosen donor fluorophore. Key parameters for consideration include the absorption maximum (λmax), the effective quenching range, and the Förster radius (R₀) for a given donor-quencher pair. The R₀ is the distance at which FRET efficiency is 50%, and it is a critical factor in determining the sensitivity of an smFRET experiment to distance changes.

Below is a summary of the key photophysical properties of commonly used dark quenchers.

Dark QuencherAbsorption Max (λmax)Quenching RangeRecommended Donor Dyes
BHQ-1 534 nm[3]480 - 580 nm[3][4]FAM, TET, HEX, Cy3
BHQ-2 579 nm[3]559 - 670 nm[3][4]Cy3, TAMRA, Texas Red, Cy5
QSY7 560 nm[3]500 - 600 nm[3]Cy3, Rhodamine
QSY21 661 nm[3]590 - 720 nm[3]Cy5, Alexa Fluor 647
Iowa Black FQ 531 nm[5]420 - 620 nm[5]Fluorescein (FAM), Cy3
Iowa Black RQ 656 nm[5]500 - 700 nm[5]Texas Red, Cy5

Table 1: Photophysical Properties of Common Dark Quenchers. This table summarizes the absorption maxima and effective quenching ranges for a selection of popular dark quenchers, along with commonly paired donor fluorophores.

For a more direct comparison of their performance in smFRET, the Förster radius (R₀) for specific donor-quencher pairs is a crucial parameter.

Donor-Quencher PairFörster Radius (R₀)
Cy3 - BHQ-250.2 Å[6]
Cy3B - BHQ-2~54 Å[6]
Cy3 - QSY753 Å[1]
Cy3 - QSY2150 Å[1]
ATTO647N - QSY2175 Å[1]

Table 2: Förster Radii (R₀) for Common smFRET Pairs with Dark Quenchers. This table provides the experimentally determined or calculated Förster radii for several donor-quencher pairs, which is essential for calculating FRET efficiencies and distances.

Experimental Protocols

A generalized experimental workflow for a comparative analysis of dark quenchers in an smFRET experiment studying DNA-protein interactions is outlined below. This protocol can be adapted for other biological systems.

I. Labeling of Biomolecules
  • Protein Labeling:

    • Introduce a unique cysteine residue at the desired labeling site on the protein of interest via site-directed mutagenesis.

    • Reduce the protein with a reducing agent (e.g., DTT or TCEP) to ensure the cysteine thiol is available for labeling.

    • Incubate the reduced protein with a 5- to 10-fold molar excess of a maleimide-derivatized donor fluorophore (e.g., Cy3-maleimide) in a suitable buffer (e.g., PBS or HEPES) at 4°C overnight.

    • Remove excess, unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-50).

    • Verify the labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance of the protein and the dye.

  • DNA Labeling:

    • Synthesize or purchase a DNA oligonucleotide with a 5' or 3' amine modification.

    • For internal labeling, use a DNA strand with an amino-modifier C6 dT.

    • React the amine-modified DNA with an NHS-ester derivative of the desired dark quencher (e.g., BHQ-2 NHS ester) in a carbonate/bicarbonate buffer (pH 8.5-9.0) for several hours at room temperature.

    • Purify the labeled DNA using HPLC to separate the labeled product from unlabeled DNA and free dye.

II. Sample Preparation and Surface Immobilization for TIRF Microscopy
  • Flow Cell Preparation:

    • Clean glass coverslips and microscope slides by sonication in a series of solvents (e.g., acetone, ethanol, and water).

    • Functionalize the surface with a mixture of PEG and biotin-PEG to create a passivated surface that minimizes non-specific binding of biomolecules.

  • Immobilization:

    • Incubate the PEG-biotin functionalized flow cell with a solution of streptavidin.

    • Introduce a biotinylated DNA molecule labeled with the donor fluorophore. The biotin-streptavidin interaction will immobilize the DNA on the surface.

    • Introduce the protein labeled with the dark quencher. The interaction between the DNA and the protein will bring the donor and quencher into proximity.

    • For a comparative study, prepare parallel flow cells for each dark quencher being tested.

III. Data Acquisition
  • Microscope Setup:

    • Use a total internal reflection fluorescence (TIRF) microscope equipped with a laser for exciting the donor fluorophore (e.g., a 532 nm laser for Cy3).

    • Split the emission signal into two channels (donor and acceptor) using a dichroic mirror and emission filters.

    • Use an EMCCD camera for sensitive detection of single-molecule fluorescence signals.

  • Imaging:

    • Acquire movies of the immobilized molecules, typically with an integration time of 50-100 ms per frame.

    • Record time traces of the donor and acceptor channel intensities for individual molecules.

IV. Data Analysis
  • Data Extraction:

    • Identify single-molecule spots in the acquired movies.

    • Extract the fluorescence intensity time traces for the donor and acceptor channels for each molecule.

  • FRET Calculation:

    • Correct for background noise and spectral crosstalk between the donor and acceptor channels.

    • Calculate the apparent FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A) where I_A is the acceptor intensity and I_D is the donor intensity.

  • Comparative Analysis:

    • Generate FRET efficiency histograms for each dark quencher.

    • Analyze the photostability of the donor fluorophore in the presence of each quencher by measuring the dwell time before photobleaching.

    • Evaluate the signal-to-noise ratio for each condition.

    • For dynamic systems, analyze the state transitions and dwell times to assess if the quencher influences the underlying biological dynamics.

Visualizing the Workflow and Mechanisms

Diagrams created using the DOT language provide a clear visual representation of the experimental processes and underlying principles.

FRET_Mechanism cluster_Donor Donor Fluorophore cluster_Acceptor Dark Quencher D_ground D D_excited D* D_ground->D_excited Excitation (hν) D_excited->D_ground Fluorescence A_excited Q* D_excited->A_excited Energy Transfer A_ground Q A_excited->A_ground Non-radiative Relaxation (Heat)

Figure 1: FRET Mechanism with a Dark Quencher. This diagram illustrates the process of Förster Resonance Energy Transfer where a donor fluorophore (D), upon excitation, transfers its energy non-radiatively to a dark quencher (Q), which then relaxes to its ground state via non-radiative pathways, primarily as heat.

smFRET_Workflow cluster_Preparation Sample Preparation cluster_Immobilization Surface Immobilization cluster_Data Data Acquisition & Analysis Label_Protein Label Protein (Donor: Cy3) Passivate PEG/Biotin-PEG Surface Passivation Label_Protein->Passivate Label_DNA Label DNA (Dark Quencher) Label_DNA->Passivate Streptavidin Streptavidin Coating Passivate->Streptavidin Immobilize_DNA Immobilize Biotin-DNA Streptavidin->Immobilize_DNA Add_Protein Introduce Labeled Protein Immobilize_DNA->Add_Protein TIRF TIRF Microscopy Add_Protein->TIRF Acquire Acquire Time Traces (Donor & Acceptor Channels) TIRF->Acquire Analyze Calculate FRET Efficiency & Photostability Acquire->Analyze Compare Compare Quencher Performance Analyze->Compare Data_Analysis_Workflow cluster_Input Input Data cluster_Processing Data Processing cluster_Analysis Quantitative Analysis cluster_Output Output Raw_Movies Raw Microscope Movies (Donor & Acceptor Channels) Spot_ID Identify Single Molecules Raw_Movies->Spot_ID Extract_Traces Extract Intensity Time Traces Spot_ID->Extract_Traces Corrections Background & Crosstalk Correction Extract_Traces->Corrections Calc_FRET Calculate FRET Efficiency E = IA / (ID + IA) Corrections->Calc_FRET SNR Calculate Signal-to-Noise Ratio Corrections->SNR FRET_Hist Generate FRET Histograms Calc_FRET->FRET_Hist Photostability Analyze Photobleaching (Dwell Times) Calc_FRET->Photostability Comparison Comparative Performance of Dark Quenchers FRET_Hist->Comparison Photostability->Comparison SNR->Comparison

References

Validating Protease Inhibitor Screening Hits from Dabcyl Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of hits from primary screens is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the widely used Dabcyl-based Förster Resonance Energy Transfer (FRET) assay with orthogonal methods for validating protease inhibitor candidates. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in the design of a comprehensive validation strategy.

The Dabcyl-based FRET assay is a popular method for high-throughput screening (HTS) of protease inhibitors due to its sensitivity and homogenous format. In this assay, a synthetic peptide substrate contains a fluorophore (commonly Edans) and a quencher (Dabcyl). In the intact peptide, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. Putative inhibitors will prevent this cleavage, resulting in a low fluorescence signal.

However, primary screening assays are prone to false positives arising from various mechanisms, including compound autofluorescence, fluorescence quenching, or non-specific inhibition. Therefore, it is imperative to subject initial hits to a series of orthogonal assays to confirm their activity and mechanism of action. This guide compares the Dabcyl FRET assay with two commonly used validation methods: Thermal Shift Assay (TSA) and a cell-based luciferase reporter assay.

Comparative Data of Protease Inhibitors

The following table summarizes the inhibitory potency (IC50) of several compounds against the SARS-CoV-2 3CL protease, as determined by a Dabcyl-based FRET assay and a cell-based assay. It is important to note that variations in IC50 values between different assay formats are expected and can provide valuable insights into a compound's properties, such as cell permeability and off-target effects.[1][2][3]

CompoundDabcyl FRET Assay IC50 (µM)Cell-Based Assay IC50 (µM)Reference
GC3760.052~0.5[1]
Calpain Inhibitor II8.98Not Reported[1]
Calpain Inhibitor XII6.48Not Reported[1]
Shikonin15.0>100 (in SAMDI-MS)[1]
5,3',4'-trihydroxyflavone87.768.22 (CPE assay)[2]
MPI80.1050.03 (antiviral)[3]

Note: The cell-based assays referenced include a SAMDI-MS assay, a cytopathic effect (CPE) assay, and an antiviral assay, which provide a more physiologically relevant context for evaluating inhibitor efficacy. Discrepancies between the FRET and cell-based IC50 values, as seen with Shikonin and 5,3',4'-trihydroxyflavone, can indicate issues with cell permeability, metabolic instability, or off-target effects in the cellular environment.

Experimental Protocols

Detailed methodologies for the Dabcyl FRET assay and two orthogonal validation methods are provided below.

Dabcyl FRET Protease Assay Protocol

This protocol is a generalized procedure for measuring the activity of a protease and its inhibition using a Dabcyl/Edans-based FRET peptide substrate.

Materials:

  • Purified protease

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of the FRET peptide substrate in assay buffer. The optimal concentration should be at or near the Km of the substrate for the protease.

  • In the wells of the microplate, add the test compounds at various concentrations. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the purified protease to each well, except for the no-enzyme control wells.

  • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET peptide substrate solution to all wells.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the Edans fluorophore (typically ~340 nm excitation and ~490 nm emission).

  • The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA) Protocol

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. An increase in Tm indicates that the ligand stabilizes the protein, suggesting a direct binding interaction.[4][5][6]

Materials:

  • Purified protease

  • SYPRO Orange dye (or other suitable fluorescent dye)

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 96-well PCR plates

  • Real-time PCR instrument with a melt curve function

Procedure:

  • Prepare a master mix containing the purified protease and SYPRO Orange dye in the assay buffer.

  • Add the test compounds at various concentrations to the wells of a PCR plate. Include a no-ligand (DMSO) control.

  • Add the protease/dye master mix to each well.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in a real-time PCR instrument and run a melt curve protocol, typically ramping the temperature from 25 °C to 95 °C with a slow ramp rate (e.g., 0.5 °C/minute) while continuously monitoring fluorescence.

  • The melting temperature (Tm) is the temperature at which the fluorescence intensity is at its maximum, corresponding to the midpoint of the protein unfolding transition.

  • Determine the change in melting temperature (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of the samples with the test compound. A significant positive ΔTm is indicative of direct binding.

Cell-Based Luciferase Reporter Assay Protocol

This assay provides a measure of inhibitor activity in a cellular context, which can account for factors like cell permeability and metabolism. This generalized protocol is based on a system where protease activity leads to the activation of a luciferase reporter.[7][8][9][10][11]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for the target protease

  • Reporter plasmid containing a luciferase gene under the control of a promoter that is indirectly regulated by the protease activity

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells into the 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the protease expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include appropriate controls.

  • Incubate the cells for a period sufficient to allow for protease expression and activity, and for the reporter gene to be expressed (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Inhibition of the protease will result in a change in luciferase expression. Calculate the percent inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

Visualizing the Validation Workflow

The following diagrams illustrate the Dabcyl FRET assay principle and a typical workflow for validating protease inhibitor screening hits.

Dabcyl_FRET_Assay cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Protease Cleavage cluster_2 Cleaved Substrate (High Fluorescence) Fluorophore Edans Peptide Peptide Substrate Fluorophore->Peptide Quencher Dabcyl Peptide->Quencher Protease Protease cluster_2 cluster_2 Protease->cluster_2 Cleaved_F Edans Fragment1 Fragment Cleaved_F->Fragment1 Cleaved_Q Dabcyl Fragment2 Fragment Cleaved_Q->Fragment2 cluster_0 cluster_0 cluster_0->Protease Validation_Workflow Primary_Screen Primary Screen (Dabcyl FRET Assay) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Orthogonal_Assays Orthogonal Assays Hit_Confirmation->Orthogonal_Assays TSA Thermal Shift Assay (Direct Binding) Orthogonal_Assays->TSA Cell_Assay Cell-Based Assay (Cellular Efficacy) Orthogonal_Assays->Cell_Assay LCMS LC-MS Assay (Substrate Cleavage) Orthogonal_Assays->LCMS Lead_Optimization Lead Optimization TSA->Lead_Optimization Cell_Assay->Lead_Optimization LCMS->Lead_Optimization

References

A Researcher's Guide to Assessing the Purity of Dabcyl-Labeled Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of labeled oligonucleotide probes is paramount to the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of Dabcyl-labeled probes and evaluates alternative quencher dyes, supported by experimental data and detailed protocols.

Introduction to Dabcyl and Quencher Purity

Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) is a widely used non-fluorescent quencher in various molecular biology applications, including fluorescence resonance energy transfer (FRET) probes like molecular beacons and TaqMan probes. In these probes, Dabcyl absorbs the energy from a nearby fluorophore when the probe is in its intact state. Upon hybridization to a target sequence or enzymatic cleavage, the fluorophore and quencher are separated, resulting in a measurable fluorescent signal.

The purity of these probes is critical. Impurities, such as unbound dye or oligonucleotides that have failed to couple with the Dabcyl moiety, can lead to high background signals, reduced signal-to-noise ratios, and inaccurate quantification. Therefore, robust analytical methods are essential to verify the purity of Dabcyl-labeled probes.

Analytical Techniques for Purity Assessment

The two primary methods for evaluating the purity of Dabcyl-labeled oligonucleotides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC separates molecules based on their physical and chemical properties. For oligonucleotides, two common modes are used:

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. The hydrophobic dimethoxytrityl (DMT) group, which is often left on the 5' end of the full-length oligonucleotide during synthesis, allows for effective separation of the desired product from shorter, "failure" sequences that lack the DMT group. RP-HPLC is also effective for purifying probes labeled with hydrophobic molecules like Dabcyl.

  • Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. This allows for the separation of full-length products from shorter fragments. IE-HPLC is particularly useful for analyzing oligonucleotides with significant secondary structures, as the high pH of the mobile phase can disrupt these structures.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of ions to identify and quantify molecules. It is a powerful tool for confirming the molecular weight of the labeled probe and identifying impurities.[1][2][3][4] The two main ionization techniques used for oligonucleotides are:

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This method is well-suited for high-throughput analysis of oligonucleotides, particularly those under 50 bases in length.[2]

  • Electrospray Ionization (ESI) MS: ESI-MS is preferred for larger oligonucleotides and can provide high mass accuracy.[2] It is also a gentler technique, making it suitable for the analysis of labile modifications like quencher dyes.[2]

Comparison of Purity Assessment Methods

Method Principle of Separation/Detection Primary Application Advantages Limitations
RP-HPLC HydrophobicityPurification and analysis of DMT-on oligonucleotides and hydrophobically modified probes.Excellent resolution for oligonucleotides up to 50 bases.[5] Good for removing failure sequences.Resolution decreases for longer oligonucleotides.[6]
IE-HPLC Charge (phosphate backbone)Analysis of oligonucleotides with significant secondary structure.Excellent resolution for oligonucleotides up to 40 bases.[5] Can resolve sequences of similar length with different charge states.Resolution decreases with increasing oligonucleotide length.[6]
MALDI-TOF MS Mass-to-charge ratioHigh-throughput quality control of standard oligonucleotides.Fast and efficient for sequences <50 bases.[2]Decreased resolution for longer oligonucleotides (>50 bases).[2] Can be harsh on labile modifications.[2]
ESI-MS Mass-to-charge ratioAccurate mass determination of a wide range of oligonucleotides, including those with labile modifications.High mass accuracy and resolution.[2] Suitable for oligonucleotides >50 bases.[2] Milder ionization preserves modifications.[2]Can be more complex to operate than MALDI-TOF.

Experimental Protocols

General Protocol for RP-HPLC Analysis of Dabcyl-Labeled Oligonucleotides
  • Column: C8 or C18 reverse-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes. The exact gradient will depend on the hydrophobicity of the oligonucleotide.

  • Flow Rate: Typically 1 mL/min for an analytical column.

  • Detection: UV absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of Dabcyl (around 453 nm).

  • Sample Preparation: Dissolve the oligonucleotide in water or Mobile Phase A.

  • Injection: Inject the sample onto the equilibrated column.

  • Analysis: The full-length, Dabcyl-labeled product should elute as a major peak that absorbs at both 260 nm and 453 nm. Unlabeled oligonucleotides will elute earlier and will not show significant absorbance at 453 nm.

General Protocol for ESI-MS Analysis of Dabcyl-Labeled Oligonucleotides
  • Sample Preparation: The sample must be desalted prior to analysis, as salts can interfere with ionization. This can be achieved through methods like ethanol precipitation or using a desalting column.

  • Solvent: A solution of 50:50 acetonitrile:water with a volatile acid (e.g., 0.1% formic acid) is commonly used.

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionization: The sample is ionized using an electrospray source in negative ion mode.

  • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Processing: The resulting spectrum, which contains a series of peaks representing different charge states of the molecule, is deconvoluted to determine the molecular weight of the parent ion. This is then compared to the theoretical mass of the Dabcyl-labeled probe.

Alternatives to Dabcyl Quenchers

While Dabcyl is a widely used quencher, several alternatives have been developed that offer improved performance in certain applications.

Quencher Quenching Range (nm) Key Features & Advantages Considerations
Dabcyl 380-530[7]Well-established, cost-effective.Limited quenching efficiency for red-shifted fluorophores.[1] Hydrophobic, which can cause solubility issues.[8]
Black Hole Quenchers (BHQ) BHQ-1: 480-580[7] BHQ-2: 550-650[7]Broad absorption spectra, high quenching efficiency across a wide range of fluorophores.[1] Non-fluorescent, leading to low background.Different BHQ versions are needed for different fluorophores.
QSY Quenchers QSY-7: 500-600[9] QSY-21: 590-720[9]High extinction coefficients, excellent quenchers for red and far-red dyes. Non-fluorescent.[10]Specific QSY dyes are optimized for different spectral ranges.[9]
Multiple Pathway Quenchers (MPQ) Broadened absorbance spectraDesigned for enhanced quenching efficiency over a wider range of wavelengths compared to Dabcyl.[11]Newer technology, may not be as widely available or characterized as Dabcyl or BHQs.
Hydrodabcyl Similar to DabcylA hydrophilic version of Dabcyl, offering superior solubility in aqueous media.[8]Newer quencher, may have less extensive literature compared to Dabcyl.
Performance Comparison: Dabcyl vs. Alternatives
Fluorophore Dabcyl Quenching Efficiency BHQ-1/BHQ-2 Quenching Efficiency Reference
Fluorescein~91-93%~91-93%[1]
Cy5~84%~96%[1]

Visualizing the Mechanisms and Workflows

Fluorescence Resonance Energy Transfer (FRET)

The functionality of Dabcyl-labeled probes is based on the FRET mechanism. The following diagram illustrates this process.

Caption: FRET mechanism in Dabcyl-labeled probes.

Experimental Workflow for Purity Assessment

The following diagram outlines the typical workflow for assessing the purity of a synthesized Dabcyl-labeled oligonucleotide probe.

Purity_Assessment_Workflow cluster_synthesis Probe Synthesis cluster_purification_analysis Purification & Analysis cluster_methods Analytical Methods cluster_results Results Oligo_Synthesis Oligonucleotide Synthesis Labeling Dabcyl Labeling Oligo_Synthesis->Labeling Deprotection Cleavage & Deprotection Labeling->Deprotection Crude_Product Crude Labeled Probe Deprotection->Crude_Product Purification Purification (e.g., RP-HPLC) Crude_Product->Purification QC_Check Quality Control Purification->QC_Check HPLC HPLC Analysis (Purity Check) QC_Check->HPLC Quantitative Purity MS Mass Spectrometry (Identity Confirmation) QC_Check->MS Molecular Weight Pure_Probe Pure Dabcyl-Labeled Probe HPLC->Pure_Probe Purity ≥ Threshold Failed_Synthesis Failed Synthesis (Repurify or Resynthesize) HPLC->Failed_Synthesis Purity < Threshold MS->Pure_Probe Correct Mass MS->Failed_Synthesis Incorrect Mass

Caption: Workflow for purity assessment of Dabcyl-probes.

Conclusion

The purity of Dabcyl-labeled probes is a critical factor for the success of many molecular assays. A combination of HPLC and mass spectrometry provides a comprehensive assessment of both the purity and identity of these probes. While Dabcyl remains a workhorse quencher, researchers should consider alternatives like Black Hole Quenchers and QSY dyes, especially when working with red-shifted fluorophores, to achieve optimal performance. The choice of the quencher and the rigor of the purity assessment should be tailored to the specific requirements of the intended application.

References

Safety Operating Guide

Proper Disposal of Dabcyl Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Dabcyl acid, a non-fluorescent chromophore commonly used as a quencher in fluorescence resonance energy transfer (FRET) applications. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring environmental responsibility.

Chemical and Safety Data Summary

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with care and dispose of it as chemical waste.[1][2][3] The toxicological properties of this compound have not been exhaustively investigated, and therefore, prudent safety measures are essential.[3]

PropertyValueSource
Physical State Solid red powder[4]
Molecular Weight 269.3 g/mol [4][5]
Solubility Soluble in DMSO; insoluble in ethanol and water[5]
GHS Classification Not classified as a dangerous substance or mixture[2][3]
Storage Store at -20°C, protected from light[5][6]
Incompatible Materials Avoid strong oxidizing agents[1]
Hazardous Decomposition No dangerous decomposition products are known under normal conditions[1]

Experimental Protocol: Standard Disposal Procedure for this compound

The following protocol outlines the recommended steps for the disposal of this compound in a typical research laboratory setting. This procedure is designed to minimize risk and ensure compliance with standard safety practices.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:

  • A standard laboratory coat.

  • Safety glasses or goggles.

  • Nitrile gloves.[1]

2. Waste Collection - Solid this compound:

  • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed secondary container.

  • This container should be designated for solid chemical waste.

  • Avoid generating dust during transfer.[3]

3. Waste Collection - Liquid Solutions Containing this compound:

  • Aqueous Solutions: Although this compound is poorly soluble in water, any aqueous mixtures should be collected in a dedicated, sealed, and clearly labeled waste container for aqueous chemical waste. Do not dispose of it down the drain.[7][8]

  • Organic Solutions (e.g., in DMSO): Collect solutions of this compound in organic solvents in a designated container for flammable or halogenated organic waste, in accordance with your institution's specific guidelines.

4. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in the solid chemical waste container.[1]

5. Waste Segregation and Labeling:

  • Clearly label all waste containers with the full chemical name: "this compound Waste" or "4-((4-(Dimethylamino)phenyl)azo)benzoic acid Waste".

  • If applicable, also indicate the primary solvent in the mixture.

  • Follow your institution's specific protocols for chemical waste segregation.[1]

6. Storage of Chemical Waste:

  • Store all waste containers in a designated, well-ventilated secondary containment area.

  • This area should be away from incompatible materials, particularly strong oxidizing agents.

  • Storage should be temporary, pending collection by your institution's Environmental Health and Safety (EHS) department.[1]

7. Final Disposal:

  • Arrange for the final disposal of the this compound waste through your institution's EHS-approved chemical waste management vendor.

  • Disposal must be in accordance with all applicable local, regional, and national regulations.[7][9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Dabcyl_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_waste_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Material Path cluster_final Final Disposal Steps start Generate this compound Waste waste_type Solid, Liquid, or Contaminated Material? start->waste_type solid_waste Collect in Solid Chemical Waste Container waste_type->solid_waste Solid liquid_waste Aqueous or Organic Solvent? waste_type->liquid_waste Liquid contaminated_material Dispose in Solid Chemical Waste Container waste_type->contaminated_material Contaminated Material label_waste Label Waste Container Clearly solid_waste->label_waste aqueous_waste Collect in Aqueous Waste Container liquid_waste->aqueous_waste Aqueous organic_waste Collect in appropriate Organic Waste Container liquid_waste->organic_waste Organic aqueous_waste->label_waste organic_waste->label_waste contaminated_material->label_waste store_waste Store in Designated Secondary Containment Area label_waste->store_waste ehs_disposal Arrange for EHS Pickup and Final Disposal store_waste->ehs_disposal

Caption: A workflow diagram for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Dabcyl Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Dabcyl acid, a common quencher used in fluorescent probes. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your experimental outcomes.

Personal Protective Equipment (PPE): Your First Line of Defense

While this compound is not always classified as a hazardous substance, direct contact should be avoided.[1] The recommended Personal Protective Equipment (PPE) for handling this compound is outlined below. Always inspect PPE for integrity before use and replace it if damaged.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or tightly sealing safety goggles. A face shield may also be required.[2][3]Protects eyes from potential splashes, dust, or aerosols.
Hand Protection Nitrile gloves.[1][3]Prevents skin contact with the compound.
Body Protection Laboratory coat or protective clothing.[1][2]Protects clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced.[2]Protects against inhalation of dust or aerosols. Use in a well-ventilated area or a chemical fume hood.[1][2]
Footwear Closed-toe shoes.[1]Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks and prevents compound degradation.

Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.[1]

  • Labeling: Ensure the container is clearly labeled with the compound name and date of receipt.[1]

  • Storage Conditions: Store this compound in a cool, dry, and dark place, as it is light-sensitive.[1] It should be stored at -20°C, desiccated, and protected from light.[4]

Handling and Solution Preparation:

  • Designated Area: All handling of solid this compound and preparation of solutions should occur in a designated area, such as a chemical fume hood, to minimize inhalation risk.[1]

  • Weighing: When weighing the powdered form, use an analytical balance within a fume hood or an enclosure to prevent dust dispersal.[1]

  • Dissolving: Follow the manufacturer's instructions for dissolving the compound. Use appropriate solvents, such as DMSO, and ensure complete dissolution.[5]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, prepare single-use aliquots of the stock solution.[1]

Emergency Procedures: Be Prepared

Accidents can happen. Knowing the correct emergency procedures is crucial for a safe and effective response.

Emergency SituationFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention if irritation persists.[1][2]
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Spill Management Workflow

In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.

cluster_0 This compound Spill Response cluster_1 Cleanup Procedure start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Nature evacuate->assess ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles & Face Shield - Lab Coat - Respirator (if powder) assess->ppe contain Contain the Spill (Use inert absorbent material for liquids) ppe->contain cleanup_powder Cover powder spill with plastic sheet to minimize dust. Gently sweep or scoop into a labeled waste container. contain->cleanup_powder If Solid cleanup_liquid Absorb liquid with inert material. Place absorbed material into a labeled waste container. contain->cleanup_liquid If Liquid decontaminate Decontaminate Spill Area (Follow institutional guidelines) cleanup_powder->decontaminate cleanup_liquid->decontaminate dispose Dispose of Waste (Follow local, state, and federal regulations) decontaminate->dispose report Report the Incident (Follow institutional protocols) dispose->report end End of Response report->end

Caption: Workflow for managing a this compound spill.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[1]

  • Unused Solid Compound: Dispose of as chemical waste in accordance with your institution's and local regulations. Do not discard in general waste.[1]

  • Aqueous Solutions: Dispose of in a designated aqueous chemical waste container. Do not pour down the drain unless permitted by your institution's environmental health and safety guidelines.[1]

  • Contaminated Labware: Place items such as pipette tips and tubes that have come into contact with this compound into a designated chemical waste container.[1][6]

All waste must be handled in accordance with local, state, and federal regulations.[4] Arrange for the disposal of chemical waste through your institution's approved waste management vendor.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.